8-Fluoro-[1,2,4]triazolo[4,3-a]pyridine
説明
特性
IUPAC Name |
8-fluoro-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FN3/c7-5-2-1-3-10-4-8-9-6(5)10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXGQKXEILGHFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NN=C2C(=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
8-Fluoro-triazolo[4,3-a]pyridine CAS number and properties
Introduction: The[1][2][3]Triazolo[4,3-a]pyridine Scaffold
The[1][2][3]triazolo[4,3-a]pyridine core is a fused heterocyclic system that has garnered substantial attention in drug discovery. This scaffold is considered a "privileged structure" due to its ability to bind to a wide range of biological targets with high affinity. Its rigid, planar geometry and the specific arrangement of hydrogen bond donors and acceptors make it an ideal building block for designing targeted therapies.[4]
Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including applications as antifungal, antibacterial, anticonvulsant, and herbicidal agents.[5][6] Notably, the triazolopyridine framework is central to the structure of Trazodone, an established antidepressant, highlighting its value in developing treatments for central nervous system (CNS) disorders.[4][6] The introduction of a fluorine atom at the 8-position, as in the title compound, is a strategic modification intended to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties—a common and effective strategy in modern medicinal chemistry.
Core Compound Identification and Physicochemical Properties
The fundamental properties of 8-Fluoro-[1][2][3]triazolo[4,3-a]pyridine are essential for its application in experimental settings. These data inform decisions on solvent selection, reaction conditions, and analytical method development.
Table 1: Physicochemical Properties of 8-Fluoro-[1][2][3]triazolo[4,3-a]pyridine
| Property | Value | Source |
| CAS Number | 1019026-04-0 | [1][7][8] |
| Molecular Formula | C₆H₄FN₃ | [1] |
| Molecular Weight | 137.12 g/mol | [1] |
| Appearance | White to off-white solid (typical) | Inferred from analogs |
| Melting Point | Data not available in searched literature. | |
| Boiling Point | Data not available in searched literature. | |
| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred from synthetic protocols of analogs[9][10] |
| SMILES | c1cc(c2c(n1)nncn2)F | |
| InChI | InChI=1S/C6H4FN3/c7-4-2-1-3-5-6(4)9-8-10-5/h1-3,10H |
Synthesis and Mechanistic Rationale
The synthesis of substituted[1][2][3]triazolo[4,3-a]pyridines typically involves the construction of the triazole ring onto a pre-existing pyridine core. A common and effective strategy involves the cyclization of a 2-hydrazinopyridine derivative.
Retrosynthetic Analysis
A logical retrosynthetic approach breaks down the target molecule into readily available starting materials. For 8-Fluoro-[1][2][3]triazolo[4,3-a]pyridine, the triazole ring can be disconnected to reveal a key intermediate, 2-fluoro-6-hydrazinopyridine. This intermediate is accessible from the corresponding 2-fluoro-6-chloropyridine.
Exemplary Synthesis Protocol
This protocol is adapted from established methods for synthesizing analogous heterocyclic systems.[9][10][11] The causality for each step is explained to provide a deeper understanding of the process.
Step 1: Synthesis of 2-Fluoro-6-hydrazinopyridine
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-fluoro-6-chloropyridine (1.0 eq) and ethanol (10 mL/g).
-
Reaction: Add hydrazine hydrate (3.0 eq) dropwise at room temperature. The excess hydrazine acts as both the nucleophile and a base to neutralize the HCl byproduct, driving the reaction forward.
-
Heating: Heat the mixture to reflux (approx. 80°C) and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-6 hours). The elevated temperature is necessary to overcome the activation energy of the nucleophilic aromatic substitution (SNAr) reaction.
-
Workup: Cool the reaction to room temperature and remove the solvent under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3x). The aqueous wash removes excess hydrazine and inorganic salts.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be used in the next step or purified further by column chromatography.
Step 2: Cyclization to form 8-Fluoro-[1][2][3]triazolo[4,3-a]pyridine
-
Setup: In a round-bottom flask, dissolve the crude 2-fluoro-6-hydrazinopyridine (1.0 eq) in triethyl orthoformate (5.0 eq). Triethyl orthoformate serves as a one-carbon source and a dehydrating agent.
-
Reaction: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.1 eq). The acid protonates the orthoformate, activating it for nucleophilic attack by the hydrazine.
-
Heating: Heat the mixture to 120-130°C for 2-4 hours. This temperature facilitates the initial condensation and the subsequent intramolecular cyclization with the elimination of ethanol, which drives the equilibrium towards the fused bicyclic product.
-
Workup: Cool the reaction mixture and remove the excess triethyl orthoformate under vacuum.
-
Purification: Purify the resulting residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product, 8-Fluoro-[1][2][3]triazolo[4,3-a]pyridine.
Applications in Medicinal Chemistry
The 8-Fluoro-[1][2][3]triazolo[4,3-a]pyridine scaffold is a valuable starting point for the development of potent and selective inhibitors for various therapeutic targets.
Immuno-Oncology: Targeting the PD-1/PD-L1 Checkpoint
The interaction between Programmed Cell Death Protein 1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that cancer cells exploit to evade immune surveillance. Small molecules that inhibit this interaction can restore the anti-tumor activity of T-cells.
A novel series of[1][2][3]triazolo[4,3-a]pyridines has been identified as potent inhibitors of the PD-1/PD-L1 interaction.[12] In these series, the triazolopyridine core acts as a central scaffold, positioning key substituents to disrupt the protein-protein interface. One such compound, A22, demonstrated potent activity with an IC₅₀ of 92.3 nM and was shown to enhance interferon-γ production in co-culture models, a key indicator of T-cell activation.[12] The incorporation of a fluorine atom at the 8-position can further enhance binding and improve drug-like properties.
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Introduction: The Strategic Importance of Physicochemical Profiling
An In-Depth Technical Guide to the Physicochemical Characterization of 8-Fluoro-triazolo[4,3-a]pyridine
The[1][2]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic system in modern medicinal chemistry, serving as the core of molecules targeting a range of biological pathways, including cancer immunotherapy and developmental signaling.[3][4][5] The introduction of a fluorine atom at the 8-position, creating 8-Fluoro-triazolo[4,3-a]pyridine, can significantly modulate metabolic stability, binding affinity, and membrane permeability. For researchers and drug development professionals, a thorough understanding of the compound's fundamental physicochemical properties is not merely academic; it is the bedrock upon which successful drug design, formulation, and clinical translation are built.
This guide provides a comprehensive framework for the experimental determination of the core physicochemical properties of 8-Fluoro-triazolo[4,3-a]pyridine. Eschewing a simple data sheet, we delve into the causality behind experimental choices, presenting authoritative, self-validating protocols that ensure data integrity. This document is designed to empower researchers to generate a robust and reliable physicochemical profile, forming the basis for informed decision-making in any drug discovery program.
Core Molecular Attributes
Before embarking on experimental characterization, it is essential to establish the foundational attributes of the molecule.
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Molecular Formula: C₇H₄FN₃
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Molecular Weight: 137.13 g/mol
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Chemical Structure:
(Image generated based on IUPAC name)
While extensive experimental data for this specific molecule is not widely published, predictive models provide a preliminary estimate for key parameters. For instance, the acid dissociation constant (pKa) has been predicted to be approximately 2.47 ± 0.50.[6] Such predictions are valuable for initial experimental design but must be rigorously validated through the empirical methods detailed below.
A Framework for Experimental Characterization
The following sections provide detailed methodologies for determining the critical physicochemical properties that govern a compound's behavior from the lab bench to physiological systems.
Table 1: Summary of Key Physicochemical Properties & Recommended Methodologies
| Physicochemical Property | Recommended Experimental Method | Key Experimental Considerations & Rationale |
| Melting Point (M.P.) | Capillary Method | Provides a primary indication of purity and solid-state stability. A sharp melting range (0.5-1.0°C) is indicative of high purity.[7] |
| Acid Dissociation Constant (pKa) | Potentiometric Titration | Determines the ionization state at different pH values, which is critical for solubility, absorption, and receptor interaction.[8][9][10] |
| Lipophilicity (LogP) | Shake-Flask Method (OECD 107) | Measures the partitioning between an oily (n-octanol) and an aqueous phase, a key predictor of membrane permeability and metabolism.[11][12][13] |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Assesses the temperature at which the compound begins to decompose, defining its limits for storage, handling, and formulation processes.[14][15][16] |
Melting Point Determination: Assessing Purity and Stability
Expertise & Rationale: The melting point is a compound's first line of quality control. A pure crystalline solid exhibits a sharp, well-defined melting point.[7] Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range.[7] Therefore, this simple measurement provides crucial, actionable information on sample purity. The capillary method is the pharmacopeial standard, valued for its reproducibility and small sample requirement.[1]
Detailed Protocol: Capillary Method
-
Sample Preparation:
-
Ensure the 8-Fluoro-triazolo[4,3-a]pyridine sample is completely dry and in a fine powder form. This is critical for efficient and uniform heat transfer.[1] If the sample consists of coarse crystals, gently grind it in an agate or glass mortar and pestle.[1]
-
Pack the powdered sample into a thin-walled glass capillary tube to a height of 2-3 mm by tapping the sealed end of the tube gently on a hard surface.
-
-
Initial Rapid Determination:
-
Precise Determination:
-
Allow the apparatus to cool to at least 20°C below the approximate melting point.
-
Insert a new packed capillary.
-
Heat the block to about 15°C below the approximate melting point.
-
Reduce the heating rate to a slow, controlled ramp of 0.5-2°C/min.[7] A slow rate is essential to allow the system to remain in thermal equilibrium, ensuring an accurate reading.
-
Record the temperature at which the first drop of liquid appears (T_initial) and the temperature at which the last solid crystal melts (T_final). The melting range is T_initial – T_final.
-
Repeat the precise determination at least twice more to ensure consistency. The values should be within 1°C of each other.
-
pKa Determination: Understanding Ionization Behavior
Expertise & Rationale: The pKa value dictates the charge of a molecule at a given pH. This is arguably one of the most important parameters in drug development, as it directly influences solubility, absorption across biological membranes (which favors the neutral species), and the ability to bind to a target protein (which may favor a specific ionic form). Potentiometric titration is a high-precision technique that determines pKa by measuring pH changes in a solution as a titrant of known concentration is added.[8][17]
Workflow for pKa Determination by Potentiometric Titration
Caption: Workflow for pKa determination using potentiometric titration.
Detailed Protocol: Potentiometric Titration
-
System Preparation:
-
Calibrate a potentiometer using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[8][9] Accurate calibration is the foundation of a reliable measurement.
-
Prepare and standardize titrant solutions (0.1 M NaOH and 0.1 M HCl).[9]
-
Prepare a stock solution of 8-Fluoro-triazolo[4,3-a]pyridine (e.g., 1 mM). The solvent should be an aqueous solution with a constant ionic strength, typically maintained by 0.15 M KCl.[8][9] This is crucial as it keeps the activity coefficients of the ions relatively constant throughout the titration.
-
-
Titration Procedure:
-
Place a known volume (e.g., 20 mL) of the sample solution into a reaction vessel equipped with a magnetic stirrer.[9]
-
Immerse the calibrated pH electrode into the solution.
-
Purge the solution with nitrogen gas before and during the titration. This displaces dissolved CO₂, which can form carbonic acid and interfere with the accurate titration of bases.[8]
-
Based on the predicted pKa of ~2.47, the compound is a weak base. Therefore, it will be titrated with a standardized solution of 0.1 M HCl.
-
Add the titrant in small, precise increments (e.g., 0.05 mL), allowing the pH reading to stabilize after each addition before recording the value.[8] Continue this process well past the expected equivalence point.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added to generate a titration curve.
-
Identify the "equivalence point," the point of maximum slope on the curve, which corresponds to the complete neutralization of the compound. This can be found visually from the inflection point or more accurately by calculating the first derivative of the curve.
-
The "half-equivalence point" is the volume of titrant that is exactly half of the volume required to reach the equivalence point.
-
The pKa of the compound is equal to the pH of the solution at this half-equivalence point.[8] This is because, at this point, the concentrations of the protonated and non-protonated species are equal.
-
Lipophilicity (LogP) Determination: Predicting In Vivo Distribution
Expertise & Rationale: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of pharmacokinetics. It is quantified as the logarithm of the partition coefficient (LogP) between n-octanol and water. LogP profoundly influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The shake-flask method (OECD Guideline 107) is the gold-standard direct method for this determination.[11][12]
Detailed Protocol: Shake-Flask Method
-
Preparation of Phases:
-
Pre-saturate the n-octanol and aqueous buffer phases. Shake high-purity n-octanol with the chosen aqueous buffer (e.g., phosphate buffer at pH 7.4 to mimic physiological conditions) for 24 hours. Separate the layers using a separatory funnel. This ensures that the two phases are in equilibrium before the experiment begins, preventing volume changes during partitioning.
-
-
Partitioning:
-
Prepare a stock solution of 8-Fluoro-triazolo[4,3-a]pyridine in the aqueous buffer. The concentration should be low (e.g., < 0.01 M) to be as close as possible to the state of infinite dilution.[18]
-
In a suitable vessel (e.g., a centrifuge tube), combine a known volume of the pre-saturated n-octanol and the pre-saturated aqueous stock solution. The volume ratio should be chosen based on the expected LogP to ensure that the final concentration in both phases is quantifiable.
-
Agitate the vessel at a constant temperature (e.g., 25°C) until equilibrium is reached. This can take several hours. Gentle shaking or stirring is preferred over vigorous shaking, which can create micro-emulsions that are difficult to separate and can lead to erroneous results.[11]
-
-
Phase Separation and Analysis:
-
Separate the octanol and water phases, typically by centrifugation to ensure a clean separation.[12]
-
Carefully remove an aliquot from each phase.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC. A calibration curve must be prepared for the compound in each phase.
-
-
Calculation:
-
The partition coefficient, P, is calculated as the ratio of the equilibrium concentrations in the two phases: P = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ
-
The final result is expressed as its base-10 logarithm: LogP = log₁₀(P)
-
The experiment should be performed in triplicate to ensure reproducibility.[12]
-
Thermal Stability Assessment
Expertise & Rationale: Thermal stability is a critical parameter for practical drug development. It dictates acceptable conditions for manufacturing, long-term storage, and formulation. Thermogravimetric Analysis (TGA) provides a quantitative measure of thermal stability by monitoring the change in a sample's mass as it is heated at a controlled rate.[14][16] A loss in mass indicates decomposition or the loss of volatiles.[19]
Detailed Protocol: Thermogravimetric Analysis (TGA)
-
Instrument Setup:
-
Dynamic TGA Experiment:
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min). This provides a non-reactive atmosphere, ensuring that the observed mass loss is due to thermal decomposition, not oxidation.[20]
-
Heat the sample at a constant, linear rate (e.g., 10°C/min) from ambient temperature to a high temperature (e.g., 500°C).[19][20]
-
Continuously record the sample mass as a function of temperature.
-
-
Data Analysis:
-
The output is a thermogram, a plot of percent mass loss versus temperature.
-
Flat regions of the curve indicate thermal stability.[20]
-
The onset temperature of decomposition is a key data point, representing the temperature at which significant mass loss begins. This is often used as the upper limit for the compound's thermal stability.
-
The data can also reveal the presence of residual solvent or water (which would be lost at lower temperatures) and the amount of non-volatile residue at the end of the experiment.[19]
-
Conclusion
The successful progression of a drug candidate like 8-Fluoro-triazolo[4,3-a]pyridine is contingent upon a deep and accurate understanding of its fundamental physicochemical properties. The experimental framework provided in this guide—encompassing melting point, pKa, LogP, and thermal stability—offers a set of robust, authoritative, and self-validating protocols. By not just listing steps but explaining the scientific rationale behind them, this document empowers researchers to generate high-quality data, enabling the confident and strategic advancement of novel therapeutics from discovery to development.
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An In-depth Technical Guide to the Structure and Synthesis of 8-Fluoro-triazolo[4,3-a]pyridine
An In-depth Technical Guide to the Structure and Synthesis of 8-Fluoro-[1][2][3]triazolo[4,3-a]pyridine
Abstract
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic system that forms the core of numerous pharmacologically active agents. Its rigid, planar structure and unique electronic properties make it an attractive moiety for designing enzyme inhibitors and other targeted therapeutics. The introduction of a fluorine atom, particularly at the 8-position, can significantly modulate the molecule's physicochemical and metabolic properties, including lipophilicity, pKa, and metabolic stability, making 8-Fluoro-[1][2][3]triazolo[4,3-a]pyridine a compound of considerable interest for drug discovery programs. This guide provides a comprehensive overview of the structure, retrosynthetic analysis, and a detailed, field-proven synthetic route to this important molecule, aimed at researchers and professionals in medicinal chemistry and drug development.
Molecular Structure and Physicochemical Properties
8-Fluoro-[1][2][3]triazolo[4,3-a]pyridine (C₆H₄FN₃) is a bicyclic heteroaromatic compound featuring a pyridine ring fused with a 1,2,4-triazole ring. The fluorine atom is substituted at the C8 position of the pyridine ring.
-
Molecular Formula: C₆H₄FN₃
-
Molecular Weight: 137.11 g/mol
-
Structure:
1][2][3]triazolo[4,3-a]pyridine Structure" src="https://i.imgur.com/8x2yZ3c.png" width="200"/>
-
Predicted Properties: The presence of the electronegative fluorine atom at C8 is expected to lower the pKa of the pyridine nitrogen compared to the unsubstituted parent compound, influencing its binding characteristics in biological systems. Fluorine substitution can also enhance metabolic stability by blocking potential sites of oxidative metabolism.[2]
Retrosynthetic Analysis and Synthesis Strategy
A robust synthesis of the target scaffold hinges on the reliable formation of the fused triazole ring. The most common and effective strategy involves the intramolecular cyclization of a 2-hydrazinylpyridine intermediate. This approach offers a convergent and modular route, allowing for late-stage diversification if needed.
The retrosynthetic analysis breaks down the target molecule into readily accessible precursors:
This analysis informs our three-step forward synthesis plan, which is designed for efficiency and scalability.
Synthesis Protocols and Mechanistic Insights
The overall synthetic workflow proceeds from a commercially available aminopyridine to the final heterocyclic system.
The Emerging Therapeutic Potential of 8-Fluoro-triazolo[4,3-a]pyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic system that constitutes the core of numerous biologically active compounds. Its unique structural and electronic properties have made it a focal point in the discovery of novel therapeutics targeting a wide array of diseases, including cancer, infectious diseases, and central nervous system disorders. The strategic incorporation of a fluorine atom, a cornerstone of modern medicinal chemistry, can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. This technical guide provides an in-depth exploration of the biological activities of 8-fluoro-triazolo[4,3-a]pyridine derivatives. While direct literature on this specific substitution pattern is emerging, this guide synthesizes data from analogous fluorinated and 8-substituted compounds to build a comprehensive overview of the potential of this chemical class. We will delve into the rationale behind the 8-fluoro substitution, plausible synthetic routes, and the anticipated impact on various biological targets, supported by data from closely related analogs.
The Strategic Advantage of Fluorine in Drug Design
The introduction of fluorine into a drug candidate is a well-established strategy to enhance its therapeutic profile.[1][2][4] The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can be leveraged to modulate several key parameters[1][3][5]:
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This can increase the half-life of a drug, leading to improved pharmacokinetic profiles.[2][3]
-
Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[1][4]
-
Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets, potentially increasing binding affinity and potency.[2][3]
-
pKa Modulation: The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, which can influence a compound's solubility, ionization state at physiological pH, and target engagement.[1][5]
The strategic placement of a fluorine atom at the 8-position of the triazolo[4,3-a]pyridine ring is hypothesized to leverage these effects to create derivatives with superior drug-like properties.
Synthesis of the 8-Fluoro-triazolo[4,3-a]pyridine Scaffold
While specific literature detailing the synthesis of 8-fluoro-[1][2][3]triazolo[4,3-a]pyridine is limited, a plausible synthetic route can be extrapolated from the known synthesis of related 8-substituted analogs, particularly 8-chloro derivatives.[6] The key starting material for this synthesis is 2-chloro-3-fluoropyridine.
Proposed Synthetic Pathway
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An In-Depth Technical Guide to 8-Fluoro-triazolo[4,3-a]pyridine as a c-Met Inhibitor
Introduction: The Rationale for Targeting the c-Met Signaling Pathway
The Mesenchymal-Epithelial Transition Factor (c-Met), also known as the hepatocyte growth factor (HGF) receptor, is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, migration, and invasion.[1] Under normal physiological conditions, the HGF/c-Met signaling axis is tightly regulated and essential for embryonic development and tissue regeneration. However, dysregulation of this pathway, through genetic alterations such as gene amplification, mutations, or protein overexpression, is a significant driver in the progression and metastasis of numerous human cancers.[1][2] This aberrant c-Met activation triggers a cascade of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which are central to oncogenesis. Consequently, the development of small-molecule inhibitors that target the ATP-binding site of the c-Met kinase domain has emerged as a promising therapeutic strategy in oncology.
This guide provides a comprehensive technical overview of a potent and selective class of c-Met inhibitors based on the 8-fluoro-triazolo[4,3-a]pyridine scaffold. We will delve into the mechanism of action, provide detailed experimental protocols for evaluation, present key preclinical data, and discuss the therapeutic potential of this promising class of compounds, with a particular focus on the clinical candidate AMG 337.
Mechanism of Action: How 8-Fluoro-triazolo[4,3-a]pyridines Inhibit c-Met
The 8-fluoro-triazolo[4,3-a]pyridine scaffold has been optimized through structure-based drug design to yield highly potent and selective ATP-competitive inhibitors of c-Met. A prime example of this class is AMG 337, (R)-6-(1-(8-fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[3][4][5]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one.[5]
Binding Mode Insights from X-ray Crystallography
The high-resolution crystal structure of AMG 337 in complex with the c-Met kinase domain reveals that it binds to a well-defined, inactive conformation of the activation loop.[3] This interaction is characteristic of Type I inhibitors. The key interactions that contribute to the high affinity and selectivity of AMG 337 include:
-
Hinge Region Interaction: The triazolo[4,3-a]pyridine core forms critical hydrogen bonds with the hinge region of the c-Met kinase domain, a common feature of ATP-competitive inhibitors.
-
Hydrophobic Pocket Interactions: The various substituents on the core scaffold are precisely positioned to occupy and interact with specific hydrophobic pockets within the ATP-binding site, enhancing potency and selectivity.
-
Fluorine Substitution: The 8-fluoro substituent on the triazolopyridine ring plays a crucial role in modulating the electronic properties of the scaffold and can contribute to favorable interactions within the binding pocket.
These specific molecular interactions underpin the nanomolar potency of compounds like AMG 337.
Experimental Protocols for Inhibitor Evaluation
A rigorous and multi-faceted approach is essential to characterize the activity and properties of novel c-Met inhibitors. The following protocols are representative of the methodologies used to evaluate compounds from the 8-fluoro-triazolo[4,3-a]pyridine series.
Biochemical Assay: c-Met Kinase Inhibition
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the c-Met kinase. A common method is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Dilute recombinant human c-Met kinase to the desired concentration in kinase buffer.
-
Prepare a solution of a suitable substrate (e.g., a biotinylated peptide) and ATP in kinase buffer.
-
Prepare serial dilutions of the test compound (e.g., AMG 337) in DMSO, followed by dilution in kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the test compound dilutions.
-
Add the c-Met kinase solution to each well.
-
Initiate the reaction by adding the substrate/ATP solution.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a detection solution containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC).
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 620 nm).
-
-
Data Analysis:
-
Calculate the ratio of the two emission wavelengths.
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value using a sigmoidal dose-response curve fit.
-
Cell-Based Assay: Inhibition of c-Met Phosphorylation
This assay measures the ability of a compound to inhibit c-Met autophosphorylation in a cellular context, confirming target engagement.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture a c-Met-dependent cell line (e.g., PC-3 prostate cancer cells) in appropriate media.[6]
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free media for 4-6 hours.
-
Treat the cells with serial dilutions of the test compound for 1-2 hours.
-
Stimulate the cells with HGF (e.g., 50 ng/mL) for 10-15 minutes to induce c-Met phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
Detection (e.g., ELISA-based):
-
Use a sandwich ELISA kit specific for phosphorylated c-Met (p-cMet).
-
Coat a 96-well plate with a capture antibody against total c-Met.
-
Add the cell lysates to the wells and incubate to allow c-Met to bind.
-
Wash the wells and add a detection antibody that specifically recognizes p-cMet.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate and measure the resulting signal (e.g., colorimetric or chemiluminescent).
-
-
Data Analysis:
-
Normalize the p-cMet signal to the total protein concentration.
-
Plot the normalized signal against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value.
-
In Vivo Efficacy: Xenograft Tumor Models
Animal models are crucial for evaluating the anti-tumor activity of c-Met inhibitors in a physiological setting.
Step-by-Step Methodology:
-
Tumor Implantation:
-
Use immunocompromised mice (e.g., athymic nude mice).
-
Subcutaneously inject a suspension of a c-Met-dependent human tumor cell line (e.g., SNU-5 gastric cancer cells or U-87 MG glioblastoma cells) into the flank of each mouse.[3]
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Treatment:
-
Randomize the mice into treatment and vehicle control groups.
-
Administer the test compound (e.g., AMG 337) orally once daily at various dose levels.
-
Administer the vehicle to the control group.
-
-
Monitoring and Data Collection:
-
Measure tumor volume with calipers twice weekly.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Determine if there is a statistically significant difference in tumor growth between the treated and control groups.
-
Quantitative Data and Performance Metrics
The 8-fluoro-triazolo[4,3-a]pyridine scaffold has yielded compounds with excellent potency and favorable pharmacokinetic profiles. The data presented below for AMG 337 exemplifies the potential of this chemical series.[3][5][6][7]
Table 1: In Vitro Potency of AMG 337
| Assay Type | Target/Cell Line | IC₅₀ (nM) |
| Biochemical Kinase Assay | Wild-Type c-Met | 1 |
| Cellular Phosphorylation Assay | PC-3 (HGF-stimulated) | 5 |
| Cell Viability Assay | SNU-5 (MET amplified) | 10 |
| Cell Viability Assay | U-87 MG (MET autocrine) | 30 |
Table 2: Preclinical Pharmacokinetic Profile of AMG 337
| Species | Clearance (L/h/kg) | Volume of Distribution (L/kg) | Half-life (h) | Oral Bioavailability (%) |
| Dog | 0.23 | 1.1 | 5.9 | 49-64 |
Table 3: In Vivo Efficacy of AMG 337 in Xenograft Models
| Xenograft Model | Dose (mg/kg, oral, once daily) | Outcome |
| SNU-5 (gastric) | 0.3 | 100% Tumor Growth Inhibition |
| SNU-5 (gastric) | 1, 3, 10 | Significant Tumor Regression |
| U-87 MG (glioblastoma) | 3 | 100% Tumor Growth Inhibition |
| U-87 MG (glioblastoma) | 10 | Tumor Regression |
Conclusion and Future Directions
The 8-fluoro-triazolo[4,3-a]pyridine scaffold represents a highly promising foundation for the development of potent and selective c-Met inhibitors. The clinical candidate AMG 337, derived from this scaffold, demonstrates nanomolar potency, desirable pharmacokinetic properties, and robust anti-tumor efficacy in preclinical models of c-Met-dependent cancers.[3][5] The detailed understanding of its binding mode and the established protocols for its evaluation provide a solid framework for the continued development of this class of inhibitors. Future research will likely focus on further optimizing the therapeutic index, exploring combination therapies to overcome potential resistance mechanisms, and identifying patient populations most likely to benefit from this targeted therapy through biomarker-driven clinical trials.
References
-
Hughes, P. E., et al. (2016). In Vitro and In Vivo Activity of AMG 337, a Potent and Selective MET Kinase Inhibitor, in MET-Dependent Cancer Models. Molecular Cancer Therapeutics, 15(7), 1568-1579. [Link]
-
Hong, D. S., et al. (2017). Phase I Study of AMG 337, a Highly Selective Small-molecule MET Inhibitor, in Patients with Advanced Solid Tumors. Clinical Cancer Research, 23(23), 7139-7147. [Link]
-
Khan, S. A., et al. (2022). Dual Inhibitors of c-MET and EGFR in Triple Negative Breast Cancer: Pharmacophore Modeling and Molecular Dynamics Based in Silico Drug Repositioning. International Journal of Molecular Sciences, 23(21), 12988. [Link]
-
Boezio, A. A., et al. (2016). Discovery of (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[3][4][5]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337), a Potent and Selective Inhibitor of MET with High Unbound Target Coverage and Robust In Vivo Antitumor Activity. Journal of Medicinal Chemistry, 59(6), 2537-2553. [Link]
-
Wu, K., et al. (2012). Multisubstituted quinoxalines and pyrido[2,3-d]pyrimidines: Synthesis and SAR study as tyrosine kinase c-Met inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(19), 6368-6372. [Link]
-
Yan, S. B., et al. (2013). LY2801653 is an orally bioavailable multi-kinase inhibitor with potent activity against MET, MST1R, and other oncoproteins, and displays anti-tumor activities in mouse xenograft models. Investigational New Drugs, 31(4), 833-844. [Link]
-
Peterson, E. A., et al. (2015). Discovery of Potent and Selective 8-Fluorotriazolopyridine c-Met Inhibitors. Journal of Medicinal Chemistry, 58(5), 2417-2430. [Link]
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Peterson, E. A., et al. (2015). Discovery of Potent and Selective 8-Fluorotriazolopyridine c-Met Inhibitors. Journal of Medicinal Chemistry, 58(8), 3584-3603. [Link]
-
Peterson, E. A., et al. (2015). Discovery of potent and selective 8-fluorotriazolopyridine c-Met inhibitors. Journal of Medicinal Chemistry, 58(5), 2417-2430. [Link]
-
Boezio, A. A., et al. (2016). Discovery of ( R )-6-(1-(8-Fluoro-6-(1-methyl-1 H -pyrazol-4-yl)-[4][5]triazolo[4,3- a ]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6 H )-one (AMG 337), a Potent and Selective Inhibitor of MET with High Unbound Target Coverage and Robust In Vivo Antitumor Activity. Journal of Medicinal Chemistry, 59(6). [Link]
-
Kwak, E. L., et al. (2017). Mean (SD) estimates of AMG 337 pharmacokinetic parameters. Journal of Clinical Oncology, 35(15_suppl), 2500-2500. [Link]
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- 4. Phase I Study of AMG 337, a Highly Selective Small-molecule MET Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
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8-Fluoro-triazolo[4,3-a]pyridine as an IDO1 inhibitor
An In-Depth Technical Guide to 8-Fluoro-triazolo[4,3-a]pyridine as a Novel IDO1 Inhibitor
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the[1][2][3]triazolo[4,3-a]pyridine scaffold, with a specific focus on the 8-fluoro substituted analogue, as a potent and selective inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). It is intended for researchers, medicinal chemists, and drug development professionals engaged in the field of immuno-oncology. The document details the underlying mechanism of IDO1-mediated immune suppression, the rationale for targeting this enzyme, and a systematic, field-proven approach to characterizing novel inhibitors from this chemical class.
The Strategic Imperative for IDO1 Inhibition in Oncology
The ability of tumor cells to evade immune surveillance is a primary hallmark of cancer.[4] One of the key metabolic pathways co-opted by tumors to create an immunosuppressive microenvironment is the kynurenine pathway of tryptophan metabolism.[1] The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) is the first and rate-limiting step in this pathway, catalyzing the conversion of the essential amino acid L-tryptophan (L-Trp) to N-formylkynurenine.[5][6][7]
Under normal physiological conditions, IDO1 activity is low. However, in the context of cancer, it is frequently overexpressed in tumor cells and antigen-presenting cells (APCs) within the tumor microenvironment (TME), often in response to pro-inflammatory cytokines like interferon-gamma (IFN-γ).[2][8][9] This upregulation has two profound immunosuppressive consequences:
-
Tryptophan Depletion: The local depletion of L-Trp starves effector T cells, which are highly sensitive to its availability. This leads to the activation of the GCN2 stress-kinase pathway, causing T cell anergy and cell cycle arrest.[2][6]
-
Kynurenine Accumulation: The buildup of downstream metabolites, collectively known as kynurenines (Kyn), actively suppresses the immune response. Kynurenine acts as a ligand for the Aryl Hydrocarbon Receptor (AhR), promoting the differentiation of naïve T cells into immunosuppressive regulatory T cells (Tregs) and inhibiting the function of natural killer (NK) cells and dendritic cells (DCs).[3][10]
This dual mechanism allows tumor cells to escape immune destruction, and high IDO1 expression is consequently associated with poor prognosis and metastatic progression in various cancers.[6][7] Therefore, inhibiting IDO1 with small molecules presents a compelling therapeutic strategy to restore anti-tumor immunity, particularly in combination with other immunotherapies like checkpoint inhibitors.[2][11]
While many IDO1 inhibitors have been developed, the discovery of novel chemotypes is critical for overcoming challenges of potency, selectivity, and pharmacokinetics. The[1][2][3]triazolo[4,3-a]pyridine scaffold has recently emerged as a novel and promising class of IDO1 inhibitors, distinguished by its unique heme-binding modality.[4][11][12][13][14] This guide will use the 8-fluoro derivative as a representative example to delineate a complete characterization workflow.
The IDO1-Mediated Immune Escape Pathway
The following diagram illustrates the central role of IDO1 in tryptophan catabolism and the subsequent suppression of anti-tumor immune responses.
Caption: IDO1 pathway leading to tumor immune evasion.
Proposed Mechanism of Action: Heme Binding
IDO1 is a heme-containing enzyme. The catalytic activity relies on the iron atom within the heme protoporphyrin IX cofactor. A common and effective mechanism for IDO1 inhibition is the direct coordination of the inhibitor molecule with this heme iron, displacing oxygen and preventing the catalytic cycle.
The[1][2][3]triazolo[4,3-a]pyridine scaffold is designed to act as a catalytic holo-inhibitor .[4][12] The N1 atom of the 1,2,4-triazole ring is hypothesized to serve as the heme-binding moiety, a feature that is relatively underexploited in known IDO1 inhibitors.[4] This direct interaction competitively blocks the binding of tryptophan to the active site, thereby inhibiting enzyme function. The 8-fluoro substitution on the pyridine ring is intended to modulate the electronic properties and potentially enhance binding affinity or pharmacokinetic parameters.
Technical Workflow for Inhibitor Characterization
A rigorous, multi-step validation process is essential to characterize a novel compound like 8-Fluoro-triazolo[4,3-a]pyridine. This workflow progresses from direct enzyme interaction to complex cellular and immunological function.
Caption: Stepwise workflow for characterizing a novel IDO1 inhibitor.
Synthesis and Structural Confirmation
The synthesis of 8-Fluoro-[1][2][3]triazolo[4,3-a]pyridine derivatives can be achieved through established synthetic routes, often involving the cyclization of a substituted 2-hydrazinopyridine precursor.[15][16][17] The final product's identity and purity must be rigorously confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), ensuring a purity of >95% for use in biological assays.
Biochemical Potency and Selectivity
The initial step is to determine the compound's direct inhibitory effect on the isolated enzyme and its selectivity against related proteins.
Protocol 1: Recombinant Human IDO1 (rhIDO1) Enzyme Assay
Causality: This cell-free assay is the gold standard for quantifying direct enzyme inhibition and calculating the half-maximal inhibitory concentration (IC₅₀). It isolates the enzyme-inhibitor interaction from confounding cellular factors like membrane permeability.
Methodology:
-
Reagents: Recombinant human IDO1 (rhIDO1), L-Tryptophan (substrate), L-ascorbic acid (reductant), Methylene Blue (cofactor), Catalase, Potassium Phosphate buffer (pH 6.5).
-
Preparation: Prepare a serial dilution of 8-Fluoro-triazolo[4,3-a]pyridine (e.g., from 100 µM to 1 nM) in DMSO, with a final DMSO concentration in the assay kept below 1%.
-
Reaction Initiation: In a 96-well plate, combine the reaction buffer, rhIDO1, ascorbic acid, Methylene Blue, and catalase. Add the serially diluted inhibitor or vehicle control (DMSO). Pre-incubate for 10-15 minutes at 25°C.
-
Substrate Addition: Initiate the enzymatic reaction by adding L-Tryptophan. Incubate for a defined period (e.g., 60 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding trichloroacetic acid (TCA). This precipitates the protein.
-
Kynurenine Detection: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate. Add p-dimethylaminobenzaldehyde (p-DMAB) in acetic acid. This reagent reacts with the N-formylkynurenine and kynurenine produced, forming a yellow-colored product.[18]
-
Readout: Measure the absorbance at 480 nm using a plate reader.
-
Analysis: Convert absorbance values to percent inhibition relative to the vehicle control. Plot percent inhibition against the logarithm of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Selectivity Profiling
Causality: To be a viable drug candidate, an inhibitor must be selective for its target. Tryptophan 2,3-dioxygenase (TDO) is another heme enzyme that catalyzes the same reaction as IDO1.[4] Cytochrome P450 (CYP) enzymes are also heme-containing and are critical for drug metabolism. Assessing inhibition of these off-targets is crucial to de-risk potential liabilities.
Methodology:
-
TDO Assay: A similar enzymatic assay to the one described for IDO1 is performed using recombinant human TDO. The key difference is often the buffer conditions and cofactors required for optimal TDO activity.
-
CYP Inhibition Assays: Use commercially available kits (e.g., fluorescent or luminescent-based) to assess the inhibitory activity of the compound against a panel of major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).
Data Presentation: Biochemical Profile
The results from these assays should be summarized for clear comparison.
| Compound | IDO1 IC₅₀ (nM) | TDO IC₅₀ (nM) | Selectivity (TDO/IDO1) | CYP3A4 IC₅₀ (µM) |
| 8-Fluoro-triazolo[4,3-a]pyridine | 15 | >10,000 | >667x | >25 |
| Epacadostat (Reference) | 10 | 1400 | 140x | >50 |
| (Note: Data are hypothetical for illustrative purposes.) |
Cellular Activity and Functional Rescue
After confirming biochemical potency, the next critical phase is to validate that the inhibitor can engage its target in a complex cellular environment and produce the desired biological outcome.
Protocol 3: Cell-Based IDO1 Functional Assay
Causality: This assay confirms that the compound is cell-permeable and can inhibit IDO1 activity within its native intracellular context. It provides a more physiologically relevant measure of potency, the half-maximal effective concentration (EC₅₀).
Methodology:
-
Cell Line: Use a human cancer cell line known to express IDO1 upon stimulation, such as the SKOV-3 ovarian cancer line or the A375 melanoma line.[4][5][19]
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 3 x 10⁴ cells/well) and allow them to adhere overnight.[5][19]
-
IDO1 Induction: Add fresh media containing a stimulating agent, typically recombinant human IFN-γ (e.g., 100 ng/mL), to induce the expression of the IDO1 enzyme.[5][19]
-
Inhibitor Treatment: Concurrently, treat the cells with a serial dilution of 8-Fluoro-triazolo[4,3-a]pyridine or a reference compound. Include a "no IFN-γ" control to establish the baseline.
-
Incubation: Incubate the cells for 24-48 hours at 37°C, 5% CO₂. During this time, the induced IDO1 will catabolize tryptophan in the media, and the inhibitor will counteract this process.
-
Kynurenine Measurement: Collect the cell culture supernatant. Measure the concentration of kynurenine using the same p-DMAB colorimetric method described in Protocol 1, or for higher sensitivity, by HPLC or LC-MS/MS.[4]
-
Analysis: Calculate the EC₅₀ value by plotting the reduction in kynurenine concentration against the inhibitor concentration. A cell viability assay (e.g., MTT or CellTiter-Glo) should be run in parallel to ensure that the observed reduction in kynurenine is due to specific IDO1 inhibition and not general cytotoxicity.[5]
Protocol 4: T-Cell / Cancer Cell Co-Culture Assay
Causality: This is the ultimate in vitro functional assay. It directly tests the hypothesis that inhibiting IDO1 in cancer cells can rescue T cells from the immunosuppressive effects of tryptophan depletion and kynurenine production.
Methodology:
-
Setup: Use the same IFN-γ-stimulated cancer cells from Protocol 3 as the "suppressor" population.
-
Co-Culture: After 24 hours of IFN-γ stimulation and inhibitor treatment, add a T cell population (e.g., Jurkat T cells or primary human PBMCs) to the wells, along with a T cell activator (e.g., anti-CD3/CD28 beads or PHA).[5]
-
Incubation: Co-culture the cells for an additional 48-72 hours.
-
Readout: Measure T cell activation or proliferation. Common readouts include:
-
IL-2 Secretion: Collect the supernatant and measure the concentration of Interleukin-2 (a key cytokine for T cell proliferation) by ELISA.
-
Proliferation: Measure T cell proliferation using methods like CFSE dye dilution or BrdU incorporation.
-
-
Analysis: Successful IDO1 inhibition will result in a dose-dependent rescue of T cell activation/proliferation, which is otherwise suppressed by the IDO1-expressing cancer cells.
Caption: Workflow for cellular and functional co-culture assays.
Conclusion and Future Directions
The[1][2][3]triazolo[4,3-a]pyridine scaffold represents a novel and promising avenue for the development of selective IDO1 inhibitors.[4][11][12] By following the rigorous biochemical and cellular characterization workflow detailed in this guide, researchers can effectively validate the potency, selectivity, and functional activity of specific analogues like 8-Fluoro-triazolo[4,3-a]pyridine.
Positive results from these assays would establish the compound as a high-quality chemical probe for further investigating IDO1 biology and as a strong lead candidate for preclinical development. Subsequent steps would involve in-depth ADME (Absorption, Distribution, Metabolism, and Excretion) profiling and assessment of in vivo pharmacodynamics and anti-tumor efficacy in syngeneic mouse models, both as a monotherapy and in combination with checkpoint inhibitors. The ultimate goal is the development of a clinically effective therapeutic that can reverse tumor-mediated immune suppression and improve patient outcomes.
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- IDO1 in cancer: a Gemini of immune checkpoints. PubMed Central.
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- Targeting the IDO1 pathway in cancer: from bench to bedside. springermedizin.de.
- IDO Expression in Cancer: Different Compartment, Different Functionality?. Frontiers.
- IDO1 - An intracellular target for cancer therapy. Fortis Life Sciences.
- the role of the kynurenine pathway in inducing tolerance in...
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The[1][2][3]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. NIH.
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The[1][2][3]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. PubMed.
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The[1][2][3]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. ResearchGate.
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The[1][2][3]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors. Unknown Source.
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The[1][2][3]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors. IRIS.
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Structure-activity relationship (SAR) of 8-Fluoro-triazolo[4,3-a]pyridine
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 8-Fluoro-triazolo[4,3-a]pyridine Core
Abstract
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its versatile biological activities. The introduction of a fluorine atom at the 8-position has proven to be a critical modification, leading to the development of highly potent and selective therapeutic agents. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of the 8-fluoro-[1][2][3]triazolo[4,3-a]pyridine core, with a particular focus on its development as inhibitors of the c-Met receptor tyrosine kinase. We will delve into the rationale behind key structural modifications, provide detailed experimental protocols, and present data-driven insights to guide researchers and drug development professionals in the optimization of this promising scaffold.
Introduction: The Significance of the 8-Fluoro-[1][2][3]triazolo[4,3-a]pyridine Scaffold
The[1][2][3]triazolo[4,3-a]pyridine ring system is a key pharmacophore found in a variety of biologically active compounds, demonstrating activities ranging from kinase inhibition to potential antimalarial properties.[1][4] The strategic incorporation of a fluorine atom at the 8-position of this scaffold has been a pivotal discovery in the optimization of its therapeutic potential. Fluorine, with its unique properties of high electronegativity, small atomic radius, and ability to form strong bonds with carbon, can significantly influence a molecule's conformational preferences, metabolic stability, and binding affinity to biological targets.[4]
One of the most notable applications of the 8-fluoro-[1][2][3]triazolo[4,3-a]pyridine core has been in the development of inhibitors for the c-Met receptor tyrosine kinase.[1][2] Dysregulation of the c-Met signaling pathway is a known driver in numerous human cancers, making it a prime target for therapeutic intervention.[2][5] This guide will systematically explore the SAR of this scaffold, providing a roadmap for the rational design of next-generation inhibitors.
The Core Scaffold and Key Points of Modification
The fundamental 8-fluoro-[1][2][3]triazolo[4,3-a]pyridine core presents several positions amenable to chemical modification to modulate its biological activity. The key positions for substitution and their general influence on activity are outlined below.
A diagram of the core scaffold will be generated in a later step. Caption: Key positions for substitution on the 8-fluoro-[1][2][3]triazolo[4,3-a]pyridine core.
-
Position 3: Modifications at this position are crucial for establishing key interactions within the binding pocket of the target protein. Substituents here often project into solvent-exposed regions or interact with specific amino acid residues, influencing both potency and selectivity.
-
Position 6: This position is frequently utilized to introduce larger, often aromatic or heteroaromatic, groups that can engage in π-stacking or other non-covalent interactions, thereby anchoring the inhibitor in the active site.
-
Position 8 (Fluorine): The fluorine atom at this position is considered a cornerstone of the scaffold's activity. It is believed to enhance binding affinity through favorable electrostatic interactions and can also improve pharmacokinetic properties by blocking potential sites of metabolism.
Structure-Activity Relationship for c-Met Inhibition
The development of 8-fluoro-[1][2][3]triazolo[4,3-a]pyridine-based c-Met inhibitors has been a testament to the power of structure-based drug design and systematic SAR studies.[1][2] The primary goal has been to achieve potent and selective inhibition of c-Met kinase activity, which is often dysregulated in cancer.[2][5]
Substitutions at Position 3
Early studies identified that small, functionalized alkyl groups at the 3-position were beneficial for potent c-Met inhibition. For instance, the introduction of an ethyl group bearing a chiral center was found to be a key determinant of activity.
| Compound | R3-Substituent | c-Met Cellular IC50 (nM) |
| 1a | -CH(CH3)OH | 50 |
| 1b | -(R)-CH(CH3)-[linker]-naphthyridinone | <10 |
| 1c | -(S)-CH(CH3)-[linker]-naphthyridinone | >1000 |
Data is illustrative and based on findings from literature.[6]
The data clearly indicates a strong stereochemical preference, with the (R)-enantiomer exhibiting significantly higher potency. This suggests a specific and constrained binding pocket for this substituent. Further optimization involved linking this ethyl group to a larger heterocyclic moiety, such as a naphthyridinone, which led to a substantial increase in potency.[6] This highlights the importance of exploring substitutions that can occupy adjacent binding pockets.
Substitutions at Position 6
The 6-position of the 8-fluoro-[1][2][3]triazolo[4,3-a]pyridine core has been extensively explored with a variety of aryl and heteroaryl groups. These modifications have been instrumental in achieving high affinity and selectivity.
| Compound | R6-Substituent | c-Met Cellular IC50 (nM) |
| 2a | Phenyl | 85 |
| 2b | 1-methyl-1H-pyrazol-4-yl | 15 |
| 2c | 3-methylisoxazol-5-yl | 22 |
Data is illustrative and based on findings from literature.[6]
The replacement of a simple phenyl ring with five-membered heteroaromatics like pyrazole and isoxazole led to a significant improvement in inhibitory activity. This is likely due to the ability of the heteroatoms to form specific hydrogen bonds with residues in the c-Met active site, as well as to optimize the overall geometry of the inhibitor for a better fit.
Experimental Protocols
To ensure the reproducibility and validation of SAR studies, detailed and robust experimental protocols are essential. Below are representative protocols for the synthesis of a key intermediate and for a primary biological assay.
Synthesis of a Key Intermediate: (R)-6-(1-(8-Fluoro-6-(3-methylisoxazol-5-yl)-[1][2][3]triazolo[4,3-a]pyridin-3-yl)ethyl)-1,6-naphthyridin-5(6H)-one[6]
Objective: To synthesize a potent c-Met inhibitor incorporating the 8-fluoro-[1][2][3]triazolo[4,3-a]pyridine core.
Materials:
-
(R)-2-(5-oxo-1,6-naphthyridin-6(5H)-yl)propanoic acid hydrochloride
-
5-(5-fluoro-6-hydrazinylpyridin-3-yl)-3-methylisoxazole
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (Hunig's base)
-
Dimethylformamide (DMF)
-
Acetonitrile (MeCN)
Procedure:
-
To a round-bottom flask, add (R)-2-(5-oxo-1,6-naphthyridin-6(5H)-yl)propanoic acid hydrochloride (1.0 eq), 5-(5-fluoro-6-hydrazinylpyridin-3-yl)-3-methylisoxazole (1.1 eq), and HATU (1.3 eq).
-
Add DMF to dissolve the reagents and place the flask under a nitrogen atmosphere.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add Hunig's base (3.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Upon completion (monitored by TLC or LC-MS), quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, the intermediate amide, is then taken up in a high-boiling point solvent (e.g., xylenes or acetic acid) and heated to reflux to effect the cyclization to the triazolopyridine.
-
Purify the final product by column chromatography on silica gel.
In-Cell Western Assay for c-Met Phosphorylation
Objective: To quantify the inhibition of HGF-induced c-Met phosphorylation in a cellular context.
Materials:
-
PC3 cells (or other suitable cell line with c-Met expression)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Hepatocyte Growth Factor (HGF)
-
Test compounds (8-fluoro-[1][2][3]triazolo[4,3-a]pyridine derivatives)
-
Primary antibodies: anti-phospho-Met (Tyr1234/1235) and anti-total-Met
-
Fluorescently labeled secondary antibodies (e.g., IRDye 800CW and IRDye 680RD)
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., Odyssey Blocking Buffer)
Procedure:
-
Seed PC3 cells in a 96-well plate and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes.
-
Aspirate the medium and fix the cells with fixing solution for 20 minutes at room temperature.
-
Wash the cells three times with PBS containing 0.1% Tween-20.
-
Permeabilize the cells with permeabilization buffer for 20 minutes.
-
Wash the cells three times with PBS containing 0.1% Tween-20.
-
Block the cells with blocking buffer for 1.5 hours.
-
Incubate the cells with the primary antibodies (anti-phospho-Met and anti-total-Met) overnight at 4 °C.
-
Wash the cells three times with PBS containing 0.1% Tween-20.
-
Incubate the cells with the fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS containing 0.1% Tween-20.
-
Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the fluorescence intensity for both phospho-Met and total-Met. Normalize the phospho-Met signal to the total-Met signal and calculate the IC50 values for each compound.
Visualizing the Synthetic Workflow and SAR
To better illustrate the concepts discussed, the following diagrams provide a visual representation of the synthetic pathway and the key SAR findings.
Caption: A simplified workflow for the synthesis of the 8-fluoro-[1][2][3]triazolo[4,3-a]pyridine core.
Caption: A summary of the key structure-activity relationships for c-Met inhibition.
Conclusion and Future Directions
The 8-fluoro-[1][2][3]triazolo[4,3-a]pyridine scaffold has emerged as a highly valuable core in the design of potent and selective c-Met inhibitors. The systematic exploration of substitutions at the 3- and 6-positions, guided by structure-based design, has led to the identification of clinical candidates. The fluorine atom at the 8-position is a critical component, contributing to both the potency and the desirable drug-like properties of these molecules.
Future research in this area could focus on several key aspects:
-
Exploration of Novel Substituents: The discovery of new chemical entities for the 3- and 6-positions could lead to inhibitors with improved potency, selectivity, or resistance profiles.
-
Targeting Other Kinases: The versatility of the 8-fluoro-[1][2][3]triazolo[4,3-a]pyridine scaffold suggests that it could be adapted to target other kinases of therapeutic interest.
-
Pharmacokinetic Optimization: Further fine-tuning of the physicochemical properties of these inhibitors could lead to improved oral bioavailability, metabolic stability, and overall clinical performance.
This guide has provided a comprehensive overview of the SAR of the 8-fluoro-[1][2][3]triazolo[4,3-a]pyridine core, offering a foundation for researchers to build upon in their quest for novel and effective therapeutics.
References
-
Discovery of Potent and Selective 8-Fluorotriazolopyridine c-Met Inhibitors. (URL: [Link])
-
c-Met is a prototype member of a subfamily of heterodimeric receptor tyrosine kinases (RTKs) and is the receptor for hepatocyte growth factor (HGF). (URL: [Link])
-
Discovery of (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1][2][3]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337), a Potent and Selective Inhibitor of MET with High Unbound Target Coverage and Robust In Vivo Antitumor Activity. (URL: [Link])
-
The[1][2][3]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors. (URL: [Link])
-
Synthesis and biological evaluation of new[1][2][3]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors. (URL: [Link])
-
Synthesis and Biological Investigation of 1,2,4-Triazolo[4,3- a ]azines as Potential HSF1 Inductors. (URL: [Link])
-
A Novel Series of[1][2][3]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. (URL: [Link])
-
Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (URL: [Link])
-
A Novel Series of[1][2][3]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. (URL: [Link])
-
Synthesis of some novel 1,2,4-triazolo [4,3-a] 2H-pyrano 3,2-e pyridine derivatives. (URL: [Link])
-
Synthesis and biological activity of 8-chloro-[1][2][3]triazolo [4,3-a]quinoxalines. (URL: [Link])
-
Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. (URL: [Link])
-
Discovery of Potent, Selective Triazolothiadiazole-Containing c-Met Inhibitors. (URL: [Link])
-
Investigation of structure–activity relationship: In silico studies of[1][2][3]triazolo[4, 3-a]pyridine ureas as P38 kinase inhibitors. (URL: [Link])
-
Discovery of 6-(difluoro(6-(4-fluorophenyl)-[1][2][3]triazolo[4,3-b][1][2][3]triazin-3-yl)methyl)quinoline as a Highly Potent and Selective c-Met Inhibitor. (URL: [Link])
-
The[1][2][3]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors. (URL: [Link])
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (URL: [Link])
-
Investigation of Structure Activity Relationship: In silico Studies of[1][2][3]triazolo[4,3-a]pyridine ureas as P38 Kinase Inhibitors. (URL: [Link])
-
The[1][2][3]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors. (URL: [Link])
-
b ]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study. (URL: [Link])
-
A Novel Series of[1][2][3]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. (URL: [Link])
-
STRATEGIES FOR THE SYNTHESIS OF[1][2][3]TRIAZOLO[1,5-a]PYRIDINE-8-CARBONITRILES. (URL: [Link])
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- 4. A Novel Series of [1,2,4]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. pubs.acs.org [pubs.acs.org]
In Silico Modeling of 8-Fluoro-triazolo[4,3-a]pyridine Binding to p38 MAP Kinase: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive, in-depth walkthrough for the in silico modeling of the binding of 8-Fluoro-triazolo[4,3-a]pyridine to its putative target, p38 Mitogen-Activated Protein (MAP) Kinase. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry and molecular modeling. We will navigate the entire computational pipeline, from initial target identification and system preparation to molecular docking, molecular dynamics simulations, and binding free energy calculations. The methodologies presented herein are designed to be robust and self-validating, emphasizing the rationale behind each step to ensure scientific integrity and reproducibility. By following this guide, researchers can gain valuable insights into the binding mechanism of novel triazolopyridine-based inhibitors, paving the way for rational drug design and optimization.
Introduction: The Rationale for In Silico Modeling in Kinase Inhibitor Discovery
The triazolo[4,3-a]pyridine scaffold is a privileged structure in medicinal chemistry, frequently appearing in potent and selective kinase inhibitors.[1][2] Kinases, such as p38 MAP kinase, are critical regulators of cellular signaling pathways, and their dysregulation is implicated in a multitude of diseases, including inflammatory disorders and cancer.[3][4] The development of small molecule inhibitors targeting these enzymes is a cornerstone of modern drug discovery.
In silico modeling has emerged as an indispensable tool in this endeavor, offering a cost-effective and time-efficient means to predict and analyze protein-ligand interactions at an atomic level.[5] By simulating the dynamic behavior of a ligand within the binding site of its target protein, we can elucidate the key molecular interactions driving binding affinity and selectivity. This knowledge is paramount for the rational design of novel drug candidates with improved potency and pharmacokinetic properties.
This guide will utilize the publicly available crystal structure of p38 MAP kinase in complex with a triazolopyridine derivative (PDB ID: 3S3I) as a foundational template for our investigation of 8-Fluoro-triazolo[4,3-a]pyridine binding.[6]
The Computational Workflow: A Holistic Approach to Binding Prediction
Our in silico workflow is a multi-stage process designed to progressively refine our understanding of the ligand-protein interaction. Each stage builds upon the last, providing a more detailed and accurate picture of the binding event.
Caption: The integrated in silico workflow for modeling ligand binding.
Experimental Protocols: A Step-by-Step Guide
System Preparation
3.1.1. Target Protein Preparation
The initial step involves preparing the crystal structure of our target protein, p38 MAP kinase. We will use the PDB entry 3S3I as our template.[6]
Protocol:
-
Download the PDB file: Obtain the coordinate file for PDB ID 3S3I from the RCSB Protein Data Bank.
-
Clean the PDB: Remove all non-essential molecules, including water, co-solvents, and the co-crystallized ligand. This can be accomplished using molecular visualization software such as PyMOL or UCSF Chimera.
-
Add Hydrogen Atoms: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography. Ensure that the protonation states of ionizable residues are appropriate for a physiological pH of 7.4.
-
Assign Force Field Parameters: Assign a suitable force field to the protein. For this guide, we will use the CHARMM36 force field, which is well-validated for protein simulations.[7]
3.1.2. Ligand Preparation and Parameterization
Accurate representation of the ligand is critical for the success of any in silico study. This involves generating a 3D conformation and assigning appropriate force field parameters.
Protocol:
-
Generate 3D Coordinates: Create a 3D structure of 8-Fluoro-triazolo[4,3-a]pyridine using a molecule builder such as Avogadro or ChemDraw.
-
Ligand Parameterization: Since 8-Fluoro-triazolo[4,3-a]pyridine is a novel molecule, its force field parameters are not present in standard libraries. We will use the CGenFF (CHARMM General Force Field) server to generate these parameters.[8][9]
-
Convert the ligand's 3D structure to the .mol2 format.
-
Submit the .mol2 file to the CGenFF server.
-
The server will return a stream file (.str) containing the ligand topology and parameters. It is crucial to check the penalty scores provided by CGenFF; high penalties may indicate a need for further parameter optimization.[9]
-
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand within a protein's binding site. We will use AutoDock Vina for this purpose.[10][11]
Protocol:
-
Prepare Receptor and Ligand for Docking: Convert the prepared protein and parameterized ligand files into the .pdbqt format required by AutoDock Vina. This can be done using AutoDock Tools.
-
Define the Binding Site: The binding site can be defined based on the location of the co-crystallized ligand in the 3S3I structure.[10] A grid box should be centered on this site, large enough to encompass the entire binding pocket and allow for rotational and translational freedom of the ligand.
-
Run Docking Simulation: Execute the docking calculation using the AutoDock Vina command-line interface. The configuration file should specify the receptor, ligand, and grid box parameters.
-
Analyze Docking Results: AutoDock Vina will generate multiple binding poses ranked by their predicted binding affinity (in kcal/mol). The top-ranked poses should be visually inspected to ensure they are sterically and chemically reasonable.
Validation of Docking Protocol: To ensure the reliability of the docking protocol, the co-crystallized ligand from the 3S3I structure should be re-docked into the binding site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the re-docked pose and the crystallographic pose is generally considered a successful validation.
Molecular Dynamics (MD) Simulation
MD simulations provide a dynamic view of the protein-ligand complex, allowing us to assess the stability of the docked pose and observe conformational changes over time. We will use GROMACS for our MD simulations.[12][13]
Caption: The workflow for preparing and running an MD simulation.
Protocol:
-
System Setup:
-
Combine the coordinates of the protein and the top-ranked docked pose of the ligand into a single file.
-
Create a system topology that includes the protein (CHARMM36 force field) and the ligand (CGenFF parameters).[12][14]
-
Place the complex in a periodic box of appropriate size and solvate it with a suitable water model (e.g., TIP3P).
-
Add ions to neutralize the system and mimic physiological salt concentration.
-
-
Energy Minimization: Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.
-
Equilibration:
-
Perform a short simulation under an NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature of the system.
-
Follow this with a simulation under an NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density.
-
-
Production MD: Run the production MD simulation for a sufficient duration (e.g., 100 ns) to sample the conformational space of the protein-ligand complex adequately.
Binding Free Energy Calculation
Binding free energy calculations provide a more accurate estimation of binding affinity than docking scores by considering the dynamic nature of the system. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are commonly used for this purpose.
Protocol:
-
Trajectory Extraction: Extract snapshots of the protein, ligand, and complex from the production MD trajectory.
-
MM/PBSA or MM/GBSA Calculation: Use tools such as g_mmpbsa for GROMACS or the MMPBSA.py script in AMBER to calculate the binding free energy. This involves calculating the molecular mechanics energy, the polar solvation energy (using either the Poisson-Boltzmann or Generalized Born model), and the nonpolar solvation energy.
Data Presentation and Analysis
Quantitative Data Summary
| Method | Metric | Value |
| Molecular Docking | Binding Affinity (kcal/mol) | Predicted value from Vina |
| MD Simulation | RMSD of Ligand (Å) | Average ± SD over production run |
| RMSF of Binding Site Residues (Å) | Per-residue fluctuation | |
| Protein-Ligand H-Bonds | Number and occupancy | |
| MM/PBSA | ΔG_bind (kcal/mol) | Calculated binding free energy |
| ΔE_vdw (kcal/mol) | van der Waals contribution | |
| ΔE_elec (kcal/mol) | Electrostatic contribution | |
| ΔG_polar (kcal/mol) | Polar solvation energy | |
| ΔG_nonpolar (kcal/mol) | Nonpolar solvation energy |
Trajectory Analysis and Visualization
The MD trajectory should be thoroughly analyzed to gain insights into the binding dynamics.
-
Root-Mean-Square Deviation (RMSD): Plot the RMSD of the ligand and the protein backbone over time to assess the stability of the simulation and the binding pose.
-
Root-Mean-Square Fluctuation (RMSF): Calculate the RMSF of protein residues to identify regions of flexibility, particularly around the binding site.
-
Interaction Analysis: Analyze the trajectory for key interactions, such as hydrogen bonds, hydrophobic contacts, and π-stacking interactions, between the ligand and the protein. Tools like VMD and PyMOL can be used for visualization and analysis.
Conclusion and Future Perspectives
This guide has outlined a comprehensive and robust workflow for the in silico modeling of 8-Fluoro-triazolo[4,3-a]pyridine binding to p38 MAP kinase. By following these protocols, researchers can generate reliable predictions of binding modes and affinities, providing a solid foundation for further experimental validation and lead optimization.
The insights gained from these computational studies can guide the design of new analogs with improved potency and selectivity. For instance, if a particular hydrogen bond is found to be crucial for binding, medicinal chemists can design molecules that enhance this interaction. Conversely, if unfavorable steric clashes are observed, modifications can be made to alleviate them.
It is important to remember that in silico modeling is a predictive tool and should always be used in conjunction with experimental validation. However, when applied judiciously, the methods described in this guide can significantly accelerate the drug discovery process, reducing costs and timelines while increasing the probability of success.
References
-
Bioinformatics Review. (2016, December 14). How to perform docking in a specific binding site using AutoDock Vina?[Link]
-
Cuadrado, A., & Nebreda, A. R. (2010). Mechanisms and functions of p38 MAPK signalling. Biochemical Journal, 429(3), 403–417. [Link]
- Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex.
-
Lemkul, J. A. (n.d.). GROMACS Tutorials. Retrieved January 19, 2026, from [Link]
-
BioExcel. (n.d.). GROMACS Protein-Ligand Complex MD Setup tutorial. Retrieved January 19, 2026, from [Link]
-
Jorgensen, W. L. Research Group. (n.d.). GROMACS Protein Ligand Complex Simulations. Retrieved January 19, 2026, from [Link]
-
Lemkul, J. A. (n.d.). GROMACS Tutorial - Protein-Ligand Complex. Retrieved January 19, 2026, from [Link]
-
Regan, J., et al. (2012). Identification of triazolopyridazinones as potent p38α inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(2), 939-943. [Link]
-
Talele, T. T. (2016). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Current Topics in Medicinal Chemistry, 16(14), 1585–1604. [Link]
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Walker, R., & Tang, S. (n.d.). Amber 10 Tutorial: Antechamber & Leap for Parameter Files. Retrieved January 19, 2026, from [Link]
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Aiguade, J., et al. (2012). Novel triazolopyridylbenzamides as potent and selective p38α inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(10), 3433-3437. [Link]
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Gohlke, H., & Case, D. A. (2004). p38α MAP Kinase C-Terminal Domain Binding Pocket Characterized by Crystallographic and Computational Analyses. Journal of Molecular Biology, 339(4), 805-824. [Link]
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Goldstein, D. M., et al. (2009). Continued exploration of the triazolopyridine scaffold as a platform for p38 MAP kinase inhibition. Bioorganic & Medicinal Chemistry Letters, 19(16), 4781-4785. [Link]
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Wang, Z., et al. (2018). In silico-in vitro discovery of untargeted kinase-inhibitor interactions from kinase-targeted therapies: A case study on the cancer MAPK signaling pathway. Computational Biology and Chemistry, 77, 34-45. [Link]
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Gourav, K. (2023, July 25). AMBER Tutorial: How to Create Modified Force Field Parameters using Antechamber [Video]. YouTube. [Link]
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Chen, W., & Gong, H. (2015). Identifying Novel Drug Targets by iDTPnd: A Case Study of Kinase Inhibitors. PLoS ONE, 10(7), e0132501. [Link]
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Anand, K., & Sowdhamini, R. (2011). Sequence, structure, and active site analyses of p38 MAP kinase: exploiting DFG-out conformation as a strategy to design new type II leads. Journal of Chemical Information and Modeling, 51(2), 373-387. [Link]
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Segarra, V., et al. (2011). 3S3I: p38 kinase crystal structure in complex with small molecule inhibitor. RCSB PDB. [Link]
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Huang, J. (n.d.). cgenff_tutorial. GitHub. Retrieved January 19, 2026, from [Link]
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MD with Gourav. (2020, August 17). Modeling a drug compound using antechamber and the Generalized Amber Force Field [Video]. YouTube. [Link]
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Bioinformatics Review. (2018, August 27). Tutorial: site specific docking using auto dock vina. [Video]. YouTube. [Link]
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Anand, K., & Sowdhamini, R. (2011). Sequence, Structure, and Active Site Analyses of p38 MAP Kinase: Exploiting DFG-out Conformation as a Strategy to Design New Type II Leads. Journal of Chemical Information and Modeling, 51(2), 373-387. [Link]
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Walker, R., & Tang, S. (n.d.). antechamber. Retrieved January 19, 2026, from [Link]
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Wilson, K. P., et al. (1996). The structure of mitogen-activated protein kinase p38 at 2.1-A resolution. Journal of Biological Chemistry, 271(45), 27696-27700. [Link]
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Orfi, L., et al. (2012). Development of PAK1 kinase inhibitors with "in silico" modeling methods. Current Medicinal Chemistry, 19(18), 2944-2951. [Link]
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Forli, S., et al. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute. [Link]
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Faryna, A., & Kalinichenko, E. (2025). In Silico Exploration of New Inhibitors of Protein Kinases Containing an N-Phenylbenzamide Linker: A Combination of Docking and Molecular Dynamics Modeling, Pharmacophore Modeling and Virtual Screening. Open Journal of Medicinal Chemistry, 15, 1-17. [Link]
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Mohammadhosseini, A., et al. (2014). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. Iranian Journal of Pharmaceutical Research, 13(4), 1269–1278. [Link]
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The Emerging Therapeutic Potential of 8-Fluoro-triazolo[4,3-a]pyridine: A Technical Guide for Drug Discovery Professionals
Introduction: The Strategic Advantage of the Fluorinated Triazolopyridine Scaffold
The[1][2][3]triazolo[4,3-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the foundation of numerous biologically active compounds. Its rigid, planar structure and distribution of nitrogen atoms facilitate critical interactions with a variety of biological targets. The strategic incorporation of a fluorine atom at the 8-position of this scaffold, creating 8-Fluoro-triazolo[4,3-a]pyridine, is a deliberate design element aimed at enhancing the therapeutic potential of this promising molecular framework.
Fluorine, the most electronegative element, imparts unique properties to organic molecules. Its introduction can significantly influence a compound's metabolic stability, lipophilicity, and binding affinity to target proteins. In many instances, fluorination leads to improved potency, selectivity, and pharmacokinetic profiles, making it a valuable tool in modern drug discovery. This guide will delve into the potential therapeutic applications of the 8-Fluoro-triazolo[4,3-a]pyridine core, providing a comprehensive overview for researchers and drug development professionals.
Potential Therapeutic Applications: A Landscape of Opportunity
While specific research on 8-Fluoro-triazolo[4,3-a]pyridine is still emerging, the broader class of[1][2][3]triazolo[4,3-a]pyridine derivatives has shown significant promise across several therapeutic areas. The introduction of the 8-fluoro substituent is hypothesized to further enhance efficacy and selectivity in these applications.
Oncology: A Multi-pronged Approach to Cancer Therapy
The triazolopyridine scaffold is a versatile platform for the development of novel anti-cancer agents, with derivatives showing activity against a range of targets.
-
Kinase Inhibition: A significant area of interest is the development of kinase inhibitors. A patent assigned to Jiangsu Hansoh Pharmaceutical Group Co., Ltd. discloses derivatives of 8-fluoro-[1][2][3]triazolo[4,3-a]pyridine, suggesting their investigation as kinase inhibitors[4]. The general class of triazolopyridines has been explored as inhibitors of several key oncogenic kinases:
-
c-Met Inhibitors: The c-Met receptor tyrosine kinase is a well-validated target in various cancers. Novel triazolo-pyridazine and -pyrimidine derivatives have been designed as potent c-Met inhibitors[2][3]. Compounds with this scaffold have demonstrated strong anti-proliferative activity in c-Met-amplified cancer cell lines[3].
-
Tankyrase Inhibitors: Tankyrase (TNKS) is implicated in the Wnt/β-catenin signaling pathway, which is often dysregulated in colorectal cancer. A novel triazolopyridine derivative, TI-12403, has been identified as a potent and selective TNKS1 inhibitor, demonstrating antitumor activity in preclinical models[1][5]. This compound was shown to stabilize AXIN2 and downregulate β-catenin signaling[1][5].
-
-
Immunotherapy: Modulating the immune system to recognize and attack cancer cells is a revolutionary approach to cancer treatment.
-
IDO1 Inhibition: Indoleamine 2,3-dioxygenase 1 (IDO1) is an immunosuppressive enzyme often overexpressed in tumors. The[1][2][3]triazolo[4,3-a]pyridine scaffold has been identified as a novel chemotype for the development of IDO1 inhibitors[6][7][8]. These compounds aim to reverse tumor-induced immune suppression and enhance the efficacy of other immunotherapies[8]. The mechanism involves competitive binding to the heme iron within the IDO1 active site[9].
-
PD-1/PD-L1 Interaction Inhibitors: The interaction between programmed cell death-1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that cancer cells exploit to evade immune surveillance. A novel series of[1][2][3]triazolo[4,3-a]pyridines has been designed as potent inhibitors of the PD-1/PD-L1 interaction, demonstrating the potential to restore T-cell activity against tumors[10].
-
Central Nervous System (CNS) Disorders
The triazolopyridine scaffold has also been investigated for its potential in treating CNS disorders. The parent compound, trazodone, is a well-known antidepressant. A patent has described triazole derivatives with substitutions including 2-fluoro-phenyl and 5-fluoro-pyridin-2-yl for their potential in treating neurological disorders, highlighting the relevance of fluorination in this therapeutic area.
Synthetic Strategy for 8-Fluoro-triazolo[4,3-a]pyridine
The synthesis of 8-Fluoro-triazolo[4,3-a]pyridine can be logically approached through the construction of the fused heterocyclic system from a key intermediate, 2-amino-3-fluoropyridine. The general strategy involves the formation of a hydrazinopyridine followed by cyclization to form the triazole ring.
Experimental Protocol: A Plausible Synthetic Route
Step 1: Synthesis of 2-Amino-3-fluoropyridine
A plausible method for the synthesis of 2-amino-3-fluoropyridine starts from 2,3-difluoro-5-chloropyridine through an ammonification reaction followed by a reduction reaction[11][12].
-
Materials: 2,3-difluoro-5-chloropyridine, Ammonia water, Palladium on carbon (Pd/C), Hydrogen gas, Solvent (e.g., Ethanol), Sodium sulfate.
-
Procedure:
-
In a sealed reaction vessel, dissolve 2,3-difluoro-5-chloropyridine in a suitable solvent and add an excess of ammonia water.
-
Heat the mixture at 110-140°C for 16-24 hours[11].
-
After cooling, extract the product with an organic solvent and dry over sodium sulfate.
-
The resulting 2-amino-3-fluoro-5-chloropyridine is then subjected to catalytic hydrogenation using Pd/C as the catalyst in a suitable solvent like ethanol under a hydrogen atmosphere to yield 2-amino-3-fluoropyridine[11].
-
Purify the product by column chromatography or recrystallization.
-
Step 2: Synthesis of 2-Hydrazino-3-fluoropyridine
-
Materials: 2-Amino-3-fluoropyridine, Sodium nitrite, Hydrochloric acid, Stannous chloride, Water.
-
Procedure:
-
Dissolve 2-amino-3-fluoropyridine in dilute hydrochloric acid and cool the solution to 0-5°C.
-
Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5°C to form the diazonium salt.
-
In a separate flask, prepare a solution of stannous chloride in concentrated hydrochloric acid and cool it to 0°C.
-
Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Basify the reaction mixture with a strong base (e.g., NaOH) and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to obtain 2-hydrazino-3-fluoropyridine.
-
Step 3: Cyclization to form 8-Fluoro-triazolo[4,3-a]pyridine
The final cyclization can be achieved through reaction with a one-carbon synthon, such as formic acid or triethyl orthoformate[13].
-
Materials: 2-Hydrazino-3-fluoropyridine, Triethyl orthoformate, Acid catalyst (e.g., p-toluenesulfonic acid).
-
Procedure:
-
Reflux a mixture of 2-hydrazino-3-fluoropyridine and an excess of triethyl orthoformate in the presence of a catalytic amount of p-toluenesulfonic acid for several hours.
-
Monitor the reaction by TLC.
-
After completion, remove the excess triethyl orthoformate under reduced pressure.
-
Purify the residue by column chromatography to yield 8-Fluoro-triazolo[4,3-a]pyridine.
-
Caption: Proposed synthetic workflow for 8-Fluoro-triazolo[4,3-a]pyridine.
Mechanistic Insights: Targeting Key Signaling Pathways
The therapeutic efficacy of triazolopyridine derivatives stems from their ability to modulate critical cellular signaling pathways.
Wnt/β-catenin Signaling Pathway Inhibition
In many cancers, particularly colorectal cancer, the Wnt/β-catenin pathway is aberrantly activated. Tankyrase (TNKS) promotes the degradation of Axin, a key component of the β-catenin destruction complex. Inhibition of TNKS by triazolopyridine derivatives leads to the stabilization of Axin, which in turn facilitates the phosphorylation and subsequent degradation of β-catenin. This prevents its translocation to the nucleus and transcription of oncogenic target genes.
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Methodological & Application
Application Note: High-Resolution ¹H and ¹³C NMR Analysis of 8-Fluoro-triazolo[4,3-a]pyridine
Application Note: High-Resolution ¹H and ¹³C NMR Analysis of 8-Fluoro-[1][2][3]triazolo[4,3-a]pyridine
Introduction
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic system frequently encountered in medicinal chemistry and drug development.[4] Its derivatives have shown a wide range of biological activities, including potential as c-Met inhibitors for cancer therapy and as antimalarial agents.[5][6] The introduction of a fluorine atom, as in 8-Fluoro-[1][2][3]triazolo[4,3-a]pyridine, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity.
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the unambiguous structure elucidation of such novel chemical entities. However, the presence of the highly sensitive and 100% naturally abundant ¹⁹F nucleus introduces additional complexity and richness to both ¹H and ¹³C NMR spectra through heteronuclear spin-spin coupling.
This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the acquisition, processing, and detailed analysis of ¹H and ¹³C NMR spectra for 8-Fluoro-[1][2][3]triazolo[4,3-a]pyridine. We will delve into the causality behind experimental choices, provide field-proven protocols, and interpret the characteristic spectral patterns arising from ¹H-¹⁹F and ¹³C-¹⁹F couplings.
Foundational Principles: The Influence of the ¹⁹F Nucleus
Understanding the NMR properties of the ¹⁹F nucleus is paramount to interpreting the spectra of fluorinated compounds. The ¹⁹F nucleus possesses a nuclear spin (I) of ½, a natural abundance of 100%, and a high gyromagnetic ratio, making it the third most receptive NMR nucleus after ¹H and ³H.[7] Its presence profoundly impacts the spectra of neighboring ¹H and ¹³C nuclei in two primary ways:
-
Chemical Shift Perturbation: Fluorine is the most electronegative element, leading to strong inductive electron withdrawal. This effect deshields (shifts downfield) adjacent protons and carbons. The magnitude of this effect diminishes with distance.
-
Spin-Spin Coupling (J-Coupling): The ¹⁹F nucleus couples through chemical bonds to neighboring ¹H and ¹³C nuclei, splitting their signals into multiplets. The magnitude of this coupling constant (J), measured in Hertz (Hz), is highly dependent on the number of intervening bonds and the dihedral angle. Unlike ¹H-¹H couplings, long-range ¹⁹F couplings (over three or more bonds) are frequently observed and provide invaluable structural information.[7][8]
-
¹³C-¹⁹F Coupling (ⁿJCF): One-bond couplings (¹JCF) are typically very large (200-300 Hz). Couplings through two (²JCF), three (³JCF), and even four bonds (⁴JCF) are common and have characteristic ranges that aid in spectral assignment.[9]
-
¹H-¹⁹F Coupling (ⁿJHF): These couplings are also transmitted through bonds and are crucial for assigning proton signals. For aromatic systems, three-bond (³JHF, ortho), four-bond (⁴JHF, meta), and five-bond (⁵JHF, para) couplings are all typically observed.[10]
-
Experimental Protocols: A Self-Validating System
The acquisition of high-quality, high-resolution NMR data is foundational. The following protocols are designed to ensure reproducibility and accuracy.
Sample Preparation
Contaminants, both paramagnetic impurities and suspended solids, are detrimental to NMR resolution. A meticulous sample preparation workflow is therefore critical.
-
Weighing the Analyte: For a standard 5 mm NMR tube, weigh approximately 5-10 mg of 8-Fluoro-[1][2][3]triazolo[4,3-a]pyridine for ¹H NMR analysis. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[11]
-
Solvent Selection: Choose a high-purity deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. The solvent's residual signal should not obscure analyte resonances.[1] For this analysis, CDCl₃ is a suitable starting point.
-
Dissolution & Filtration: Dissolve the sample in a small, clean glass vial using approximately 0.6-0.7 mL of the chosen deuterated solvent.[11] To remove any insoluble particulates, which can degrade spectral quality by disrupting the magnetic field homogeneity, filter the solution through a small plug of cotton or glass wool packed into a Pasteur pipette directly into the NMR tube.[12]
-
Final Volume & Referencing: Ensure the final solvent height in the tube is adequate for the instrument's receiver coils (typically 4-5 cm).[13] The solvent peak serves as a secondary chemical shift reference (CDCl₃: δH = 7.26 ppm; δC = 77.16 ppm).[1] For highly accurate work, an internal standard like tetramethylsilane (TMS) can be added, but care must be taken to ensure it does not react with the sample.[11]
-
Capping & Labeling: Cap the NMR tube securely and label it clearly.
NMR Data Acquisition
These parameters are provided for a 400 MHz spectrometer and should be adapted as necessary for other field strengths.
| Parameter | ¹H Acquisition | ¹³C{¹H} Acquisition | Causality & Rationale |
| Pulse Program | zg30 | zgpg30 | Standard 1D acquisition with a 30° pulse angle to allow for faster repetition without saturating the signals. |
| Spectral Width (SW) | ~12 ppm | ~220 ppm | Must encompass all expected proton or carbon signals. |
| Transmitter Offset (O1P) | ~6.0 ppm | ~110 ppm | Centered in the middle of the expected spectral region to ensure uniform excitation. |
| Acquisition Time (AQ) | 3-4 s | 1-2 s | Longer acquisition time yields better digital resolution. |
| Relaxation Delay (D1) | 2-5 s | 2 s | Allows for nearly complete T1 relaxation of protons, ensuring quantitative integration. A shorter delay is often acceptable for routine ¹³C. |
| Number of Scans (NS) | 8-16 | 1024-4096 | Averaging multiple scans improves the signal-to-noise ratio. More scans are needed for the less sensitive ¹³C nucleus. |
| Temperature | 298 K | 298 K | A stable temperature is crucial for consistent chemical shifts and shimming. |
Workflow for NMR Analysis of 8-Fluoro-triazolo[4,3-a]pyridine
Caption: Workflow from sample preparation to final structure verification.
Spectral Interpretation and Data Analysis
The following spectral data are predicted based on established principles of NMR spectroscopy and data from analogous fluoropyridine and triazolopyridine systems.[1][14]
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The fluorine at position 8 will couple to H5, H6, and H7 with decreasing magnitude.
| Position | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale for Assignment |
| H3 | 8.8 - 9.2 | s | - | Singlet, most downfield proton due to proximity to two nitrogen atoms in the five-membered ring. |
| H5 | 8.0 - 8.3 | dd | ³J(H5-H6) ≈ 7-8 Hz, ⁴J(H5-F8) ≈ 4-6 Hz | Downfield shift due to proximity to the fused ring junction. Split into a doublet by H6 and further split into a doublet by the fluorine at C8 (meta coupling). |
| H7 | 7.6 - 7.9 | dd | ³J(H7-H6) ≈ 9-10 Hz, ³J(H7-F8) ≈ 8-10 Hz | Split into a doublet by H6 and a further large doublet by the ortho fluorine. |
| H6 | 7.0 - 7.3 | ddd or td | ³J(H6-H5) ≈ 7-8 Hz, ³J(H6-H7) ≈ 9-10 Hz, ⁴J(H6-F8) ≈ 1-2 Hz | Most upfield aromatic proton. Appears as a triplet of doublets (or ddd) due to coupling with H5, H7, and a smaller meta coupling to fluorine. |
Predicted ¹³C{¹H} NMR Spectrum (101 MHz, CDCl₃)
In the proton-decoupled ¹³C spectrum, every carbon signal will be split into a doublet by the fluorine atom. The magnitude of the JCF coupling is the key to assignment.
| Position | Predicted δ (ppm) | Multiplicity (due to ¹⁹F) | Coupling Constant (JCF, Hz) | Rationale for Assignment |
| C8 | 150 - 155 | d | ¹JCF ≈ 240-260 Hz | Carbon directly attached to fluorine. Exhibits a very large one-bond coupling constant and is significantly downfield. |
| C3 | 148 - 152 | d | ⁴JCF ≈ 2-4 Hz | Part of the electron-deficient triazole ring. Shows a small long-range coupling to fluorine. |
| C8a | 140 - 145 | d | ²JCF ≈ 15-20 Hz | Bridgehead carbon adjacent to C8. Shows a characteristic two-bond coupling. |
| C5 | 125 - 130 | d | ³JCF ≈ 7-10 Hz | Three bonds away from fluorine, showing a moderate coupling constant. |
| C7 | 115 - 120 | d | ²JCF ≈ 20-25 Hz | Two bonds from fluorine, showing a large two-bond coupling. |
| C6 | 110 - 115 | d | ³JCF ≈ 3-5 Hz | Most upfield carbon, showing a smaller three-bond coupling constant. |
The Utility of 2D NMR Experiments
For definitive assignment, 2D NMR experiments are invaluable:
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, confirming the C-H pairs (C5-H5, C6-H6, C7-H7, C3-H3).
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range correlations (typically over 2-3 bonds). For example, observing a correlation from H5 to C7 and C8a, or from H3 to C8a, would solidify the assignments. Long-range ¹H-¹⁹F correlations can also be observed in specialized experiments.[15]
Conclusion
The NMR analysis of 8-Fluoro-[1][2][3]triazolo[4,3-a]pyridine is a clear demonstration of how the ¹⁹F nucleus provides a wealth of structural information. While it complicates the spectra compared to non-fluorinated analogues, a systematic approach grounded in the principles of chemical shifts and coupling constants allows for complete and unambiguous structure elucidation. By following the detailed protocols for sample preparation and data acquisition, and by carefully analyzing the characteristic splitting patterns caused by ⁿJHF and ⁿJCF interactions, researchers can confidently verify the structure of this and other fluorinated heterocyclic compounds, accelerating their research and development programs.
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Kryshchyshyn, A., et al. (2020). A Novel Series of[1][2][3]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. Molecules. Available at: [Link]
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Gou, S., et al. (2016). Synthesis and biological evaluation of new[1][2][3]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Application Note: A Robust HPLC and Mass Spectrometry Method for the Quantification of 8-Fluoro-triazolo[4,3-a]pyridine
Abstract
This application note provides a comprehensive guide for the development and validation of a robust analytical method for the quantification of 8-Fluoro-triazolo[4,3-a]pyridine, a key heterocyclic moiety in contemporary drug discovery. The protocols detailed herein leverage High-Performance Liquid Chromatography (HPLC) coupled with UV detection and tandem Mass Spectrometry (MS/MS) to achieve high sensitivity, selectivity, and accuracy. This document is intended for researchers, analytical scientists, and drug development professionals engaged in the characterization and quality control of novel pharmaceutical agents. The methodologies are presented with a focus on the scientific rationale behind procedural choices, ensuring adaptability and adherence to rigorous validation standards as outlined by the International Council for Harmonisation (ICH).[1][2][3][4]
Introduction
The triazolo[4,3-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[5] The introduction of a fluorine atom at the 8-position can significantly modulate the physicochemical and pharmacological properties of these molecules, making 8-Fluoro-triazolo[4,3-a]pyridine and its analogues compounds of significant interest in drug development.[6][7] Accurate and precise quantification of this entity is paramount for pharmacokinetic studies, metabolic profiling, and quality control of active pharmaceutical ingredients (APIs) and formulated drug products.
This guide presents a systematic approach to developing a stability-indicating HPLC-UV method and a highly sensitive LC-MS/MS method for 8-Fluoro-triazolo[4,3-a]pyridine. We will delve into the critical aspects of method development, from the selection of chromatographic conditions to the optimization of mass spectrometric parameters, culminating in a detailed validation protocol.
Foundational Principles: The "Why" Behind the "How"
A successful analytical method is not merely a sequence of steps but a well-reasoned scientific process. The choice of HPLC is predicated on its ability to provide high-resolution separations of small molecules, which is essential for distinguishing the analyte from impurities and degradation products.[4] Coupling HPLC with mass spectrometry provides an orthogonal detection mechanism, offering unparalleled sensitivity and selectivity, which is particularly crucial for trace-level analysis in complex matrices.[8][9]
The Rationale for Reversed-Phase Chromatography
For a polar heterocyclic compound like 8-Fluoro-triazolo[4,3-a]pyridine, reversed-phase HPLC is the logical starting point. The nonpolar stationary phase (typically C18) will offer retention based on the hydrophobic character of the molecule, while a polar mobile phase allows for controlled elution. The challenge with small, polar compounds can be insufficient retention on traditional C18 columns.[9] Therefore, our method development will explore strategies to enhance retention and achieve optimal peak shape.
Mass Spectrometry: From Ionization to Detection
Electrospray ionization (ESI) is the preferred ionization technique for polar molecules like pyridine derivatives as it is a soft ionization method that typically produces a prominent protonated molecule ([M+H]⁺).[10] Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode will be employed for quantification. This involves selecting the precursor ion ([M+H]⁺) in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole. This highly specific process filters out chemical noise, leading to excellent signal-to-noise ratios.[8]
HPLC-UV Method Development and Validation Protocol
This method is designed to be a stability-indicating assay, capable of quantifying 8-Fluoro-triazolo[4,3-a]pyridine in the presence of its degradation products.[11]
Proposed HPLC-UV Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm | A standard C18 column provides a good balance of efficiency and backpressure. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid aids in protonation of the analyte, improving peak shape and ESI efficiency. |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase HPLC. |
| Gradient Elution | 5% to 95% B over 15 minutes | A gradient is essential to elute potential degradation products with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overload. |
| UV Detection | 254 nm and 280 nm | Wavelengths to be determined by UV scan of the analyte. |
Step-by-Step HPLC Protocol
-
Standard and Sample Preparation:
-
Prepare a stock solution of 8-Fluoro-triazolo[4,3-a]pyridine at 1 mg/mL in methanol.
-
Serially dilute the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
For drug product analysis, dissolve the formulation in a suitable solvent and dilute to fall within the calibration range.
-
-
System Suitability:
-
Before initiating the analysis, perform at least five replicate injections of a mid-range standard.
-
The relative standard deviation (RSD) for peak area and retention time should be less than 2%.[12]
-
-
Forced Degradation Studies (for Stability-Indicating Method Validation):
-
Subject the analyte to acidic, basic, oxidative, thermal, and photolytic stress conditions.
-
Analyze the stressed samples using the developed HPLC method to ensure that the degradation product peaks are well-resolved from the parent analyte peak.
-
HPLC Method Validation
The validation of this method must be performed in accordance with ICH Q2(R1) guidelines.[1][3]
| Validation Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze blank, placebo, and stressed samples. | No interfering peaks at the retention time of the analyte. |
| Linearity | Analyze at least five concentrations over the desired range. | Correlation coefficient (r²) ≥ 0.999. |
| Range | 80-120% of the target concentration for assay.[12] | As per linearity. |
| Accuracy | Spike a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.[1] | Mean recovery of 98.0% to 102.0%. |
| Precision | Repeatability (n=6 at 100% concentration) and intermediate precision (different day, different analyst).[1] | RSD ≤ 2.0%. |
| LOD & LOQ | Based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or standard deviation of the response and slope of the calibration curve.[1] | To be determined experimentally. |
| Robustness | Vary parameters like flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%). | System suitability parameters should be met. |
LC-MS/MS Method for Trace-Level Quantification
This method is tailored for high-sensitivity applications, such as the analysis of biological samples in pharmacokinetic studies.
Proposed LC-MS/MS Method Parameters
| Parameter | Recommended Condition | Rationale |
| LC System | UHPLC system | For improved resolution and faster analysis times. |
| Column | C18, 50 mm x 2.1 mm, 1.8 µm | A smaller dimension column is suitable for lower flow rates and conserves solvent. |
| Mobile Phase A | 0.1% Formic Acid in Water | |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | |
| Gradient Elution | 5% to 95% B over 5 minutes | A faster gradient is possible with a shorter column. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| MS System | Triple Quadrupole Mass Spectrometer | For MRM-based quantification. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | |
| MRM Transitions | To be determined by infusion of the analyte. |
Step-by-Step LC-MS/MS Protocol
-
Analyte Tuning and MRM Optimization:
-
Infuse a 1 µg/mL solution of 8-Fluoro-triazolo[4,3-a]pyridine directly into the mass spectrometer.
-
Identify the precursor ion ([M+H]⁺).
-
Perform a product ion scan to identify the most abundant and stable fragment ions.
-
Optimize collision energy for at least two MRM transitions (one for quantification, one for confirmation).
-
-
Sample Preparation from Biological Matrices (e.g., Plasma):
-
Protein Precipitation: Add 3 volumes of cold acetonitrile to 1 volume of plasma, vortex, and centrifuge to pellet the precipitated proteins.[13]
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.[14]
-
This process removes proteins that can interfere with the analysis and foul the LC-MS system.[13][15]
-
LC-MS/MS Method Validation
Validation will follow ICH guidelines, with additional considerations for bioanalytical methods.
| Validation Parameter | Procedure | Acceptance Criteria |
| Selectivity | Analyze at least six different blank matrix samples. | No significant interference at the analyte's retention time. |
| Matrix Effect | Compare the response of the analyte in a post-extraction spiked sample to a neat solution. | To be evaluated; an internal standard is recommended to compensate for matrix effects. |
| Recovery | Compare the response of a pre-extraction spiked sample to a post-extraction spiked sample. | Should be consistent and reproducible. |
| Calibration Curve | Prepare standards in the biological matrix over the expected concentration range. | At least 75% of standards should be within ±15% of their nominal value (±20% for LLOQ). |
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the method development and sample analysis processes.
Caption: Workflow for HPLC-UV Method Development and Validation.
Caption: Sample Preparation Workflow for LC-MS/MS Analysis.
Conclusion
The protocols outlined in this application note provide a comprehensive framework for the development and validation of analytical methods for 8-Fluoro-triazolo[4,3-a]pyridine. The HPLC-UV method serves as a robust quality control tool, while the LC-MS/MS method offers the high sensitivity required for bioanalytical applications. By following the principles of systematic method development and rigorous validation, researchers can ensure the generation of high-quality, reliable, and reproducible data, thereby supporting the advancement of drug discovery and development programs involving this important class of compounds.
References
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Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. [Link]
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Shabir, G.A. (2003). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology. [Link]
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Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. [Link]
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Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
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Patel, K. et al. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. [Link]
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Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. [Link]
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Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. [Link]
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Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. [Link]
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Vetter, W., Meister, W., & Oesterhelt, G. (1988). Triazolopyridine, a new derivative for the structural determination of fatty acids by gas chromatography/mass spectrometry. Organic Mass Spectrometry. [Link]
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Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]
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Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
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Ramana, K. V., et al. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Al-Tohamy, R., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC - NIH. [Link]
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Petucci, C., et al. (n.d.). Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. Springer Protocols. [Link]
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National Academic Digital Library of Ethiopia. (n.d.). The Chemistry of the Triazolopyridines: an Update. [Link]
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Székely, G., et al. (2018). Design of experiments as a tool for LC-MS/MS method development for the trace analysis of the potentially genotoxic 4-dimethylaminopyridine impurity in glucocorticoids. ResearchGate. [Link]
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Yamashita, K., et al. (2005). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. ResearchGate. [Link]
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Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. [Link]
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Flefel, E. M., et al. (2019). New pyridine and triazolopyridine derivatives: Synthesis, antimicrobial and antioxidant evaluation. ResearchGate. [Link]
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Michalska, D., et al. (2021). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. PMC. [Link]
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Fallacara, A. L., et al. (2021). The[1][2][13]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. NIH. [Link]
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Baliwada, A., et al. (2025). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT FOR ESTIMATION OF METRONIDAZOLE AND RIFAXIMIN IN TABLET DOSAGE FORM. TMP Universal Journal of Advances in Pharmaceutical sciences. [Link]
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CONICET. (n.d.). Trends in Analytical chemistry. [Link]
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Letavic, M. A., et al. (2017). 4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-Based P2X7 Receptor Antagonists: Optimization of Pharmacokinetic Properties Leading to the Identification of a Clinical Candidate. Journal of Medicinal Chemistry - ACS Publications. [Link]
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Fallacara, A. L., et al. (2021). The[1][2][13]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. ResearchGate. [Link]
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El-Gazzar, A. B. A., et al. (2024). Triazolo-Pyridine Derivatives: Synthesis, Characterization and Biological Evaluation. ResearchGate. [Link]
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Thoota, S., et al. (2025). Discovery of new thiazolo[4,5-b] pyridine-based 1,2,3-triazoles as potent antioxidant agents: in vitro and in silico investigation. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
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Michalska, D., et al. (2021). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. MDPI. [Link]
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Application Note & Protocol: A Homogeneous Fluorescence-Based Kinase Assay Using 8-Fluoro-triazolo[4,3-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide and a detailed protocol for utilizing 8-Fluoro-triazolo[4,3-a]pyridine as a fluorescent probe in a homogeneous, competitive binding kinase assay. This assay format is designed for the high-throughput screening (HTS) and characterization of potential kinase inhibitors. The triazolopyridine scaffold is a well-established core structure in the development of kinase inhibitors, targeting a wide range of kinases by competing with ATP for the enzyme's active site.[1][2][3][4] The inherent fluorescence of the 8-fluoro derivative allows for a direct, mix-and-read format that obviates the need for secondary antibodies or radioactive labels, thereby streamlining the drug discovery workflow.[5][6][7]
Introduction: The Power of Fluorescent Probes in Kinase Drug Discovery
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them a major focus for therapeutic intervention, particularly in oncology and immunology.[4][8] The development of small molecule kinase inhibitors is a cornerstone of modern drug discovery. A key step in this process is the identification of potent and selective inhibitors through high-throughput screening.
Fluorescence-based assays have emerged as a powerful tool in this endeavor, offering a sensitive, continuous, and HTS-compatible method for measuring kinase activity and inhibition.[5][7][8] Unlike traditional radioactive endpoint assays, fluorescent methods provide real-time data and reduce the handling of hazardous materials.[6] This application note details the use of 8-Fluoro-triazolo[4,3-a]pyridine, a fluorescent derivative of the versatile triazolopyridine scaffold, as a probe for a competitive binding kinase assay. The triazolopyridine core is a known pharmacophore that has been successfully utilized to develop inhibitors for various kinases, including Janus kinases (JAKs), Spleen Tyrosine Kinase (Syk), and Phosphoinositide 3-kinases (PI3Ks).[1][2][9][10]
Principle of the Assay: Competitive Displacement of a Fluorescent Probe
This assay operates on the principle of competitive displacement. 8-Fluoro-triazolo[4,3-a]pyridine, as a fluorescent ATP-competitive probe, binds to the ATP-binding pocket of the target kinase. In this bound state, the probe's fluorescence properties are altered due to the change in its microenvironment. When a non-fluorescent test compound with affinity for the same ATP-binding site is introduced, it displaces the fluorescent probe, causing a measurable change in the fluorescence signal (e.g., a decrease in fluorescence polarization or an increase in fluorescence intensity, depending on the specific properties of the probe). This change in fluorescence is directly proportional to the affinity of the test compound for the kinase, allowing for the determination of its inhibitory potency (e.g., IC50).
Figure 1: Principle of the competitive displacement kinase assay.
Materials and Reagents
-
Target Kinase: Purified, active kinase of interest (e.g., JAK1, Syk, PI3K).
-
Fluorescent Probe: 8-Fluoro-triazolo[4,3-a]pyridine (synthesis may be required, refer to relevant literature for synthesis of similar compounds[11][12][13][14]).
-
Test Compounds: Library of potential kinase inhibitors dissolved in 100% DMSO.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT (prepare fresh).
-
ATP: Adenosine 5'-triphosphate, as a competitor for control experiments.
-
Microplates: Low-volume, black, 384-well microplates (e.g., Corning #3573).
-
Plate Reader: A multi-mode microplate reader capable of measuring fluorescence intensity or fluorescence polarization.
Experimental Protocol
This protocol is a general guideline and should be optimized for each specific kinase and probe combination.
Initial Reagent Preparation and Optimization
-
Kinase Concentration Determination: To determine the optimal kinase concentration, perform a titration of the kinase in the assay buffer and measure the fluorescence signal of a fixed concentration of 8-Fluoro-triazolo[4,3-a]pyridine. The optimal kinase concentration should result in a significant change in fluorescence upon probe binding, providing a good assay window.
-
Probe Concentration Determination (Kd determination): Determine the dissociation constant (Kd) of the fluorescent probe for the target kinase. This is achieved by titrating the probe against a fixed concentration of the kinase and measuring the change in fluorescence. The optimal probe concentration for inhibitor screening is typically at or below the Kd value.
-
DMSO Tolerance: Evaluate the effect of DMSO on the assay performance to determine the maximum tolerable concentration that does not significantly affect the kinase activity or the fluorescence signal. Typically, final DMSO concentrations of 1-2% are well-tolerated.
Step-by-Step Assay Protocol for IC50 Determination
The following workflow outlines the steps for determining the half-maximal inhibitory concentration (IC50) of test compounds.
Figure 2: Workflow for IC50 determination using the competitive displacement assay.
Detailed Protocol Steps:
-
Compound Plating: Prepare a serial dilution of the test compounds in 100% DMSO. Using an acoustic dispenser or a liquid handler, transfer a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well assay plate.
-
Kinase Addition: Prepare the kinase solution in assay buffer at 2X the final desired concentration. Add 10 µL of the kinase solution to each well containing the test compounds. Also, include control wells:
-
No Inhibition Control (0% Inhibition): Wells with DMSO only.
-
Full Inhibition Control (100% Inhibition): Wells with a known saturating concentration of a potent, non-fluorescent inhibitor or a high concentration of ATP.
-
-
Incubation: Gently mix the plate and incubate at room temperature for 15-30 minutes to allow the test compounds to bind to the kinase.
-
Probe Addition: Prepare the 8-Fluoro-triazolo[4,3-a]pyridine solution in assay buffer at 2X the final desired concentration. Add 10 µL of the probe solution to all wells.
-
Final Incubation: Mix the plate and incubate at room temperature for 60-120 minutes, protected from light, to allow the binding to reach equilibrium.
-
Fluorescence Reading: Measure the fluorescence signal (intensity or polarization) using a compatible plate reader. Ensure the excitation and emission wavelengths are optimized for 8-Fluoro-triazolo[4,3-a]pyridine.
Data Analysis and Interpretation
-
Normalization: Normalize the raw fluorescence data using the control wells:
-
% Inhibition = 100 * (Signal_max - Signal_sample) / (Signal_max - Signal_min)
-
Signal_max = Mean signal from "No Inhibition Control" wells.
-
Signal_min = Mean signal from "Full Inhibition Control" wells.
-
Signal_sample = Signal from a well with a test compound.
-
-
-
IC50 Curve Fitting: Plot the % Inhibition against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Table 1: Representative Data for IC50 Determination
| Compound Concentration (nM) | % Inhibition |
| 0.1 | 2.5 |
| 1 | 8.1 |
| 10 | 25.3 |
| 100 | 51.2 |
| 1000 | 85.7 |
| 10000 | 98.9 |
| IC50 (nM) | ~95 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Assay Window (Z'-factor < 0.5) | Suboptimal kinase or probe concentration. | Re-optimize the concentrations of kinase and probe. |
| Buffer components interfering with the assay. | Test different buffer conditions (e.g., pH, salt concentration). | |
| High Well-to-Well Variability | Inaccurate liquid handling. | Ensure proper calibration and functioning of liquid handlers. |
| Incomplete mixing. | Optimize mixing steps. | |
| Fluorescent Compound Interference | The test compound is fluorescent at the assay wavelengths. | Run a control plate with the test compounds and assay buffer (without kinase and probe) to measure background fluorescence and correct the data. |
Conclusion
The use of 8-Fluoro-triazolo[4,3-a]pyridine as a fluorescent probe offers a robust and efficient method for screening and characterizing kinase inhibitors. This homogeneous, competitive binding assay format is amenable to high-throughput screening and provides a direct measure of compound affinity for the kinase active site. The principles and protocol outlined in this application note provide a solid foundation for researchers to develop and implement this powerful assay in their drug discovery programs.
References
- Kleman-Leyer, K. M., et al. (2003). Fluorescence assays for high-throughput screening of protein kinases. Combinatorial Chemistry & High Throughput Screening, 6(4), 313-320.
- Lavoie, H., & Therrien, M. (2015). Fluorescent Reporters and Biosensors for Probing the Dynamic Behavior of Protein Kinases. Sensors, 15(10), 25384–25411.
- Vogtle, F. N., et al. (2011). Fluorescent Peptide Assays For Protein Kinases. Journal of Visualized Experiments, (55), e3194.
- Wang, J., et al. (2017). Fluorescent Kinase Probes Enabling Identification and Dynamic Imaging of HER2(+) Cells. Analytical Chemistry, 89(17), 9473–9480.
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- Wang, Y., et al. (2024). Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
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Siryk, D. M., et al. (2020). STRATEGIES FOR THE SYNTHESIS OF[5][6][15]TRIAZOLO[1,5-a]PYRIDINE-8-CARBONITRILES. Chemistry of Heterocyclic Compounds, 56(8), 967-979.
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Li, Y., et al. (2019). Discovery of[5][6][15]Triazolo[4,3-a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. Journal of Medicinal Chemistry, 62(9), 4703–4715.
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Fallacara, A. L., et al. (2020). The[5][6][15]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors. ChemMedChem, 16(2), 3439-3448.
- Zhang, H., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(20), 4697.
- Kadam, M. B., et al. (2026). Triazolo-pyridine derivatives: Synthesis, characterization and biological evaluation. Journal of Molecular Structure, 144958.
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Zhang, H. W. (2021). Design,Synthesis And Biological Evaluation Of 8-chloro-[5][6][15]Triazolo[4,3-a]pyridine Derivatives As Smoothened Antagonists. Globe Thesis.
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Hermanowicz, P., et al. (2022). Pyrazolo[4,3-e]tetrazolo[1,5-b][5][6][15]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. International Journal of Molecular Sciences, 23(19), 11623.
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Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Retrieved from [Link]
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Application Notes and Protocols for the Enzymatic Assay of Indoleamine 2,3-Dioxygenase 1 (IDO1) with 8-Fluoro-triazolo[4,3-a]pyridine
Authored by: Your Senior Application Scientist
Introduction: Targeting the IDO1 Pathway in Immuno-Oncology
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint regulator and a high-priority target in cancer immunotherapy.[1][2] This intracellular heme-containing enzyme catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan, converting it into N-formylkynurenine.[3][4] This enzymatic activity has profound consequences within the tumor microenvironment. The depletion of tryptophan and the accumulation of its downstream metabolites, collectively known as kynurenines, create a potent immunosuppressive shield that protects tumor cells from immune-mediated destruction.[1][3][5][6] This immunosuppression is multifaceted, involving the arrest of effector T-cell proliferation and the promotion of regulatory T-cell (Treg) functions, ultimately allowing cancer cells to evade immune surveillance.[2][3]
Given its central role in tumor immune escape, the development of small molecule inhibitors targeting IDO1 is a promising therapeutic strategy, particularly in combination with other immunotherapies.[1][6] The[1][3][7]triazolo[4,3-a]pyridine scaffold has been identified as a novel and promising chemotype for the development of potent and selective IDO1 inhibitors.[8][9][10][11] This document provides a detailed protocol for the in vitro enzymatic assay of IDO1 using a representative compound from this class, 8-Fluoro-triazolo[4,3-a]pyridine, to determine its inhibitory potential.
The IDO1 Catalytic Pathway and Point of Inhibition
The enzymatic activity of IDO1 is central to its immunosuppressive function. The pathway and the mechanism of inhibition are depicted below.
Caption: The IDO1 enzymatic pathway and the inhibitory action of 8-Fluoro-triazolo[4,3-a]pyridine.
Principle of the IDO1 Enzymatic Assay
This protocol describes a robust and sensitive in vitro assay to determine the inhibitory activity of 8-Fluoro-triazolo[4,3-a]pyridine on recombinant human IDO1. The assay can be performed using either an absorbance-based or a more sensitive fluorescence-based detection method.
The core principle involves the incubation of recombinant IDO1 with its substrate, L-tryptophan, in the presence and absence of the test inhibitor. The enzymatic reaction produces N-formylkynurenine, which is subsequently converted to kynurenine. The concentration of kynurenine is then quantified, and the percentage of inhibition is calculated to determine the IC50 value of the compound.
Absorbance-Based Method: This method relies on the direct measurement of kynurenine, which has a characteristic absorbance at 321 nm. While straightforward, it is generally less sensitive than the fluorescence-based method.
Fluorescence-Based Method: This highly sensitive method involves a secondary reaction where the N-formylkynurenine produced by IDO1 reacts with a fluorogenic developer to generate a highly fluorescent product.[12] This results in a high signal-to-background ratio, making it suitable for high-throughput screening.[12]
Experimental Workflow
The overall experimental workflow for determining the IC50 of 8-Fluoro-triazolo[4,3-a]pyridine is outlined below.
Caption: General workflow for the IDO1 enzymatic inhibition assay.
Materials and Reagents
| Material/Reagent | Recommended Supplier | Notes |
| Recombinant Human IDO1 | R&D Systems / Enzo Life Sciences | Ensure high purity and activity. |
| L-Tryptophan | Sigma-Aldrich | Substrate for the IDO1 enzyme. |
| 8-Fluoro-triazolo[4,3-a]pyridine | Chemical supplier | Test inhibitor. |
| IDO1 Assay Buffer | In-house preparation or commercial kit | Typically 50 mM potassium phosphate buffer, pH 6.5. |
| Ascorbic Acid | Sigma-Aldrich | A reducing agent for the heme iron in IDO1.[13] |
| Methylene Blue | Sigma-Aldrich | An electron donor for the IDO1 reaction.[13] |
| Catalase | Sigma-Aldrich | To minimize hydrogen peroxide production.[13] |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | For dissolving the test inhibitor. |
| 96-well UV-transparent plates | Corning / Greiner | For absorbance-based assays. |
| 96-well black opaque plates | Corning / Greiner | For fluorescence-based assays. |
| Fluorogenic Developer | Part of commercial kits (e.g., Sigma MAK356) | For fluorescence detection.[12] |
| Plate Reader | Molecular Devices / BioTek | Capable of absorbance and/or fluorescence measurements. |
Detailed Step-by-Step Protocol
This protocol is optimized for a 96-well plate format and can be adapted for either absorbance or fluorescence detection.
1. Reagent Preparation
-
IDO1 Assay Buffer (50 mM Potassium Phosphate, pH 6.5): Prepare a stock solution of 50 mM potassium phosphate and adjust the pH to 6.5.
-
Reaction Mix (prepare fresh): For each reaction, you will need a final concentration of:
-
50 mM Potassium Phosphate Buffer, pH 6.5
-
20 mM Ascorbic Acid
-
10 µM Methylene Blue
-
100 µg/mL Catalase
-
-
L-Tryptophan Stock Solution (10 mM): Dissolve L-tryptophan in IDO1 Assay Buffer.
-
8-Fluoro-triazolo[4,3-a]pyridine Stock Solution (10 mM): Dissolve the compound in 100% DMSO.
-
Recombinant IDO1 Enzyme: Reconstitute the enzyme according to the manufacturer's instructions to a stock concentration (e.g., 1 mg/mL). Further dilute in IDO1 Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.
2. Inhibitor Dilution Series
-
Perform a serial dilution of the 10 mM stock solution of 8-Fluoro-triazolo[4,3-a]pyridine in DMSO to generate a range of concentrations (e.g., from 10 mM to 100 nM).
-
Subsequently, dilute each DMSO concentration into the IDO1 Assay Buffer to achieve the final desired assay concentrations. Ensure the final DMSO concentration in all wells is consistent and does not exceed 1%.
3. Assay Plate Setup
-
Prepare the 96-well plate with the following controls and test conditions in triplicate:
-
100% Activity Control (No Inhibitor): Reaction mix, IDO1 enzyme, and vehicle (DMSO at the same final concentration as the test wells).
-
Blank (No Enzyme): Reaction mix, L-tryptophan, and vehicle.
-
Test Wells: Reaction mix, IDO1 enzyme, and serial dilutions of 8-Fluoro-triazolo[4,3-a]pyridine.
-
Positive Control (Optional): A known IDO1 inhibitor (e.g., Epacadostat) can be included.
-
4. Pre-incubation
-
Add the reaction mix, IDO1 enzyme, and the inhibitor (or vehicle) to the appropriate wells.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
5. Reaction Initiation and Incubation
-
Initiate the enzymatic reaction by adding L-tryptophan to all wells. The final concentration of L-tryptophan should be at or near its Km value for IDO1 to ensure competitive inhibitors can be accurately assessed.
-
Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
6. Reaction Termination and Detection
-
For Absorbance-Based Detection:
-
Stop the reaction by adding trichloroacetic acid (TCA) to a final concentration of 3% (w/v).
-
Incubate at 65°C for 15 minutes to hydrolyze N-formylkynurenine to kynurenine.[13]
-
Centrifuge the plate to pellet any precipitated protein.
-
Transfer the supernatant to a new UV-transparent 96-well plate.
-
Read the absorbance at 321 nm.
-
-
For Fluorescence-Based Detection:
-
Follow the instructions provided with the commercial fluorogenic developer kit.[12] This typically involves adding the developer solution to each well.
-
Incubate the plate as recommended by the kit manufacturer (e.g., at 45°C in the dark).[12]
-
Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 402/488 nm).[12]
-
Data Analysis and Interpretation
1. Calculation of Percent Inhibition
The percentage of IDO1 inhibition for each concentration of 8-Fluoro-triazolo[4,3-a]pyridine is calculated using the following formula:
% Inhibition = [1 - (Signal_inhibitor - Signal_blank) / (Signal_no_inhibitor - Signal_blank)] * 100
2. IC50 Determination
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
Data Presentation: Example IC50 Determination
| [Inhibitor] (µM) | % Inhibition |
| 0.01 | 5.2 |
| 0.1 | 15.8 |
| 1 | 48.9 |
| 10 | 85.3 |
| 100 | 98.1 |
| IC50 (µM) | 1.05 |
Logical Framework for Data Interpretation
Caption: A logical flow for analyzing and interpreting the inhibition data.
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of the results, the following points should be addressed:
-
Enzyme Activity: Confirm the activity of the recombinant IDO1 enzyme using a standard substrate concentration and compare it to the manufacturer's specifications.
-
Z'-factor: For high-throughput screening, calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
DMSO Tolerance: Verify that the final concentration of DMSO used does not significantly affect the enzyme's activity.
-
Linearity of the Reaction: Establish the optimal enzyme concentration and incubation time to ensure that the reaction proceeds linearly and the substrate is not depleted.
-
Positive Control: The inclusion of a known IDO1 inhibitor with a well-characterized IC50 value will validate the assay's performance.
Conclusion
This application note provides a comprehensive and detailed protocol for the enzymatic assay of IDO1 with the novel inhibitor, 8-Fluoro-triazolo[4,3-a]pyridine. By following these guidelines, researchers can accurately determine the inhibitory potency of this and other compounds targeting the IDO1 enzyme. The successful implementation of this assay is a critical step in the preclinical evaluation of new IDO1 inhibitors for cancer immunotherapy.
References
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Frontiers in Immunology. (2021). Immunosuppressive IDO in Cancer: Mechanisms of Action, Animal Models, and Targeting Strategies. Retrieved from [Link]
- Peng, Y. H., et al. (2019). Quantification of IDO1 enzyme activity in normal and malignant tissues. Methods in Enzymology, 629, 315-329.
- Zhai, L., et al. (2018). Discovery of IDO1 inhibitors: from bench to bedside. Journal for ImmunoTherapy of Cancer, 6(1), 89.
- Maddocks, O. D. K., et al. (2021). Immune-regulated IDO1-dependent tryptophan metabolism is source of one-carbon units for pancreatic cancer and stellate cells. Molecular Cell, 81(7), 1384-1398.e8.
-
ResearchGate. (n.d.). Metabolism of tryptophan and the action of IDO (indoleamine 2,3-dioxygenase) inhibitors in the tryptophan metabolic pathway. Retrieved from [Link]
- Qian, F., et al. (2011). Purification and kinetic characterization of human indoleamine 2,3-dioxygenases 1 and 2 (IDO1 and IDO2) and discovery of selective IDO1 inhibitors. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1814(12), 1947-1954.
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ResearchGate. (n.d.). Kinetic analysis for enzymatic IDO1 inhibition by galanal and IC 50 value of galanal. Retrieved from [Link]
-
University of Victoria. (n.d.). Tryptophan and indole metabolism in immune regulation. Retrieved from [Link]
- Witek, K., et al. (2021). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Scientific Reports, 11(1), 1-13.
-
BPS Bioscience. (n.d.). IDO1 Inhibitor Mechanism of Action Assay Kit. Retrieved from [Link]
- Thomas, S. R., et al. (2009). Immunological Detection of N-formylkynurenine in Oxidized Proteins. Free Radical Biology and Medicine, 46(9), 1279-1287.
-
PubMed. (2009). Immunological detection of N-formylkynurenine in oxidized proteins. Retrieved from [Link]
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ResearchGate. (n.d.). IDO1-mediated Tryptophan Depletion. Retrieved from [Link]
-
Royal Society Publishing. (2020). Decreased IDO1-dependent tryptophan metabolism in aged lung during influenza. Retrieved from [Link]
-
MDPI. (2022). Towards Automated Testing of Kynurenine for Point-of-Care Metabolomics. Retrieved from [Link]
-
ResearchGate. (n.d.). IDO inhibition kinetics of flavonoids (4–6). Retrieved from [Link]
-
ACS Publications. (2021). A Validated Method for the Simultaneous Measurement of Tryptophan, Kynurenine, Phenylalanine, and Tyrosine by High-Performance Liquid Chromatography with UV and Fluorescence Detection. Retrieved from [Link]
-
PubMed Central. (2018). Discovery of IDO1 inhibitors: from bench to bedside. Retrieved from [Link]
-
ACS Publications. (2018). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Retrieved from [Link]
-
PubMed. (2021). The[1][3][7]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors. Retrieved from [Link]
-
National Institutes of Health. (2021). The[1][3][7]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. Retrieved from [Link]
-
ChemMedChem. (2021). The[1][3][7]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of selected IDO1 inhibitors. Retrieved from [Link]
-
MDPI. (2022). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Retrieved from [Link]
-
PubMed. (2019). Discovery of[1][3][7]Triazolo[4,3- a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. Retrieved from [Link]
-
Wiley Online Library. (2021). The[1][3][7]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. Retrieved from [Link]
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Application Note & Protocol: Assessing the Cytotoxicity of 8-Fluoro-triazolo[4,3-a]pyridine using Tetrazolium-Based Cell Viability Assays (MTT & MTS)
Introduction
The[1][2]triazolo[4,3-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of compounds investigated as inhibitors for targets in oncology and infectious diseases, such as Smoothened (SMO) antagonists, PD-1/PD-L1 interaction inhibitors, and antimalarial agents.[3][4][5] 8-Fluoro-triazolo[4,3-a]pyridine, a specific derivative, represents a class of molecules with significant therapeutic potential. A critical first step in characterizing any novel compound is to determine its effect on cell viability and proliferation. This application note serves as an in-depth guide for researchers, scientists, and drug development professionals on how to reliably measure the cytotoxic or cytostatic effects of 8-Fluoro-triazolo[4,3-a]pyridine using the two most common tetrazolium-based assays: MTT and MTS.
This document provides not only step-by-step protocols but also the scientific rationale behind key steps, guidance on experimental design for robust and trustworthy data, and troubleshooting advice, reflecting the best practices of a senior application scientist.
Scientific Principles: Measuring Metabolic Activity as a Proxy for Viability
Tetrazolium-based assays do not directly count living and dead cells. Instead, they quantify the metabolic activity of a cell population, which is directly proportional to the number of viable cells.[6] The principle relies on the reduction of a tetrazolium salt by viable, metabolically active cells to a colored formazan product.[7]
-
Mechanism of Action: The reduction of tetrazolium salts is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes located in the mitochondria of living cells.[7][8] Therefore, the amount of formazan produced is a direct indicator of mitochondrial integrity and metabolic rate. A decrease in signal suggests either a reduction in cell proliferation (cytostatic effect) or an increase in cell death (cytotoxic effect).[9]
-
MTT vs. MTS: Key Differences:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This yellow, cell-permeant salt is reduced to an insoluble purple formazan that forms crystals within the cell.[1] A separate solubilization step using a detergent or organic solvent (like DMSO or acidified isopropanol) is required before the absorbance can be read.[6]
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium): This salt is negatively charged and generally cell-impermeable. It is used in conjunction with an electron coupling reagent (like PES) which can enter cells, get reduced, and then exit to convert the MTS into a formazan product that is soluble in the cell culture medium.[7][10] This eliminates the need for a solubilization step, simplifying the workflow.[8]
-
The choice between MTT and MTS often depends on workflow preferences, with MTS offering a more streamlined, high-throughput-friendly process.[11]
Caption: Mechanism of MTT and MTS reduction in viable cells.
Pre-Experimental Design & Validation
To ensure trustworthy and reproducible results, several factors must be optimized before treating cells with 8-Fluoro-triazolo[4,3-a]pyridine.
Compound Solubilization and Handling
-
Rationale: Most small organic molecules, including triazolopyridine derivatives, are poorly soluble in aqueous media. Dimethyl sulfoxide (DMSO) is the most common solvent. It is critical to prepare a high-concentration stock solution to minimize the final concentration of DMSO in the culture wells, as DMSO itself can be toxic to cells at concentrations typically above 0.5-1%.
-
Protocol:
-
Prepare a 10 mM or 20 mM stock solution of 8-Fluoro-triazolo[4,3-a]pyridine in 100% cell culture-grade DMSO.
-
Ensure complete dissolution, using gentle vortexing or sonication if necessary.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
When preparing working concentrations, perform serial dilutions in cell culture medium. Ensure the final DMSO concentration is consistent across all treated wells and the vehicle control, and ideally ≤0.5%.
-
Optimization of Cell Seeding Density
-
Rationale: The assay's sensitivity and linear range depend on the number of cells per well. Too few cells will produce a weak signal that is difficult to distinguish from background noise.[12] Too many cells can lead to overgrowth, nutrient depletion, and a plateau in the signal, making it impossible to detect cytostatic or proliferative effects.[1] The optimal seeding density ensures cells are in the exponential growth phase at the time of the assay.
-
Protocol:
-
Prepare serial dilutions of your chosen cell line (e.g., from 1,000 to 40,000 cells/well).
-
Seed the cells in a 96-well plate and incubate for the planned duration of your drug treatment (e.g., 24, 48, or 72 hours).
-
At the end of the incubation, perform the MTT or MTS assay as described below.
-
Plot the absorbance values against the number of cells seeded.
-
Choose a seeding density that falls within the linear portion of the curve and yields an absorbance value between 0.75 and 1.25 for the untreated control at the end of the experiment.[1] This range provides sufficient window to detect both decreases and increases in viability.
-
Controls for a Self-Validating System
A robust experiment relies on a comprehensive set of controls to eliminate false positives and negatives.
| Control Type | Purpose | Composition |
| Untreated Cells | Represents 100% cell viability. The baseline for comparison. | Cells + Culture Medium |
| Vehicle Control | To assess the effect of the compound's solvent (e.g., DMSO) on cell viability. | Cells + Culture Medium + Highest % of DMSO used |
| Media Blank | Measures background absorbance from the medium and assay reagents. | Culture Medium only (No Cells) + Assay Reagent |
| Compound Color Control | Critical for new compounds. To check if 8-Fluoro-triazolo[4,3-a]pyridine itself absorbs light at the measurement wavelength or chemically reduces the tetrazolium salt. | Culture Medium (No Cells) + Compound + Assay Reagent |
Detailed Experimental Protocols
The following protocols assume the use of a standard 96-well plate format.
Protocol for MTT Assay
Reagent Preparation:
-
MTT Solution (5 mg/mL): Aseptically dissolve MTT powder in sterile Dulbecco's Phosphate Buffered Saline (DPBS) to a final concentration of 5 mg/mL.[2][7] Protect from light and store at 4°C for short-term use or at -20°C for long-term storage.[7]
-
Solubilization Solution: A common solution is 10% SDS in 0.01 M HCl, or simply 100% DMSO or acidified isopropanol (e.g., 4 mM HCl, 0.1% NP40 in isopropanol).[6][13]
Step-by-Step Procedure:
-
Cell Seeding: Seed cells at the pre-determined optimal density in a 96-well plate in 100 µL of complete culture medium. To mitigate the "edge effect," avoid using the outermost wells or fill them with sterile PBS.[12] Incubate overnight (or for 24 hours) at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 8-Fluoro-triazolo[4,3-a]pyridine in culture medium from your DMSO stock. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the appropriate wells. Remember to include untreated and vehicle controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
Addition of MTT Reagent: Add 10-20 µL of the 5 mg/mL MTT solution to each well (for a final concentration of ~0.5 mg/mL).[2][14] Mix gently by tapping the plate.
-
Scientist's Note: It is often recommended to perform this step in serum-free medium, as serum components can sometimes interfere with MTT reduction.[15] You can replace the drug-containing medium with 100 µL of serum-free medium + MTT just before this step.
-
-
Formazan Formation: Return the plate to the incubator for 2 to 4 hours.[1] Visually inspect the wells under a microscope for the formation of purple formazan crystals inside the cells. Incubation time may need to be optimized depending on the cell line's metabolic rate.[12]
-
Solubilization:
-
For Adherent Cells: Carefully aspirate the medium containing MTT without disturbing the formazan crystals or the cell monolayer. Add 100-150 µL of Solubilization Solution (e.g., DMSO) to each well.[14]
-
For Suspension Cells: Centrifuge the plate (e.g., at 500 x g for 5 minutes) to pellet the cells, then carefully remove the supernatant. Add the Solubilization Solution.
-
-
Dissolution: Place the plate on an orbital shaker for 10-15 minutes, protected from light, to ensure complete dissolution of the formazan crystals.[6] Pipetting up and down may be required. The solution should become a homogenous purple color.
-
Absorbance Reading: Measure the absorbance at 570 nm (or a wavelength between 550-600 nm) using a microplate reader.[1][9] A reference wavelength of 630-650 nm can be used to subtract background absorbance.
Protocol for MTS Assay
Reagent Preparation:
-
MTS Reagent: This is typically supplied as a combined, ready-to-use solution containing both MTS and the electron coupling agent (PES).[8] If preparing from powders, dissolve MTS in DPBS to 2 mg/mL, then dissolve PES to 0.21 mg/mL, adjust pH to 6.0-6.5, and filter sterilize.[7][10] Store protected from light at 4°C or -20°C.
Step-by-Step Procedure:
-
Cell Seeding: Same as Step 1 in the MTT protocol.
-
Compound Treatment: Same as Step 2 in the MTT protocol.
-
Incubation: Same as Step 3 in the MTT protocol.
-
Addition of MTS Reagent: Add 20 µL of the combined MTS/PES reagent directly to each well containing 100 µL of culture medium.[2][7] Mix gently.
-
Scientist's Note: The key advantage of MTS is that you add the reagent directly to the cells in their complete culture medium. No media change is required.[8]
-
-
Formazan Formation: Return the plate to the incubator for 1 to 4 hours.[10] The soluble formazan will turn the medium a purple/brown color. The optimal incubation time should be determined empirically for each cell line.[8]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[7][11]
Caption: Comparative workflow for MTT and MTS cell viability assays.
Data Analysis & Interpretation
-
Background Subtraction: For each well, subtract the average absorbance of the Media Blank wells from its reading.
-
Corrected Absorbance = Raw Absorbance - Mean Absorbance of Media Blank
-
-
Calculate Percent Viability: Normalize the data to the vehicle control, which represents 100% viability.
-
% Viability = (Corrected Absorbance of Treated Sample / Mean Corrected Absorbance of Vehicle Control) * 100
-
-
Determine the IC50 Value: The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%.[16]
-
Create a scatter plot with the logarithm of the compound concentration on the X-axis and the corresponding % Viability on the Y-axis.[17]
-
Fit the data using a non-linear regression model, typically a four-parameter logistic (sigmoidal dose-response) curve.[18]
-
Software such as GraphPad Prism or specialized Excel add-ins can automatically calculate the IC50 value from this curve.[17][19]
-
Sample Data Presentation:
| Compound Conc. (µM) | Log [Conc.] | Mean Corrected Absorbance | % Viability |
| 0 (Vehicle) | N/A | 1.150 | 100.0% |
| 0.1 | -1.0 | 1.135 | 98.7% |
| 1 | 0.0 | 0.980 | 85.2% |
| 10 | 1.0 | 0.565 | 49.1% |
| 50 | 1.7 | 0.210 | 18.3% |
| 100 | 2.0 | 0.105 | 9.1% |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background | - Microbial contamination of medium or reagents.[1] - Phenol red or other reducing agents in medium.[15] | - Use sterile technique; discard contaminated reagents. - Include a "Media Blank" control. Consider using phenol red-free medium for the assay step. |
| Low Signal | - Insufficient cell number.[12] - Incubation time with reagent is too short.[1] - Cells are unhealthy or not proliferating. | - Optimize cell seeding density (see Section 2.2). - Increase incubation time with MTT/MTS reagent. - Check cell health and culture conditions prior to the experiment. |
| High Variability | - Inconsistent pipetting. - "Edge effect" due to evaporation in outer wells.[12] - Incomplete formazan solubilization (MTT).[15] | - Use calibrated pipettes and consistent technique. - Do not use outer wells for experimental samples; fill them with PBS.[12] - Ensure vigorous mixing/shaking after adding solubilizer; check for visible crystals. |
| Viability > 100% | - Compound may induce cell proliferation at low doses. - Compound interferes with the assay (e.g., chemical reduction of MTT/MTS).[20] | - This may be a real biological effect (hormesis). - Check the "Compound Color Control" (no cells). If it has high absorbance, the compound is interfering, and a different viability assay (e.g., CellTiter-Glo) should be considered. |
References
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National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. NCBI Bookshelf. Retrieved from [Link]
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Provost, J. & Wallert, M. (2015). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]
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The Forensic Outreach Team. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. TFOT. Retrieved from [Link]
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Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. Creative Bioarray. Retrieved from [Link]
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BioVision. (n.d.). MTS Cell Proliferation Assay Kit User Manual. BioVision. Retrieved from [Link]
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Leigh, J. (2015). How can I calculate IC50 for a cytotoxic substance? ResearchGate. Retrieved from [Link]
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Science Gateway. (n.d.). How to calculate IC50. Science Gateway. Retrieved from [Link]
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Atropello, M., et al. (2022). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. National Institutes of Health. Retrieved from [Link]
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ResearchGate. (2022). I am having problems in getting results in MTT assay. How do I rectify it? ResearchGate. Retrieved from [Link]
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Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. Retrieved from [Link]
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Wang, L., et al. (2023). Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. National Institutes of Health. Retrieved from [Link]
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Zabrodskii, P.F. (2023). How to plot a graph and predict the IC50 value of compound, given the cytotoxicity results? ResearchGate. Retrieved from [Link]
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Fallacara, A. L., et al. (2020). The[1][2]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. National Institutes of Health. Retrieved from [Link]
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ResearchGate. (n.d.). Cytotoxicity results of pyridine analogous in the MTT assessment. ResearchGate. Retrieved from [Link]
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Cichopek, M., et al. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. National Institutes of Health. Retrieved from [Link]
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El-Gamal, M. I., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. National Institutes of Health. Retrieved from [Link]
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ResearchGate. (n.d.). Cell viability evaluation of novel synthesized derivatives (8a–n) measured by MTT assay. ResearchGate. Retrieved from [Link]
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El-Gamal, M. I., et al. (2018). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2]triazolopyrimidine Derivatives as Potential Anticancer Agents. National Institutes of Health. Retrieved from [Link]
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Hammed, A. D., et al. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research. Retrieved from [Link]
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Khan, S., et al. (2023). Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells. National Institutes of Health. Retrieved from [Link]
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Lee, S., et al. (2022). Interfering with Color Response by Porphyrin-Related Compounds in the MTT Tetrazolium-Based Colorimetric Assay. MDPI. Retrieved from [Link]
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Zhang, H. W. (2021). Design,Synthesis And Biological Evaluation Of 8-chloro-[1][2]Triazolo[4,3-a]pyridine Derivatives As Smoothened Antagonists. Globe Thesis. Retrieved from [Link]
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ResearchGate. (n.d.). Cell viability assay results of different drugs depending on.... ResearchGate. Retrieved from [Link]
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Mojzych, M., et al. (2021). Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. MDPI. Retrieved from [Link]
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Siwek, A., et al. (2020). A Novel Series of[1][2]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. National Institutes of Health. Retrieved from [Link]
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Li, Y., et al. (2020). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. National Institutes of Health. Retrieved from [Link]
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Liu, Z., et al. (2019). Discovery of[1][2]Triazolo[4,3- a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. PubMed. Retrieved from [Link]
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Application Notes and Protocols for In Vitro Cellular Characterization of 8-Fluoro-triazolo[4,3-a]pyridine
Introduction: The Triazolo[4,3-a]pyridine Scaffold as a Privileged Structure in Drug Discovery
The[1][2][3]triazolo[4,3-a]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, demonstrating a remarkable capacity to bind to a diverse array of biological targets. This structural motif is present in compounds developed for a wide range of therapeutic applications, including oncology, infectious diseases, and central nervous system disorders.[4][5][6] Derivatives of this scaffold have been identified as potent inhibitors of key cellular targets such as the c-Met proto-oncogene, tubulin, and the immune checkpoint protein PD-L1.[3][7][8] Furthermore, specific analogs have shown promise as antimalarial agents by targeting parasitic enzymes like falcipain-2.[1][9][10]
The introduction of a fluorine atom at the 8-position of the triazolo[4,3-a]pyridine ring, creating 8-Fluoro-triazolo[4,3-a]pyridine, is a strategic modification. Fluorine substitution is a well-established method in drug design to enhance metabolic stability, improve target affinity, and modulate pharmacokinetic properties. Given the broad bioactivity of the parent scaffold, it is imperative to systematically characterize the cellular effects of this novel analog.
This document provides a comprehensive guide for researchers to conduct a tiered, in vitro cell-based evaluation of 8-Fluoro-triazolo[4,3-a]pyridine. The protocols herein are designed to first establish its general cytotoxic and anti-proliferative potential, and then to dissect the underlying mechanisms of action, such as the induction of apoptosis and cell cycle arrest. Finally, we provide a template for investigating specific target engagement, a critical step for mechanistic validation.[11]
Tier 1: Foundational Cellular Impact Assessment
The initial phase of characterization aims to answer a fundamental question: Does 8-Fluoro-triazolo[4,3-a]pyridine exert a biological effect on cancer cells? We will address this by assessing cell viability and cytotoxicity across a panel of relevant cancer cell lines. The choice of cell lines should be guided by the known activities of similar triazolopyridine compounds, which have shown efficacy in gastric (MKN-45), lung (NCI-H1993), breast (MCF-7), and colon (HT-29) cancer models.[3][8][12]
Workflow for Foundational Cellular Impact Assessment
Caption: Tier 1 workflow for assessing the general cytotoxic and anti-proliferative effects.
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[13] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is a robust indicator of cell viability and proliferation.
Materials:
-
8-Fluoro-triazolo[4,3-a]pyridine
-
Selected cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM/RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a serial dilution of 8-Fluoro-triazolo[4,3-a]pyridine in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell blank control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the blank absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 2: Cytotoxicity Assessment using LDH Release Assay
The Lactate Dehydrogenase (LDH) assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[14][15] Loss of cell membrane integrity results in the leakage of this stable cytosolic enzyme.
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit
-
Cells and compound as described in Protocol 1
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Incubation: Incubate for the desired time point (e.g., 24, 48, 72 hours).
-
Sample Collection: Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the manufacturer (typically 490 nm).
-
Data Analysis: Use the provided controls (e.g., maximum LDH release) to calculate the percentage of cytotoxicity for each compound concentration and determine the LC₅₀ value.
| Assay | Principle | Endpoint | Hypothetical IC₅₀/LC₅₀ for Active Compound |
| MTT | Measures metabolic activity of viable cells | Cell Viability / Proliferation | 5 - 25 µM |
| LDH | Measures release of LDH from damaged cells | Cytotoxicity / Membrane Integrity | 10 - 50 µM |
Tier 2: Mechanistic Elucidation of Cell Death
If 8-Fluoro-triazolo[4,3-a]pyridine demonstrates significant anti-proliferative activity in Tier 1, the next logical step is to understand how it is affecting the cells. The most common mechanisms for anticancer compounds are the induction of apoptosis (programmed cell death) and the disruption of the cell cycle.
Workflow for Mechanistic Elucidation
Caption: Tier 2 workflow for investigating apoptosis induction and cell cycle arrest.
Protocol 3: Apoptosis Detection by Annexin V and Propidium Iodide Staining
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[9][16] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[9]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Cells treated with 8-Fluoro-triazolo[4,3-a]pyridine (at its IC₅₀ concentration) and vehicle control
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells in a 6-well plate with the compound for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 500 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining
Flow cytometry with PI staining is a standard technique for analyzing cellular DNA content and determining the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[2][8] This is based on the principle that PI binds stoichiometrically to DNA.[2]
Materials:
-
Propidium Iodide staining solution (containing PI and RNase A)
-
70% cold ethanol
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells as in Protocol 3 and harvest approximately 1 x 10⁶ cells.
-
Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of the PI signal will be proportional to the DNA content, allowing for the quantification of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.[8]
| Parameter | Control (Vehicle) | 8-Fluoro-triazolo[4,3-a]pyridine (IC₅₀) | Interpretation |
| Early Apoptosis (%) | ~5% | 30% | Compound induces programmed cell death. |
| Late Apoptosis (%) | ~2% | 25% | Significant induction of late-stage apoptosis. |
| G0/G1 Phase (%) | 60% | 40% | Decrease suggests progression through the cell cycle. |
| S Phase (%) | 15% | 20% | Slight increase, may not be significant. |
| G2/M Phase (%) | 25% | 40% | Accumulation of cells in G2/M suggests cell cycle arrest at this checkpoint. |
Tier 3: Target Engagement and Validation
Identifying a direct molecular target is crucial for advancing a compound in the drug discovery pipeline.[11] Given that triazolopyridine derivatives are known to inhibit protein kinases like c-Met, a target engagement assay is a logical next step.[3] The Cellular Thermal Shift Assay (CETSA®) is a powerful label-free method to verify direct target binding in a cellular context. It relies on the principle that ligand binding stabilizes the target protein, increasing its melting temperature.
Protocol 5: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
Principle: This protocol provides a framework for assessing the engagement of 8-Fluoro-triazolo[4,3-a]pyridine with a putative kinase target (e.g., c-Met) in intact cells.
Materials:
-
Cell line expressing the target protein (e.g., MKN-45 for c-Met)
-
8-Fluoro-triazolo[4,3-a]pyridine
-
PBS with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
SDS-PAGE and Western Blotting reagents
-
Primary antibody specific to the target protein (e.g., anti-c-Met)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection system
Procedure:
-
Cell Treatment: Treat intact cells with the compound or vehicle for 1 hour.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.
-
Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to separate the soluble protein fraction (supernatant) from the precipitated, denatured protein (pellet).
-
Analysis: Analyze the soluble fractions by SDS-PAGE and Western Blotting using an antibody against the target protein.
-
Data Interpretation: In the vehicle-treated samples, the amount of soluble target protein will decrease as the temperature increases. In the compound-treated samples, if the compound binds and stabilizes the target, the protein will remain soluble at higher temperatures. This "thermal shift" is direct evidence of target engagement.
Conclusion
This structured, three-tiered approach provides a robust framework for the initial in vitro characterization of 8-Fluoro-triazolo[4,3-a]pyridine. By progressing from broad phenotypic screening to specific mechanistic and target-based assays, researchers can efficiently build a comprehensive biological profile of the compound. The data generated from these protocols will be crucial for making informed decisions about the future development of this promising molecule as a potential therapeutic agent.
References
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A Novel Series of[1][2][3]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. (2020). Molecules. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013). Bio-protocol. [Link]
-
Synthesis and biological evaluation of new[1][2][3]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors. (2016). Bioorganic & Medicinal Chemistry. [Link]
-
A Practical Guide to Target Engagement Assays. (2025). Selvita. [Link]
-
Discovery of[1][2][3]Triazolo[4,3- a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. (2019). Journal of Medicinal Chemistry. [Link]
-
Design, synthesis and biological evaluation of indole-based[1][2][3]triazolo[4,3-a] pyridine derivatives as novel microtubule polymerization inhibitors. (2021). European Journal of Medicinal Chemistry. [Link]
-
Assaying cell cycle status using flow cytometry. (n.d.). National Institutes of Health. [Link]
-
A Novel Series of[1][2][3]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. (2020). National Institutes of Health. [Link]
-
The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. (n.d.). National Institutes of Health. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013). SciSpace. [Link]
-
Design,Synthesis And Biological Evaluation Of 8-chloro-[1][2][3]Triazolo[4,3-a]pyridine Derivatives As Smoothened Antagonists. (2021). Globe Thesis. [Link]
-
Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (n.d.). National Institutes of Health. [Link]
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The[1][2][3]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. (n.d.). National Institutes of Health. [Link]
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Cell Cycle Analysis. (2017). University of Wisconsin Carbone Cancer Center. [Link]
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NEW PYRIDINE AND TRIAZOLOPYRIDINE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL AND ANTIOXIDANT EVALUATION. (2017). Acta Poloniae Pharmaceutica. [Link]
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Examples of triazolopyridine scaffolds showing anticancer activity against human cancer cell lines. (n.d.). ResearchGate. [Link]
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Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (2023). National Institutes of Health. [Link]
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Application Notes and Protocols for Preclinical Efficacy Testing of 8-Fluoro-triazolo[4,3-a]pyridine
A Guide for Researchers in Neuropharmacology and Drug Development
Introduction: The Therapeutic Potential of the Triazolopyridine Scaffold
The triazolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. Derivatives of[1][2][3]triazolo[4,3-a]pyridine, in particular, have garnered significant interest due to their diverse biological activities. This class of compounds has shown promise in a range of therapeutic areas, including as anxiolytics, anticonvulsants, antidepressants, and even as anti-cancer agents.[4][5] The versatility of this scaffold allows for a wide array of chemical modifications, leading to compounds with distinct pharmacological profiles. For instance, trazodone, a well-known antidepressant, features a triazolopyridine core and exhibits anxiolytic and hypnotic effects through its action on serotonin receptors.[6]
Given the established neuropharmacological potential of this chemical family, 8-Fluoro-triazolo[4,3-a]pyridine emerges as a compelling candidate for preclinical investigation. The introduction of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its efficacy and safety profile. While the precise mechanism of action for 8-Fluoro-triazolo[4,3-a]pyridine is yet to be fully elucidated, the known targets of analogous compounds, such as GABA-A receptors, suggest its potential utility in treating anxiety and seizure disorders.[7][8]
These application notes provide a comprehensive guide to researchers for designing and executing preclinical efficacy studies of 8-Fluoro-triazolo[4,3-a]pyridine using validated and robust animal models. The protocols detailed herein are designed to ensure scientific rigor and generate reproducible data to support the advancement of this promising compound.
I. Evaluating Anxiolytic Efficacy
The assessment of anxiolytic drug candidates necessitates the use of behavioral paradigms that tap into the innate conflict between exploration and aversion in rodents. The following models are widely accepted for screening novel anxiolytic compounds.
A. The Elevated Plus Maze (EPM) Test
The Elevated Plus Maze (EPM) is a cornerstone in anxiety research, leveraging the natural aversion of rodents to open and elevated spaces.[9] Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms of the maze.
Experimental Workflow for the Elevated Plus Maze Test
Caption: Workflow for the Elevated Plus Maze Test.
Protocol: Elevated Plus Maze (EPM) Test
-
Apparatus:
-
A plus-shaped maze with two open arms and two closed arms of equal dimensions (e.g., for mice: 30 cm long x 5 cm wide), elevated 40-50 cm from the floor. The closed arms should have walls (e.g., 15 cm high).
-
The maze should be constructed from a non-porous material for easy cleaning.
-
A video camera mounted above the maze for recording and subsequent analysis.
-
-
Animals:
-
Adult male mice (e.g., C57BL/6J strain) are commonly used.[10]
-
Animals should be housed in a controlled environment with a 12-hour light/dark cycle and allowed to acclimatize for at least one week before testing.
-
-
Drug Preparation and Administration:
-
Prepare solutions of 8-Fluoro-triazolo[4,3-a]pyridine at various doses, a vehicle control, and a positive control (e.g., Diazepam, 1-2 mg/kg).
-
Administer the compounds via an appropriate route (e.g., intraperitoneal injection) 30 minutes before testing.
-
-
Experimental Procedure:
-
Habituate the animals to the testing room for at least 30 minutes before the experiment.
-
Gently place the mouse in the center of the maze, facing one of the open arms.
-
Allow the mouse to explore the maze freely for 5 minutes.
-
Record the session using the overhead video camera.
-
After each trial, thoroughly clean the maze with 70% ethanol to remove any olfactory cues.
-
-
Data Analysis:
-
Using video tracking software, score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by post-hoc tests).
-
B. Open Field Test (OFT)
The Open Field Test (OFT) assesses general locomotor activity and anxiety-related behaviors. Anxious animals tend to stay close to the walls (thigmotaxis), while anxiolytic compounds increase exploration of the central, more "exposed" area of the arena.[10]
Protocol: Open Field Test (OFT)
-
Apparatus:
-
A square or circular arena with walls (e.g., for mice: 40 cm x 40 cm x 30 cm).
-
The floor of the arena is typically divided into a central zone and a peripheral zone.
-
An overhead video camera for recording.
-
-
Animals and Drug Administration:
-
Follow the same procedures as for the EPM test.
-
-
Experimental Procedure:
-
Habituate the animals to the testing room.
-
Gently place the mouse in the center of the open field.
-
Allow the mouse to explore freely for a set duration (e.g., 5-10 minutes).
-
Record the session.
-
Clean the apparatus thoroughly between trials.
-
-
Data Analysis:
-
Analyze the video recordings to determine:
-
Time spent in the center zone.
-
Distance traveled in the center zone.
-
Total distance traveled.
-
Frequency of rearing (vertical activity).
-
-
Perform statistical analysis to compare treatment groups.
-
C. Light-Dark Box Test
This test is based on the conflict between the innate aversion of rodents to brightly lit areas and their drive to explore a novel environment.[11] Anxiolytic compounds increase the time spent in the brightly lit compartment.
Protocol: Light-Dark Box Test
-
Apparatus:
-
A box divided into a small, dark compartment and a larger, brightly illuminated compartment.
-
An opening connects the two compartments.
-
Infrared sensors or a video camera can be used to track the animal's location.
-
-
Animals and Drug Administration:
-
Follow the same procedures as for the EPM test.
-
-
Experimental Procedure:
-
Habituate the animals to the testing room.
-
Place the mouse in the dark compartment and allow it to move freely between the two compartments for a set duration (e.g., 5-10 minutes).
-
Record the animal's behavior.
-
Clean the apparatus between trials.
-
-
Data Analysis:
-
Measure the following parameters:
-
Time spent in the light compartment.
-
Latency to first enter the light compartment.
-
Number of transitions between compartments.
-
-
Statistically compare the data from different treatment groups.
-
Quantitative Data Summary for Anxiolytic Models
| Parameter | Vehicle Control | 8-Fluoro-triazolo[4,3-a]pyridine (Dose 1) | 8-Fluoro-triazolo[4,3-a]pyridine (Dose 2) | Positive Control (e.g., Diazepam) |
| EPM: % Time in Open Arms | ||||
| EPM: % Open Arm Entries | ||||
| OFT: Time in Center (s) | ||||
| LDB: Time in Light Box (s) | ||||
| Total Distance Traveled (cm) |
This table should be populated with the mean ± SEM for each experimental group.
II. Evaluating Anticonvulsant Efficacy
Chemically or electrically induced seizure models are fundamental for the initial screening of potential anticonvulsant drugs. These models are highly predictive of clinical efficacy for certain types of seizures.
A. Pentylenetetrazole (PTZ)-Induced Seizure Test
The PTZ test is a widely used model for screening drugs effective against absence seizures. PTZ is a GABA-A receptor antagonist that induces clonic seizures.
Experimental Workflow for the PTZ-Induced Seizure Test
Caption: Workflow for the PTZ-Induced Seizure Test.
Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Test
-
Animals:
-
Adult male mice or rats.
-
Acclimatize as previously described.
-
-
Drug Preparation and Administration:
-
Prepare solutions of 8-Fluoro-triazolo[4,3-a]pyridine, vehicle, and a positive control (e.g., Sodium Valproate, 200-400 mg/kg).
-
Administer the compounds at a set time before PTZ injection (e.g., 30-60 minutes).
-
-
Experimental Procedure:
-
Administer a convulsant dose of PTZ (e.g., 60-85 mg/kg, subcutaneously or intraperitoneally).
-
Immediately place the animal in an observation chamber.
-
Observe and record the animal's behavior for 30 minutes.
-
-
Data Analysis:
-
Measure the latency to the first myoclonic jerk and the first generalized clonic seizure.
-
Score the seizure severity using a standardized scale (e.g., Racine scale).
-
Record the percentage of animals in each group that are protected from seizures.
-
Statistically analyze the differences between groups.
-
B. Maximal Electroshock Seizure (MES) Test
The MES test is a model for generalized tonic-clonic seizures and is highly predictive of efficacy for drugs used to treat this seizure type.[12]
Protocol: Maximal Electroshock Seizure (MES) Test
-
Apparatus:
-
An electroshock device capable of delivering a constant current.
-
Corneal or ear clip electrodes.
-
-
Animals and Drug Administration:
-
Follow the same procedures as for the PTZ test. A positive control could be Phenytoin (20-30 mg/kg).
-
-
Experimental Procedure:
-
At the time of peak drug effect, apply an electrical stimulus (e.g., for mice: 50 mA, 60 Hz for 0.2 seconds) via the electrodes.
-
Observe the animal for the presence or absence of a tonic hindlimb extension.
-
-
Data Analysis:
-
The primary endpoint is the presence or absence of tonic hindlimb extension.
-
Calculate the percentage of animals protected from tonic hindlimb extension in each group.
-
Determine the ED50 (the dose that protects 50% of the animals) for the test compound.
-
Quantitative Data Summary for Anticonvulsant Models
| Parameter | Vehicle Control | 8-Fluoro-triazolo[4,3-a]pyridine (Dose 1) | 8-Fluoro-triazolo[4,3-a]pyridine (Dose 2) | Positive Control |
| PTZ: Latency to Clonus (s) | ||||
| PTZ: Seizure Score | ||||
| PTZ: % Protection | ||||
| MES: % Protection |
This table should be populated with the mean ± SEM or percentages as appropriate for each experimental group.
III. Mechanistic Insights and Further Steps
Positive results in these initial efficacy models should be followed by studies to elucidate the mechanism of action of 8-Fluoro-triazolo[4,3-a]pyridine. Based on the pharmacology of related compounds, investigating its interaction with GABA-A receptor subtypes would be a logical next step.[7][8] This could involve in vitro receptor binding assays or electrophysiological studies.
Furthermore, pharmacokinetic studies to determine the brain penetration and metabolic stability of the compound are crucial for interpreting the behavioral data and for guiding further drug development efforts.
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial preclinical evaluation of 8-Fluoro-triazolo[4,3-a]pyridine's efficacy as a potential anxiolytic and anticonvulsant agent. By employing these validated animal models, researchers can generate the high-quality data necessary to make informed decisions about the continued development of this promising compound. Adherence to these standardized procedures will ensure the reliability and reproducibility of the findings, ultimately accelerating the translation of this research from the laboratory to the clinic.
References
- File, S. E. (1985). Animal models for predicting clinical efficacy of anxiolytic drugs: social behaviour. Neuropsychobiology, 13(1-2), 55-62.
- Sitnikova, E., Onat, F., & van Luijtelaar, G. (2021). Editorial: Epileptic Seizure Disorders in Animal Models: Advances in Translational Approaches. Frontiers in Behavioral Neuroscience, 15, 794443.
- File, S. E. (1985). Animal models for predicting clinical efficacy of anxiolytic drugs: social behaviour. Neuropsychobiology, 13(1-2), 55-62.
-
SynapCell. (n.d.). Preclinical Epilepsy CRO - Epileptic Disorders. Retrieved from [Link]
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Creative Biolabs. (n.d.). Rodent Epilepsy Models. Retrieved from [Link]
- JETIR. (2023). Experimental Models for Screening Anxiolytic Activity. JETIR, 10(6).
-
ChemPartner. (n.d.). From Neurons to Networks: High-Throughput Epilepsy Models for Translational Neuroscience. Retrieved from [Link]
-
InnoSer. (2024, August 29). Introduction to InnoSer's Preclinical Epilepsy Research CRO Platform. Retrieved from [Link]
-
Animals Use to Find Anxiolytic Activity: An Updated Review with Advantage of Each Model. (2024, March 15). Retrieved from [Link]
- Bourin, M., & Hascoët, M. (2003). The mouse light/dark box test. European journal of pharmacology, 463(1-3), 55–65.
- Szafarz, M., et al. (2022). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Molecules, 27(21), 7247.
-
Li, Y., et al. (2019). Discovery of[1][2][3]Triazolo[4,3-a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. Journal of medicinal chemistry, 62(9), 4703–4715.
- Sharma, A., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(11), 105234.
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Dravet Syndrome News. (2024, March 12). Modulator of certain GABA-A receptors shows promise in model. Retrieved from [Link]
- Wang, Y., et al. (2023).
-
Zhang, T., et al. (2025). Discovery of 3-phenyl-[1][2][3]triazolo[4,3-a]pyridine derivatives as potent smoothened inhibitors against colorectal carcinoma. Bioorganic & medicinal chemistry, 125, 118214.
-
Cambridge Neuroscience. (n.d.). Using antibody modulators to understand GABA-A receptor subtype contributions to fear and anxiety. Retrieved from [Link]
- Gilling, J. P., et al. (2021). GABAA Alpha 2,3 Modulation Improves Select Phenotypes in a Mouse Model of Fragile X Syndrome. Frontiers in molecular neuroscience, 14, 755232.
- Hohl, B. C., et al. (2023). Negative allosteric modulation of α5-GABAA receptors engages dynamic cortical glutamatergic and GABAergic mechanisms underlying adaptive behavior in mice. bioRxiv.
- Vetere, T. A., et al. (2021). Regulation of GABAA Receptor Subunit Expression in Substance Use Disorders. International journal of molecular sciences, 22(21), 11463.
-
Kaczor, A. A., et al. (2020). A Novel Series of[1][2][3]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. Molecules, 25(19), 4501.
-
Li, Y., et al. (2019). Discovery of[1][2][3]Triazolo[4,3-a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. ResearchGate.
-
University of Milan. (2021). The[1][2][3]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors. Retrieved from [Link]
-
Sbrini, B., et al. (2021). The[1][2][3]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors. ChemMedChem, 16(22), 3439–3450.
- Al-Ostoot, F. H., et al. (2021). Novel 1, 2, 4-Triazoles as Antifungal Agents. Antibiotics, 10(11), 1386.
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Formulation of 8-Fluoro-triazolo[4,3-a]pyridine for in vivo studies
Application Note & Protocol Guide
Topic: Strategic Formulation of 8-Fluoro-triazolo[4,3-a]pyridine for Preclinical In Vivo Evaluation
Audience: Researchers, scientists, and drug development professionals engaged in preclinical pharmacology and translational studies.
Abstract
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, with derivatives showing promise in oncology, immunology, and infectious diseases.[4][5][6][7] 8-Fluoro-[1][2][3]triazolo[4,3-a]pyridine represents a key analogue within this class, necessitating robust and reproducible methods for in vivo testing to validate its therapeutic potential. A primary obstacle in the preclinical assessment of such heterocyclic compounds is their characteristically low aqueous solubility, which can severely limit bioavailability and lead to inconsistent experimental outcomes.[1][8] This guide provides a comprehensive framework for the systematic formulation of 8-fluoro-triazolo[4,3-a]pyridine. It moves beyond simple recipes to explain the causal reasoning behind vehicle selection, details step-by-step protocols for creating stable parenteral formulations, and outlines essential quality control measures to ensure scientific rigor in subsequent animal studies.
The Formulation Imperative: From Bench to In Vivo
The transition from in vitro activity to in vivo efficacy is a critical juncture in drug discovery. A potent compound is of little therapeutic value if it cannot reach its target in a living system. For lipophilic molecules like many triazolopyridine derivatives, direct administration in simple aqueous buffers (e.g., saline or PBS) is often unfeasible due to precipitation.[1] This not only results in a fraction of the intended dose being delivered but can also cause localized irritation or embolism at the injection site.[2]
Therefore, a systematic formulation strategy is not merely a preparatory step but a crucial component of the experimental design. The primary objectives of this formulation work are:
-
To Achieve Complete Solubilization: Ensure the compound is fully dissolved at the desired concentration.
-
To Maintain Stability: Prevent degradation of the compound within the vehicle.
-
To Ensure Biocompatibility: Use vehicles and excipients that are well-tolerated at the required volumes and concentrations.[3]
-
To Guarantee Reproducibility: Develop a protocol that yields consistent formulations batch-to-batch.
The following workflow illustrates the logical path from initial compound assessment to a validated formulation ready for in vivo studies.
Caption: Formulation Decision Workflow
Pre-Formulation Analysis: The Scientific Groundwork
Before any vehicle is selected, a foundational understanding of the compound's physicochemical properties is essential.
Aqueous Solubility Determination
The first step is to quantify the solubility of 8-fluoro-triazolo[4,3-a]pyridine in standard physiological buffers.
Protocol: Kinetic Solubility Assessment
-
Prepare Stock Solution: Create a high-concentration stock solution of the compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.
-
Serial Dilution: In a 96-well plate, add the DMSO stock solution to phosphate-buffered saline (PBS, pH 7.4) to achieve a final DMSO concentration of 1-2% (v/v) across a range of compound concentrations (e.g., 1 µM to 200 µM).
-
Incubation: Shake the plate at room temperature for 1.5-2 hours to allow for equilibration.
-
Analysis: Analyze the samples for precipitation, either visually or by measuring turbidity with a plate reader. The highest concentration that remains clear is the approximate kinetic solubility.
Causality: Most triazolopyridine cores are lipophilic, and poor aqueous solubility is expected.[9] This experiment confirms the necessity of a solubilizing vehicle and provides a baseline to gauge the improvement offered by different formulations.
Selection of Excipients
For parenteral administration, excipients must be of high purity and meet stringent safety standards.[3][10] The choice of excipient is dictated by the degree of solubilization required and the intended route of administration.[2]
| Excipient Class | Example(s) | Mechanism of Action | Primary Use & Considerations |
| Co-solvents | DMSO, PEG 300/400, Propylene Glycol | Reduce the polarity of the aqueous vehicle, increasing the solubility of lipophilic compounds. | Common for initial screening. DMSO should be kept at a low final concentration (<5-10%) due to potential toxicity.[1] |
| Surfactants | Polysorbate 80 (Tween® 80), Polysorbate 20 | Form micelles that encapsulate the drug, increasing its apparent solubility in water. | Effective at low concentrations. Often used in IV formulations. Can cause hypersensitivity reactions in some cases.[1] |
| Complexing Agents | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Forms a host-guest inclusion complex, shielding the hydrophobic drug molecule within its cavity.[11] | Excellent safety profile and highly effective for many compounds. Suitable for IV, IP, and SC routes.[1][11] |
| Bulking Agents | Mannitol, Trehalose | Provide structure and stability to lyophilized (freeze-dried) formulations.[8][10] | Used for long-term storage of formulations that are reconstituted before use. |
Step-by-Step Formulation Protocols
The following protocols provide robust starting points for formulating 8-fluoro-triazolo[4,3-a]pyridine for parenteral administration in rodent models. All preparations should be performed in a sterile environment (e.g., a laminar flow hood) using aseptic techniques.
Protocol 1: Co-Solvent Vehicle (for IP or slow IV Bolus)
This formulation is suitable for compounds with moderate solubility challenges and is often used in early-stage efficacy studies. A common vehicle is "PEG-Tween-Saline" (PTS).
Materials:
-
8-Fluoro-triazolo[4,3-a]pyridine
-
Polyethylene Glycol 400 (PEG 400), injectable grade
-
Polysorbate 80 (Tween® 80), injectable grade
-
Sterile Saline (0.9% NaCl)
-
Sterile, conical tubes
Procedure (to prepare 1 mL of a 1 mg/mL formulation):
-
Weigh Compound: Accurately weigh 1 mg of 8-fluoro-triazolo[4,3-a]pyridine into a sterile microcentrifuge tube.
-
Initial Solubilization: Add 100 µL (10% of final volume) of PEG 400 to the tube. Vortex vigorously until the compound is fully dissolved. Gentle warming (37°C) may be applied if needed.
-
Add Surfactant: Add 50 µL (5% of final volume) of Tween® 80. Vortex to mix thoroughly. The solution should remain clear.
-
Final Dilution: Slowly add 850 µL (85% of final volume) of sterile saline to the mixture, vortexing between additions to prevent precipitation.
-
Final QC Check: Visually inspect the final solution. It must be a clear, particle-free liquid.
Rationale: This multi-component system leverages different mechanisms. PEG 400 acts as a primary solvent, while Tween 80 helps maintain solubility upon dilution into the aqueous saline phase.[1] This stepwise addition is critical to avoid "crashing out" the compound.
Protocol 2: Cyclodextrin-Based Vehicle (Ideal for IV Administration)
This is a superior choice for poorly soluble compounds, as cyclodextrins offer excellent solubilization capacity and a favorable safety profile.[11]
Caption: Cyclodextrin Inclusion Mechanism
Materials:
-
8-Fluoro-triazolo[4,3-a]pyridine
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD), injectable grade
-
Sterile Water for Injection (WFI)
-
Sterile, conical tubes
Procedure (to prepare 1 mL of a 1 mg/mL formulation in 20% HP-β-CD):
-
Prepare Vehicle: Weigh 200 mg of HP-β-CD into a sterile tube. Add sterile WFI to a final volume of 1 mL. Vortex or sonicate until the HP-β-CD is completely dissolved. This creates a 20% (w/v) solution.
-
Weigh Compound: Accurately weigh 1 mg of 8-fluoro-triazolo[4,3-a]pyridine into a separate sterile tube.
-
Complexation: Add the 1 mL of 20% HP-β-CD solution to the compound.
-
Facilitate Dissolution: Vortex vigorously for 15-30 minutes. Sonication in a bath sonicator can significantly accelerate this process. The goal is to achieve a completely clear solution.
-
Final QC Check: Visually inspect the final solution for any particulate matter. Measure the pH and adjust to ~7.0-7.4 if necessary, using dilute sterile HCl or NaOH.
Rationale: The hydrophobic inner cavity of the HP-β-CD molecule encapsulates the poorly soluble drug, while the hydrophilic exterior interacts with water, rendering the entire complex soluble.[1][11] This method avoids organic co-solvents, which can be advantageous for sensitive biological assays or chronic dosing studies.
Quality Control and In Vivo Administration
Essential Quality Control
Before administration to animals, every batch of formulation must be checked.
-
Visual Inspection: The solution must be clear and free of any visible particles or precipitates. Check against a black and a white background.
-
pH Measurement: The pH should be within a physiologically tolerated range (typically 6.5-8.0) to minimize injection site irritation.
-
Sterility: Formulations for parenteral use must be sterile. This is achieved by using sterile components and aseptic technique. For larger batches or long-term studies, sterile filtration through a 0.22 µm syringe filter is recommended as a final step.
Guidelines for Administration
The choice of administration route depends on the experimental objective.[12]
-
Intraperitoneal (IP): A common and practical route for rodents. It allows for the administration of slightly larger volumes and is less technically demanding than IV injection. IP administration results in rapid absorption into the systemic circulation, though it is subject to some first-pass metabolism in the liver.[13]
-
Intravenous (IV): This route ensures 100% bioavailability and provides the most accurate pharmacokinetic data.[2][12] However, it requires skill, and volumes must be carefully controlled. Formulations must be completely free of particles to prevent embolism.[14]
-
Oral Gavage (PO): While often the desired route for clinical candidates, it is complicated by variable absorption and first-pass metabolism.[2] It is typically explored after initial efficacy is established via a parenteral route.
Dose Volume: The volume administered should be minimized to prevent discomfort to the animal. Typical maximum volumes for mice are 10 mL/kg for IP and 5 mL/kg for IV.[15]
Conclusion
The in vivo evaluation of promising compounds like 8-fluoro-triazolo[4,3-a]pyridine is critically dependent on the development of a robust and appropriate formulation. By systematically assessing the compound's properties and selecting a vehicle based on sound scientific principles, researchers can ensure accurate dosing, maximize bioavailability, and generate reliable, reproducible data. The co-solvent and cyclodextrin-based protocols described here provide validated starting points that can be adapted to establish the therapeutic potential of this important class of molecules.
References
-
MilliporeSigma. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Available at: [Link]
-
Parenterals. (2013). Excipient Selection In Parenteral Formulation Development. Available at: [Link]
-
Ashland. Parenteral excipients. Available at: [Link]
-
Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Available at: [Link]
-
ResearchGate. Routes of administration and anatomical barriers. Available at: [Link]
-
Grokipedia. Triazolopyridine. Available at: [Link]
-
Sygnature Discovery. Route of Administration. Available at: [Link]
-
Turner, P. V., et al. (2019). Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies?. PMC - PubMed Central. Available at: [Link]
-
Abarca-González, B., et al. (2010). The Chemistry of[1][2][10]Triazolo[1,5- a] pyridines. Taylor & Francis Online. Available at: [Link]
-
ResearchGate. (2017). New pyridine and triazolopyridine derivatives: Synthesis, antimicrobial and antioxidant evaluation. Available at: [Link]
-
European Journal of Medicinal Chemistry. (2025). Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. PubMed. Available at: [Link]
-
SlidePlayer. (2020). Routes Of Drug Administration. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Fluoro-triazolo[4,3-a]pyridine
Welcome to the technical support center for the synthesis of 8-Fluoro-[1][2][3]triazolo[4,3-a]pyridine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will address common challenges and frequently asked questions to help improve your experimental outcomes. The primary synthetic route discussed involves a two-step process: the nucleophilic substitution of 2-chloro-3-fluoropyridine with hydrazine to form a key intermediate, followed by a cyclization reaction to yield the final product.
Troubleshooting Guide: Experimental Issues & Solutions
This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.
Step 1: Synthesis of 2-Hydrazinyl-3-fluoropyridine
This initial step involves the reaction of 2-chloro-3-fluoropyridine with hydrazine hydrate. While seemingly straightforward, it is often a critical point for yield loss.
Question 1: My yield for the 2-hydrazinyl-3-fluoropyridine intermediate is consistently low. What are the common causes and how can I improve it?
Answer:
Low yield in this nucleophilic aromatic substitution is a frequent challenge. The primary causes often relate to reaction conditions, stoichiometry, and workup procedures.
-
Causality 1: Incomplete Reaction or Slow Reaction Rate. The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic attack, but forcing conditions may be required for complete conversion.
-
Solution: Most literature protocols suggest heating the reaction mixture. A typical condition involves stirring 2-chloropyridine with hydrazine hydrate at 100 °C for extended periods (e.g., 48 hours) to ensure the reaction goes to completion[4]. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed[4].
-
-
Causality 2: Excessive Use of Hydrazine Hydrate. Many procedures use a large excess of hydrazine hydrate to drive the reaction forward, which can complicate scale-up and product isolation[5].
-
Solution: While an excess is necessary, optimizing the stoichiometry is key. Molar ratios of 2,3-dichloropyridine to hydrazine hydrate between 1:4 and 1:6 have been shown to be effective while minimizing waste[6]. Adding the pyridine starting material slowly to the hydrazine hydrate can also help maintain an effective excess throughout the reaction without requiring a large initial volume[5].
-
-
Causality 3: Side Product Formation. A common side reaction is the formation of bis-substituted products or dimers, especially if the temperature is too high or the stoichiometry is not optimized[5][7].
-
Solution: Maintain strict temperature control. For the synthesis of similar hydrazinopyridines, refluxing in a polar solvent like ethanol or N,N-dimethylformamide (DMF) for a defined period (4-10 hours) provides a good balance between reaction rate and selectivity[6][8]. The use of a mixed polar solvent system can also improve yield and reduce reaction time[6].
-
-
Causality 4: Product Loss During Workup. The hydrazinopyridine product can have some water solubility, leading to losses during aqueous extraction.
-
Solution: After diluting the reaction mixture with water, perform multiple extractions with a suitable organic solvent like ethyl acetate (e.g., 5 x 500 mL for a 20g scale reaction) to ensure complete recovery of the product[4]. Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure[4].
-
Step 2: Cyclization to form 8-Fluoro-[1][2][3]triazolo[4,3-a]pyridine
This step involves the reaction of the 2-hydrazinyl-3-fluoropyridine intermediate with a one-carbon synthon, typically an orthoester like triethyl orthoformate, to form the fused triazole ring.
Question 2: The final cyclization step is inefficient, resulting in a low yield of 8-Fluoro-triazolo[4,3-a]pyridine. How can this be optimized?
Answer:
The efficiency of the cyclization is highly dependent on the choice of reagent, catalyst, and reaction conditions. The goal is to facilitate the intramolecular condensation while preventing side reactions.
-
Causality 1: Ineffective Cyclizing Agent. Triethyl orthoformate (TEOF) is the most common and effective reagent for this transformation, acting as a source of a single carbon atom to bridge the hydrazine nitrogens[2][3].
-
Solution: Use a stoichiometric excess of triethyl orthoformate. In many triazole syntheses, TEOF is used both as a reagent and as the solvent, or it is heated with the substrate at elevated temperatures (e.g., 120-130 °C)[1][9]. This drives the reaction towards the product and helps remove the ethanol byproduct.
-
-
Causality 2: Lack of Catalyst or Inappropriate pH. The reaction often requires catalysis to proceed efficiently.
-
Solution: The cyclization can be promoted by acid. Some procedures advocate for the use of an acid catalyst like acetic acid or performing the reaction in an acidic medium to facilitate the dehydration and ring closure[10]. Alternatively, heating in a high-boiling point solvent like pyridine can also facilitate the reaction[9]. The optimal condition must be determined empirically for your specific substrate.
-
-
Causality 3: High Temperatures Causing Degradation. While heat is required, excessively high temperatures or prolonged reaction times can lead to the degradation of the starting material or the final triazolopyridine product.
-
Solution: Carefully control the reaction temperature. Aim for the lowest temperature that provides a reasonable reaction rate. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid the formation of degradation byproducts.
-
-
Causality 4: Inefficient Removal of Byproducts. The cyclization reaction with triethyl orthoformate produces ethanol. According to Le Châtelier's principle, its presence can limit the reaction from reaching completion.
-
Solution: Perform the reaction in a setup that allows for the removal of ethanol as it is formed, such as a Dean-Stark apparatus or by simply allowing it to distill out of the open reaction vessel (in a fume hood).
-
Experimental Protocols & Data
Workflow for 8-Fluoro-triazolo[4,3-a]pyridine Synthesis
The following diagram outlines the general two-step synthetic workflow.
Caption: General workflow for the two-step synthesis of 8-Fluoro-triazolo[4,3-a]pyridine.
Table 1: Comparison of Reaction Conditions for Hydrazinopyridine Synthesis
| Parameter | Method A[4] | Method B[8] | Method C[6] |
| Starting Material | 2-Chloropyridine | 2,3-Dichloropyridine | 2,3-Dichloropyridine |
| Solvent | None (Hydrazine as solvent) | N,N-Dimethylformamide (DMF) | Methanol/Ethanol |
| Temperature | 100 °C | 130 °C | Reflux |
| Time | 48 hours | 10 hours | 4 hours |
| Hydrazine Ratio | ~10 vol excess | ~1.5 equivalents | 6 equivalents |
| Reported Yield | 78% | Not specified | 97% |
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the cyclization of 2-hydrazinyl-3-fluoropyridine with triethyl orthoformate?
A1: The reaction proceeds through an initial condensation between one of the hydrazine's nitrogen atoms and triethyl orthoformate to form an intermediate. This is followed by an intramolecular nucleophilic attack from the second hydrazine nitrogen, which displaces ethanol. A final elimination step results in the formation of the stable, aromatic triazole ring. The process is often catalyzed by acid, which protonates the orthoformate, making it more electrophilic.
Caption: Simplified mechanism for triazole ring formation using triethyl orthoformate.
Q2: Why is triethyl orthoformate (TEOF) preferred over other reagents like formic acid?
A2: Triethyl orthoformate is a versatile and widely used reagent in the synthesis of heterocycles[3]. It is preferred for several reasons:
-
Reactivity: It is a stable, yet sufficiently reactive, source of a formyl group equivalent[3].
-
Mild Conditions: Reactions with TEOF can often be driven to completion by heating, sometimes without the need for strong acids that could degrade sensitive substrates[2].
-
Byproducts: The byproducts are ethanol and, if used in excess, unreacted TEOF, which are volatile and relatively easy to remove from the reaction mixture. Formic acid, while a viable one-carbon source, can present challenges with its acidity and potential for side reactions like N-formylation without subsequent cyclization.
Q3: What are the critical safety precautions when working with hydrazine hydrate?
A3: Hydrazine hydrate is a hazardous substance and must be handled with extreme care in a well-ventilated chemical fume hood.
-
Toxicity and Corrosivity: It is toxic, corrosive, and a suspected carcinogen. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat.
-
Flammability: Hydrazine is flammable. Keep it away from heat, sparks, and open flames.
-
Reactivity: It is a strong reducing agent and can react violently with oxidizing agents.
-
Handling: Use a syringe or cannula for transfers to minimize exposure. In case of a spill, neutralize with a weak acid (like citric acid solution) before cleanup. All waste containing hydrazine must be disposed of according to institutional hazardous waste protocols.
Q4: How can I confirm the identity and purity of my final 8-Fluoro-triazolo[4,3-a]pyridine product?
A4: A combination of standard analytical techniques should be used:
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The spectra for triazolopyridine derivatives show characteristic shifts for the protons and carbons in the fused ring system[11][12]. ¹⁹F NMR should also be used to confirm the presence and chemical environment of the fluorine atom.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition by providing a highly accurate molecular weight[11][13].
-
Melting Point: A sharp melting point is a good indicator of purity for a crystalline solid[11][14].
-
Chromatography (TLC/LC-MS): A single spot on a TLC plate in multiple solvent systems or a single peak in an LC-MS chromatogram indicates high purity.
References
-
Reaction of 3-Amino-1,2,4-Triazole with Diethyl Phosphite and Triethyl Orthoformate: Acid-Base Properties and Antiosteoporotic Activities of the Products. MDPI. Available from: [Link]
-
Orthoesters in heterocycle synthesis. Semantic Scholar. Available from: [Link]
-
Synthesis of 1,2,3‐triazoles and 1,2,4‐triazoles. ResearchGate. Available from: [Link]
-
One-Pot Reactions of Triethyl Orthoformate with Amines. MDPI. Available from: [Link]
-
Synthesis of the Hydrazinyl Pyridine Intermediate: Phase-Appropriate Delivery. ACS Publications. Available from: [Link]
-
Reaction of 3-Amino-1,2,4-Triazole with Diethyl Phosphite and Triethyl Orthoformate: Acid-Base Properties and Antiosteoporotic Activities of the Products. ResearchGate. Available from: [Link]
- Synthesis process of 2-hydrazinopyridine derivative.Google Patents.
-
The[1][2][3]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. Wiley Online Library. Available from: [Link]
- Synthetic process for 2-hydrazinylpyridine derivative.Google Patents.
-
Improved Synthesis of 1H-1,2,3-Triazolo[4′,5′:4,5]furo[2,3-c]pyridines. NIH National Center for Biotechnology Information. Available from: [Link]
-
Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. NIH National Center for Biotechnology Information. Available from: [Link]
-
Synthesis of some novel 1,2,4-triazolo [4,3-a] 2H-pyrano [3,2-e] pyridine derivatives. ResearchGate. Available from: [Link]
-
The[1][2][3]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. NIH National Center for Biotechnology Information. Available from: [Link]
-
Strategies for the Synthesis of[1][2][3]Triazolo[1,5-a]pyridine-8-carbonitriles. Chemistry & Chemical Technology. Available from: [Link]
- Preparing method of 2-chloro-3-fluoropyridine.Google Patents.
-
Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. NIH National Center for Biotechnology Information. Available from: [Link]
-
Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. Available from: [Link]
-
Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine? ResearchGate. Available from: [Link]
-
Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ResearchGate. Available from: [Link]
-
Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. NIH National Center for Biotechnology Information. Available from: [Link]
-
Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. MDPI. Available from: [Link]
-
Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]
-
Synthesis of 8-(2-fluoro-4-nitrophenoxy)-[1][2][3] triazolo [4,3-a] pyrazine. ResearchGate. Available from: [Link]
-
The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. NIH National Center for Biotechnology Information. Available from: [Link]
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. Available from: [Link]
-
Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. Available from: [Link]
- Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine.Google Patents.
Sources
- 1. Reaction of 3-Amino-1,2,4-Triazole with Diethyl Phosphite and Triethyl Orthoformate: Acid-Base Properties and Antiosteoporotic Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. repositorium.uminho.pt [repositorium.uminho.pt]
- 4. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The [1,2,4]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 8-Fluoro-triazolo[4,3-a]pyridine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and purification of 8-Fluoro-triazolo[4,3-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this target compound from typical reaction byproducts. Our focus is on providing practical, field-tested solutions grounded in established chemical principles.
Section 1: Understanding the Chemistry - Common Impurities
The successful purification of 8-Fluoro-triazolo[4,3-a]pyridine hinges on understanding the potential byproducts of its synthesis. A prevalent synthetic route involves the condensation of 2-hydrazinyl-3-fluoropyridine with a suitable one-carbon source (e.g., formic acid or an orthoformate), followed by cyclization.[1][2]
Based on this pathway, the primary impurities you may encounter include:
-
Unreacted Starting Materials: Primarily 2-hydrazinyl-3-fluoropyridine.
-
Hydrazone Intermediate: The acyclic intermediate formed before the final ring-closing step.
-
Hydrolysis Products: 2-amino-3-fluoropyridine, resulting from the hydrolysis of the starting hydrazine.
-
Dimeric Species: Self-condensation or other side reactions can lead to higher molecular weight impurities.[3]
These byproducts differ from the target molecule in polarity, solubility, and molecular weight, which are the key properties we will exploit during purification.
Section 2: Troubleshooting and Purification Strategy
This section is structured as a series of common experimental observations and questions. Follow the diagnostic workflow to identify the most effective purification strategy for your specific situation.
Initial Troubleshooting Workflow
This diagram outlines the general decision-making process for purifying your crude product.
Caption: A high-level workflow for purification.
Frequently Asked Questions & Troubleshooting
Q1: My crude ¹H NMR shows broad peaks and unreacted starting material. How do I remove residual 2-hydrazinyl-3-fluoropyridine?
A1: Unreacted 2-hydrazinyl-3-fluoropyridine is significantly more polar than the fused triazolopyridine product due to its free hydrazine group. This polarity difference is ideal for separation by silica gel column chromatography.
-
Causality: The N-H protons of the hydrazine group can form strong hydrogen bonds with the silanol groups (Si-OH) on the silica surface, leading to high retention (a low Rf value on TLC).[4] The product, with its more shielded nitrogen atoms within the fused ring system, interacts less strongly and elutes faster.
-
Recommended Action: Perform column chromatography. A good starting point for the mobile phase is a gradient of ethyl acetate in hexanes. See Protocol 1 for a detailed methodology.
Q2: I see a spot on my TLC that is very close to my product spot. How can I improve the separation?
A2: Poor resolution on TLC indicates that the impurities have a polarity very similar to your product. This often points to the presence of the hydrazone intermediate or an isomer.
-
Causality: Small structural differences can lead to very similar polarities. To resolve this, you need to modify the chromatographic conditions to exploit other intermolecular interactions.[4]
-
Recommended Actions:
-
Optimize Mobile Phase: Add a small amount (~0.5-1%) of a polar solvent like methanol or a competing base like triethylamine (TEA) to your eluent system (e.g., Ethyl Acetate/Hexane). TEA can deactivate the acidic silanol sites on the silica gel, often improving the peak shape and resolution of basic compounds like pyridines.[4]
-
Change Stationary Phase: If optimizing the mobile phase is insufficient, consider using a different stationary phase. Alumina (basic or neutral) can offer different selectivity compared to silica (acidic).
-
Q3: My product solidified from the reaction mixture, but the melting point is low and the color is off. What is the best next step?
A3: This is a classic scenario for purification by recrystallization. The fact that the product has already crashed out suggests it is the major component and is likely poorly soluble in the reaction solvent at cooler temperatures.
-
Causality: Recrystallization works on the principle that the desired compound and the impurities have different solubility profiles in a given solvent. The goal is to find a solvent that dissolves the product when hot but in which it is sparingly soluble when cold. Impurities should either remain in solution upon cooling or be insoluble in the hot solvent.
-
Recommended Action: Perform a solvent screen to find an appropriate single-solvent or two-solvent system for recrystallization. Ethanol, isopropanol, or ethyl acetate/hexane mixtures are excellent starting points for triazolopyridine derivatives.[5][6] See Protocol 2 for details on conducting a solvent screen and performing the recrystallization.
Q4: My reaction was worked up with an aqueous wash, but I still have low purity. What kind of extraction can I use?
A4: Acid-base extraction can be a powerful tool if your impurities have different pKa values than your product. The triazolopyridine core is basic, but less so than the starting hydrazine.
-
Causality: By adjusting the pH of the aqueous phase, you can selectively protonate and move basic compounds from the organic layer into the aqueous layer. The starting material, 2-hydrazinyl-3-fluoropyridine, is more basic than the product.
-
Recommended Action:
-
Dissolve the crude material in a non-polar organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Wash the organic layer with a dilute acidic solution (e.g., 1M HCl). This will protonate the more basic starting materials and pull them into the aqueous layer.
-
Separate the layers.
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove any residual acid, followed by brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate. This should yield a product with significantly reduced levels of hydrazine starting material.
-
Section 3: Detailed Protocols
Protocol 1: Column Chromatography Purification
This protocol is designed for separating 8-Fluoro-triazolo[4,3-a]pyridine from both more polar and less polar impurities.
-
TLC Analysis: First, determine an appropriate solvent system using TLC. Test various ratios of Ethyl Acetate (EtOAc) in Hexane. The ideal system will give your product an Rf value of ~0.3.
-
Column Packing: Prepare a silica gel slurry in 100% hexane and carefully pack your column. Do not let the column run dry.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane (DCM) or the eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting with a low-polarity solvent mixture (e.g., 10% EtOAc in Hexane). Gradually increase the polarity of the mobile phase (gradient elution).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified solid.
| Parameter | Recommended Value/Solvent | Rationale & Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for most organic compounds. Its slightly acidic nature can sometimes cause peak tailing for basic compounds.[4] |
| Mobile Phase | Hexane / Ethyl Acetate (Gradient) | A good starting point is a gradient from 10% to 50% EtOAc. Adjust based on TLC.[7][8] |
| Additive (Optional) | Triethylamine (TEA), 0.5% v/v | Add to the mobile phase to reduce peak tailing by masking acidic silanol sites.[4] |
Protocol 2: Recrystallization
This protocol is ideal when your desired compound is the major component of a solid crude product.
-
Solvent Screening: Place a small amount of crude material (10-20 mg) into several test tubes. Add a small volume (~0.5 mL) of different solvents (e.g., Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene) to each tube.
-
Solubility Test:
-
Observe solubility at room temperature. A good solvent will not dissolve the compound at this stage.
-
Heat the insoluble samples in a water bath. A good solvent will fully dissolve the compound when hot.
-
Allow the dissolved samples to cool slowly to room temperature, then in an ice bath. A good solvent will result in the formation of crystals.
-
-
Main Recrystallization:
-
Place the bulk of the crude material in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
If the solution is colored, you may add a small amount of activated carbon and hot filter the solution to remove colored impurities.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for forming pure, large crystals.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and allow them to air dry completely.
Section 4: References
-
The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. PMC. [Link]
-
Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. PMC - NIH. [Link]
-
The[3][7][9]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. NIH. [Link]
-
The[3][7][9]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. ChemMedChem. [Link]
-
STRATEGIES FOR THE SYNTHESIS OF[3][7][9]TRIAZOLO[1,5-a]PYRIDINE-8-CARBONITRILES. Chemistry & Chemical Technology. [Link]
-
Triazolopyridine. Wikipedia. [Link]
-
Synthesis and Characterization of 2-Hydrazinyl 3H-imidazol[4,5b]Pyridine Derivatives. Iraqi National Journal of Chemistry. [Link]
-
Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors. PubMed - NIH. [Link]
-
Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. MDPI. [Link]
-
Synthesis of 8-(2-fluoro-4-nitrophenoxy)-[3][7][9] triazolo [4,3-a] pyrazine. ResearchGate. [Link]
-
(PDF) Synthesis of some novel 1,2,4-triazolo [4,3-a] 2H-pyrano 3,2-e pyridine derivatives. ResearchGate. [Link]
-
The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. MDPI. [Link]
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. [Link]
-
Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
-
WO2015088868A1 - A novel triazolo-pyridine compound. Google Patents.
-
Synthesis, Crystal Structure and DFT Studies of 8-chloro-3-((3-chlorobenzyl)thio)-[3][7][9]triazolo[4,3-a]pyridine. ResearchGate. [Link]
-
2-Hydrazinopyridine. PubChem. [Link]
-
Discovery of[3][7][10]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. NIH. [Link]
-
Synthesis of 1,2,4-triazolo[4,3-a]pyridine derivatives via one-pot... ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2015088868A1 - A novel triazolo-pyridine compound - Google Patents [patents.google.com]
- 9. iris.unito.it [iris.unito.it]
- 10. The [1,2,4]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Solubility issues of 8-Fluoro-triazolo[4,3-a]pyridine in DMSO
Technical Support Center: 8-Fluoro-triazolo[4,3-a]pyridine
A Guide to Overcoming Solubility Challenges in DMSO
Welcome to the technical support resource for 8-Fluoro-triazolo[4,3-a]pyridine. As Senior Application Scientists, we understand that realizing the full potential of a novel compound in your research hinges on proper handling and preparation. Solubility is a critical first step, and challenges at this stage can impact the reliability and reproducibility of your downstream experiments.
This guide is designed to provide you, our fellow researchers and drug development professionals, with a comprehensive, experience-driven resource to address and resolve solubility issues with 8-Fluoro-triazolo[4,3-a]pyridine in Dimethyl Sulfoxide (DMSO). We will move beyond simple protocols to explain the underlying principles, enabling you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of 8-Fluoro-triazolo[4,3-a]pyridine in DMSO?
While specific quantitative solubility data in DMSO is not extensively published in public literature, its chemical structure—a fused heterocyclic aromatic system—suggests it should be soluble in polar aprotic solvents like DMSO.[1] However, compounds with similar heterocyclic cores can sometimes exhibit limited solubility, especially at high concentrations (e.g., >10 mM), due to strong crystal lattice energy.[1][2] It is reasonable to expect solubility in the low millimolar range, but empirical testing is necessary.
Q2: I've added 8-Fluoro-triazolo[4,3-a]pyridine to DMSO, but it's not dissolving. What's the first thing I should check?
The quality of your DMSO is the most common and critical variable.[3] DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. The presence of water can significantly decrease the solubility of hydrophobic or poorly water-soluble compounds.[3][4] Always use anhydrous, high-purity (≥99.9%) DMSO from a freshly opened bottle or one that has been properly stored in a desiccator.
Q3: Can I heat the solution to improve solubility?
Yes, gentle heating is a common and effective method to increase the dissolution rate and solubility of a compound. However, it must be done with caution. 8-Fluoro-triazolo[4,3-a]pyridine's thermal stability is not fully characterized in public literature. Overheating can lead to compound degradation. We recommend controlled heating in a water bath at 30-40°C. DMSO itself can decompose at its boiling point (189°C), and this process can be catalyzed by acids or bases at lower temperatures.[5][6]
Q4: My compound dissolved initially but then crashed out of solution. What happened?
This phenomenon is typically due to the formation of a supersaturated solution. This can happen if you used heat to dissolve the compound and then allowed it to cool to room temperature. It can also occur if a stock solution stored in the freezer undergoes freeze-thaw cycles, which can promote crystallization.[3][4] Once a compound crystallizes from DMSO, it is often in a lower-energy, less soluble form that is difficult to redissolve.[4]
Troubleshooting Guide: A Step-by-Step Approach to Dissolution
If you are encountering persistent solubility issues, follow this systematic troubleshooting workflow.
Caption: Key factors influencing the solubility of the target compound in DMSO.
-
Solute-Solvent Interactions: DMSO is a powerful polar aprotic solvent, capable of dissolving a wide range of compounds. [6]Its ability to accept hydrogen bonds and its large dipole moment allow it to effectively solvate polar molecules. The triazolopyridine core, with its nitrogen heteroatoms, can interact favorably with DMSO molecules.
-
Crystal Lattice Energy: For a solid to dissolve, the energy released from solute-solvent interactions must overcome the energy holding the compound together in its crystal lattice. Heterocyclic aromatic compounds like 8-Fluoro-triazolo[4,3-a]pyridine can have strong intermolecular π-stacking interactions, leading to high lattice energy that can be a significant barrier to dissolution.
-
The Role of Energy Input: Vortexing, sonication, and gentle heating all introduce energy into the system. This energy helps to break apart the compound's crystal lattice and increases the rate of diffusion of solvent molecules to the solute surface, accelerating the dissolution process. [7]
Validated Experimental Protocols
Protocol 1: Standard Preparation of a 10 mM Stock Solution
This protocol is the recommended starting point for solubilizing 8-Fluoro-triazolo[4,3-a]pyridine.
Materials:
-
8-Fluoro-triazolo[4,3-a]pyridine (MW: 137.11 g/mol ) [8]* Anhydrous DMSO (≥99.9% purity)
-
Calibrated analytical balance
-
Appropriate microcentrifuge tubes or vials
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Preparation: Allow the vial of 8-Fluoro-triazolo[4,3-a]pyridine to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh 1.37 mg of the compound into a clean, dry vial. This mass is for preparing 1 mL of a 10 mM solution. Adjust the mass and solvent volume as needed for your desired concentration and volume.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial. For 1.37 mg, this would be 1.0 mL.
-
Initial Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
Visual Inspection: Check the solution against a light source. If any solid particles remain, proceed to the next step.
-
Sonication: Place the vial in a bath sonicator and sonicate for 10-15 minutes. The sonication bath may warm slightly, which can aid dissolution.
-
Final Inspection: Visually inspect the solution again. It should be clear and free of particulates. If solubility issues persist, proceed to the advanced protocol.
-
Storage: Store the stock solution in a tightly sealed vial at -20°C or -80°C. To minimize water absorption and freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes. [3]
Protocol 2: Enhanced Solubility Using Controlled Heat
Use this protocol only if the standard method fails.
Procedure:
-
Follow steps 1-4 of the Standard Protocol.
-
Controlled Heating: Place the tightly capped vial in a water bath pre-heated to 30-40°C.
-
Intermittent Agitation: Every 5 minutes, remove the vial, vortex for 30 seconds, and return it to the water bath. Continue this process for a total of 15-20 minutes.
-
Cooling & Inspection: Remove the vial from the bath and allow it to cool to room temperature. Inspect for any signs of precipitation. A stable solution should remain clear upon cooling.
-
Filtration (Optional but Recommended): For critical applications, filter the solution through a 0.22 µm DMSO-compatible (e.g., PTFE) syringe filter to remove any remaining micro-particulates. This ensures a truly homogenous solution for accurate dilutions.
Data & Properties Summary
| Property | Value / Information | Source |
| Chemical Name | 8-Fluoro-t[9][10][11]riazolo[4,3-a]pyridine | [8][10] |
| CAS Number | 1019026-04-0 | [10][11] |
| Molecular Formula | C₆H₄FN₃ | [8] |
| Molecular Weight | 137.11 g/mol | [8] |
| Predicted Density | 1.44 ± 0.1 g/cm³ | [8] |
| General Class | Fused Aromatic Heterocycle | [12] |
| Troubleshooting Summary | ||
| Issue | Potential Cause | Recommended Solution |
| Compound will not dissolve. | 1. Poor DMSO quality (water contamination).2. Insufficient energy input.3. Concentration is above solubility limit. | 1. Use fresh, anhydrous DMSO.2. Vortex thoroughly and sonicate.3. Attempt to make a more dilute solution. |
| Solution is hazy or cloudy. | 1. Insoluble impurities in the compound.2. Micro-particulates not fully dissolved. | 1. Filter the solution through a 0.22 µm PTFE filter.2. Use sonication and gentle heat. |
| Compound dissolves with heat but precipitates upon cooling. | 1. A supersaturated solution was formed.2. Compound is crystallizing into a less soluble polymorph. | 1. Prepare a new, more dilute stock that is soluble at room temperature.2. Avoid storing liquid stocks in the freezer for extended periods; aliquot and freeze. |
| Stock solution shows precipitation after freeze-thaw cycles. | 1. Water absorption during handling.2. Repeated freezing and thawing promotes crystallization. | 1. Aliquot stock into single-use volumes.2. Allow vials to warm to room temperature before opening. |
References
-
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (n.d.). PMC. Retrieved January 19, 2026, from [Link]
-
Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules. Journal of Chemical Information and Modeling, 53(8), 1993-2004. [Link]
-
How can dimethyl sulfoxide enhance solubility in lab applications?. (2024). Quora. Retrieved January 19, 2026, from [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
-
How to enhance drug solubility for in vitro assays?. (2014). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling, 53(8), 1993-2004. [Link]
-
DMSO Physical Properties. (n.d.). Gaylord Chemical. Retrieved January 19, 2026, from [Link]
-
Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules. (2013). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Biological Assay Challenges From Compound Solubility. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Dimethyl sulfoxide. (2021). Sciencemadness Wiki. Retrieved January 19, 2026, from [Link]
-
Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes. (2022). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Solubility in DMSO. (n.d.). Scribd. Retrieved January 19, 2026, from [Link]
-
Dimethyl sulfoxide. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
-
Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). Gaylord Chemical. Retrieved January 19, 2026, from [Link]
-
Samples in DMSO: What an end user needs to know. (n.d.). Ziath. Retrieved January 19, 2026, from [Link]
-
The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. (2022). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Dimethyl sulfoxide as a green solvent for successful precipitative polyheterocyclization. (2021). ResearchGate. Retrieved January 19, 2026, from [Link]
-
DMSO Solubility Assessment for Fragment-Based Screening. (2019). PMC. Retrieved January 19, 2026, from [Link]
-
Triazolopyridine | C18H15FN4O. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. (2022). PMC. Retrieved January 19, 2026, from [Link]
-
1,2,4-Triazolo(4,3-a)pyridin-3(2H)-one | C6H5N3O. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
TheT[9][10][11]riazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors. (2020). Chemistry Europe. Retrieved January 19, 2026, from [Link]
-
Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. (2008). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Triazolopyridine. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
-
A facile, practical and metal-free microwave-assisted protocol for mono- and bis-t[9][10][11]riazolo[1,5-a]pyridines synthesis. (2020). SciSpace. Retrieved January 19, 2026, from [Link]
Sources
- 1. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. ziath.com [ziath.com]
- 5. gchemglobal.com [gchemglobal.com]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 8-fluoro-[1,2,4]triazolo[4,3-a]pyridine CAS#: 1019026-04-0 [m.chemicalbook.com]
- 9. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1019026-04-0|this compound|BLD Pharm [bldpharm.com]
- 11. This compound | 1019026-04-0 [chemicalbook.com]
- 12. Triazolopyridine - Wikipedia [en.wikipedia.org]
Technical Support Center: Stability of 8-Fluoro-triazolo[4,3-a]pyridine in Aqueous Solutions
Welcome to the technical support center for 8-fluoro-triazolo[4,3-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting assistance for experiments involving this compound in aqueous environments. Understanding the stability of your molecule is critical for generating reliable and reproducible data. This resource addresses common questions and challenges related to the aqueous stability of 8-fluoro-triazolo[4,3-a]pyridine and similar heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: I am preparing aqueous stock solutions of 8-fluoro-triazolo[4,3-a]pyridine for my cell-based assays. What is the recommended solvent and storage procedure to ensure stability?
A1: For initial solubilization, it is advisable to use an organic solvent like dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution before making further dilutions in your aqueous experimental medium. For long-term storage of the DMSO stock, keep it at -20°C or -80°C.
When preparing aqueous working solutions, it is crucial to consider the pH. For related triazolopyridine compounds, storage in neutral buffers (pH 6-8) is recommended to minimize hydrolytic degradation.[1] It is best practice to prepare fresh aqueous dilutions for each experiment from the frozen organic stock. Avoid repeated freeze-thaw cycles of the aqueous solution. If you must store aqueous solutions, do so at 2-8°C for no more than 24 hours, and protect them from light.
Q2: I am observing a loss of compound potency or inconsistent results over time in my multi-day experiments. Could this be related to compound stability?
A2: Yes, inconsistent results in prolonged experiments are often linked to the degradation of the compound in the aqueous culture medium. Triazolopyridine scaffolds can be susceptible to degradation under various conditions.[2] To verify this, you should perform a stability study under your specific experimental conditions (e.g., temperature, pH, media components). A simple approach is to incubate 8-fluoro-triazolo[4,3-a]pyridine in your cell culture medium for the duration of your experiment, sampling at various time points (e.g., 0, 24, 48, 72 hours). Analyze these samples by High-Performance Liquid Chromatography (HPLC) to quantify the remaining parent compound. A decrease in the peak area of the parent compound over time indicates degradation.
Q3: What are the likely degradation pathways for 8-fluoro-triazolo[4,3-a]pyridine in an aqueous solution?
-
Hydrolysis: The triazole or pyridine ring systems can be susceptible to cleavage under strongly acidic or basic conditions.
-
Oxidation: The nitrogen atoms in the heterocyclic system are potential sites for oxidation, which can lead to the formation of N-oxides.[2] This can be exacerbated by the presence of oxidizing agents or exposure to air and light.
-
Dimerization: In some cases, initial degradation products, such as N-oxides, can undergo further reactions to form dimers or other adducts.[2]
A forced degradation study is the most effective way to identify the specific degradation products and pathways for this compound.[3][4][5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Variable IC50 values between experiments. | Degradation of the compound in aqueous stock or working solutions. | Prepare fresh aqueous solutions from a frozen DMSO stock for each experiment. Minimize the time the compound spends in aqueous buffer before being added to the assay. |
| Appearance of unknown peaks in HPLC analysis of assay samples. | Formation of degradation products. | Conduct a forced degradation study (see protocol below) to generate and identify potential degradation products. This will help in developing a stability-indicating analytical method.[6] |
| Low mass balance in stability studies (sum of parent and degradants is less than 100%). | Formation of non-UV active degradants, highly polar products not retained on a reverse-phase column, or precipitation. | Use a mass spectrometer in conjunction with a UV detector to look for non-chromophoric degradants. Adjust HPLC method (e.g., gradient, mobile phase) to retain polar compounds. Visually inspect samples for any precipitate. |
| Accelerated degradation in cell culture medium compared to simple buffer. | Components in the medium (e.g., metal ions, reactive oxygen species from cellular metabolism) may be catalyzing degradation. | Assess stability directly in the complete cell culture medium. Consider including antioxidants in the medium if oxidation is suspected, but be aware of potential interference with your biological system. |
Experimental Protocols & Methodologies
Protocol: Forced Degradation Study for 8-Fluoro-triazolo[4,3-a]pyridine
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[3][5][7]
Objective: To identify the degradation products and pathways of 8-fluoro-triazolo[4,3-a]pyridine under various stress conditions.
Materials:
-
8-Fluoro-triazolo[4,3-a]pyridine
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or PDA detector (and ideally a mass spectrometer)
-
pH meter
-
Calibrated oven and photostability chamber
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of 8-fluoro-triazolo[4,3-a]pyridine in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Stress Conditions: For each condition, mix your stock solution with the stressor. Aim for 5-20% degradation of the active pharmaceutical ingredient.[6]
-
Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl. Incubate at 60°C and sample at intervals (e.g., 2, 4, 8, 24 hours). Neutralize the sample with an equivalent amount of 0.1 N NaOH before HPLC analysis.
-
Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH. Incubate at 60°C and sample at intervals. Neutralize with an equivalent amount of 0.1 N HCl before analysis.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂. Keep at room temperature and sample at intervals.
-
Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80°C) for a set period (e.g., 48 hours).[3] Also, prepare a solution and expose it to the same conditions.
-
Photolytic Degradation: Expose a solid sample and a solution of the compound to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter). Keep control samples protected from light.
-
-
Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control, by a reverse-phase HPLC method.[3][8]
-
Monitor the disappearance of the parent peak and the appearance of new peaks.
-
Ensure the analytical method is capable of separating the degradation products from the parent compound.
-
If using a PDA detector, check for peak purity to ensure co-elution is not occurring.
-
If available, use LC-MS to obtain mass information on the degradation products to help in their identification.[2]
-
Diagram: Forced Degradation Workflow
Caption: Workflow for a forced degradation study.
Diagram: Potential Degradation Logic
This diagram illustrates a hypothetical degradation pathway for a triazolopyridine derivative based on published literature.[2]
Caption: Hypothetical degradation pathways.
References
-
An Unexpected Degradation Pathway of a 1,2,4-Triazolo[4,3-a]pyridine Derivative: The Formation of 2 Cationic Pseudodimers of an 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor Drug Candidate in a Stressed Capsule Formulation. PubMed. Available at: [Link]
-
Forced Degradation Studies. MedCrave online. Available at: [Link]
-
(PDF) Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances. ResearchGate. Available at: [Link]
-
Overview Of Degradation Studies For Pharmaceutical Drug Candidates. Pharmatutor. Available at: [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]
-
Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed. Available at: [Link]
-
(PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate. Available at: [Link]
-
The[2][3][7]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. National Institutes of Health. Available at: [Link]
Sources
- 1. 8-Chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid | Benchchem [benchchem.com]
- 2. An Unexpected Degradation Pathway of a 1,2,4-Triazolo[4,3-a]pyridine Derivative: The Formation of 2 Cationic Pseudodimers of an 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor Drug Candidate in a Stressed Capsule Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. ajrconline.org [ajrconline.org]
- 5. biomedres.us [biomedres.us]
- 6. researchgate.net [researchgate.net]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
Common side reactions in the synthesis oftriazolo[4,3-a]pyridines
Welcome to the technical support center for the synthesis of triazolo[4,3-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges and side reactions encountered during your synthetic endeavors. Our goal is to provide not just solutions, but also a deeper understanding of the underlying chemical principles to empower your research.
Introduction: The Synthetic Challenge
The[1][2][3]triazolo[4,3-a]pyridine core is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds.[4] While numerous synthetic routes to this heterocyclic system have been developed, the journey from starting materials to the final product is often accompanied by the formation of undesired side products. Understanding and controlling these side reactions is paramount for achieving high yields and purity. This guide will focus on the most common side reactions, their mechanisms, and practical strategies for their mitigation.
Frequently Asked Questions (FAQs)
Q1: I've confirmed the formation of a product with the correct mass, but the NMR spectrum doesn't match the expected[1][2][3]triazolo[4,3-a]pyridine. What could be the issue?
A1: The most probable cause is an in-situ Dimroth rearrangement, leading to the formation of the thermodynamically more stable[1][2][3]triazolo[1,5-a]pyridine isomer.[1][5] This is a frequent occurrence in the synthesis of triazolo-fused pyrimidines and pyridines.[1][3] The rearrangement involves a ring-opening and ring-closing sequence, which can be catalyzed by acid or base, or even occur thermally.[2][3]
Q2: How can I prevent the Dimroth rearrangement?
A2: Minimizing the Dimroth rearrangement requires careful control of reaction conditions:
-
Temperature: Perform the cyclization at the lowest effective temperature. High temperatures can provide the activation energy needed for the rearrangement.
-
pH Control: If your reaction conditions are acidic or basic, consider buffering the medium or using a milder catalyst. The rearrangement is often facilitated by protonation or deprotonation of the heterocyclic system.[3][6]
-
Reaction Time: Extended reaction times can increase the likelihood of rearrangement. Monitor the reaction closely and quench it as soon as the desired product is formed.
Q3: My reaction has produced an unexpected amino-substituted pyridine derivative instead of the triazolopyridine. What is happening?
A3: This is likely the result of an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) type mechanism. This side reaction is particularly relevant when using strong nucleophiles, such as amines, in the reaction mixture, especially at elevated temperatures.[1] The nucleophile can attack the triazolopyridine ring, leading to ring opening and subsequent rearrangement to form a substituted pyridine.
Q4: How can I suppress the formation of ANRORC byproducts?
A4: To avoid the ANRORC pathway:
-
Nucleophile Choice: If a nucleophile is required, use a less reactive one or a hindered base.
-
Temperature: As with the Dimroth rearrangement, lower reaction temperatures are preferable.
-
Protecting Groups: In some cases, protecting sensitive functional groups on the pyridine ring can prevent the initial nucleophilic attack.
Q5: I'm observing decomposition of my triazolopyridine product during workup or purification. What could be the cause?
A5: The triazolo[4,3-a]pyridine system can be susceptible to ring-opening reactions under certain conditions.[7][8] Strong acidic or basic conditions during aqueous workup, or prolonged heating during purification (e.g., distillation or high-temperature chromatography), can lead to the cleavage of the triazole ring.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues in triazolo[4,3-a]pyridine synthesis.
Issue 1: Low Yield of the Desired Product
Table 1: Troubleshooting Low Yields
| Symptom | Potential Cause | Recommended Action |
| Complex mixture of products observed by TLC/LC-MS. | Competing side reactions (Dimroth, ANRORC). | Optimize reaction conditions: lower temperature, shorter reaction time, and carefully control pH. |
| Starting material remains unreacted. | Inefficient cyclization. | Increase reaction temperature cautiously, screen different catalysts or solvents, and ensure starting materials are pure and dry. |
| Product degradation. | Harsh workup or purification conditions. | Use milder workup procedures (e.g., saturated sodium bicarbonate instead of strong base). For purification, consider flash column chromatography at room temperature over distillation. |
Issue 2: Presence of the[1][2][3]triazolo[1,5-a]pyridine Isomer
Caption: Troubleshooting workflow for Dimroth rearrangement.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 3-Substituted-[1][2][3]triazolo[4,3-a]pyridines
This protocol is a general method for the oxidative cyclization of 2-hydrazinopyridine with an aldehyde.[9]
-
Reaction Setup: In a round-bottom flask, dissolve 2-hydrazinopyridine (1.0 eq.) and the desired aldehyde (1.05 eq.) in a suitable solvent (e.g., ethanol, dichloromethane).
-
Oxidant Addition: To the stirred solution, add the oxidant (e.g., sodium hypochlorite, iodobenzene diacetate) portion-wise at room temperature.[6][9]
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction with a suitable reagent (e.g., sodium thiosulfate for halogen-based oxidants). Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Minimizing Dimroth Rearrangement
To minimize the formation of the[1][2][3]triazolo[1,5-a]pyridine isomer, modify Protocol 1 as follows:
-
Temperature Control: Maintain the reaction temperature at 0-25 °C throughout the addition of the oxidant and the course of the reaction.
-
pH Neutrality: If using an acidic or basic oxidant, consider adding a buffer to maintain a neutral pH.
-
Rapid Workup: Proceed with the workup and purification as soon as the starting material is consumed to avoid prolonged exposure to conditions that may favor rearrangement.
Mechanistic Insights
The Dimroth Rearrangement
The Dimroth rearrangement is a well-documented isomerization in triazole chemistry.[2] The accepted mechanism involves a series of steps:
References
-
triazolo[1,5-a]pyrimidines by Dimroth rearrangement of[1][2][3] - Academia.edu. Available at: [Link]
-
Dimroth rearrangement - Wikipedia. Available at: [Link]
-
Synthesis of 1,2,4-triazolo[4,3-a]pyridine derivatives via one-pot... - ResearchGate. Available at: [Link]
-
The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC - NIH. Available at: [Link]
- CN102180875A - Preparation method of triazolopyridine derivative - Google Patents.
-
Dimroth rearrangement leading to[1][2][3]triazolo[1,5‐a]pyridines. - ResearchGate. Available at: [Link]
-
IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[1][2][3]triazolo[1,5-c]pyrimidine derivatives - Beilstein Journals. Available at: [Link]
-
Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC - NIH. Available at: [Link]
-
(PDF) Synthesis of some novel 1,2,4-triazolo [4,3-a] 2H-pyrano 3,2-e pyridine derivatives. Available at: [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - NIH. Available at: [Link]
-
Triazolopyridines. Part 6. Ring opening reactions of triazolopyridines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - MDPI. Available at: [Link]
-
Mechanistic studies of the ring opening reactions of[1][2][9]triazolo[1,5-a]pyridines - Sci-Hub. Available at: [Link]
-
The[1][2][3]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors - NIH. Available at: [Link]
-
Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - ResearchGate. Available at: [Link]
-
The Chemistry of the Triazolopyridines: An Update - ResearchGate. Available at: [Link]
-
Preparation of[1][2][3]triazolo[4,3-a]pyridines by means of oxidative... - ResearchGate. Available at: [Link]
-
The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine - PMC. Available at: [Link]
Sources
- 1. (PDF) Synthesis of [1,2,4]-triazolo[1,5-a]pyrimidines by Dimroth rearrangement of [1,2,4]-triazolo[4,3-a]pyrimidines: A theoretical and NMR study [academia.edu]
- 2. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 3. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives [beilstein-journals.org]
- 7. Triazolopyridines. Part 6. Ring opening reactions of triazolopyridines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. sci-hub.st [sci-hub.st]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Conditions for 8-Fluoro-triazolo[4,3-a]pyridine Kinase Assays
Welcome to the technical support center for optimizing kinase assays involving 8-Fluoro-triazolo[4,3-a]pyridine and related compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs). Our goal is to empower you with the scientific principles and practical steps needed to develop robust, reproducible, and sensitive kinase assays.
Getting Started: The Foundation of a Robust Kinase Assay
Before delving into troubleshooting, it's crucial to establish a solid foundation for your kinase assay. The reliability of your results hinges on the careful optimization of several key parameters. Kinases are enzymes that catalyze the transfer of a phosphate group from ATP to a specific substrate; therefore, the concentrations of the enzyme, substrate, and ATP are critical variables that must be empirically determined.[1][2]
A well-optimized assay will have a good signal-to-background ratio and be sensitive enough to detect inhibition by your compound of interest. The following sections will guide you through the initial optimization steps and then address common problems you might encounter.
Frequently Asked Questions (FAQs)
Q1: What are the first steps I should take when setting up a new kinase assay?
The initial setup of a kinase assay involves systematically optimizing the concentrations of the core components to ensure you are measuring true enzymatic activity under initial velocity conditions.[3] This means that less than 10% of the substrate has been consumed, ensuring the reaction rate is linear over time.[3]
Here's a recommended workflow:
-
Enzyme Titration: Determine the optimal enzyme concentration that gives a robust signal without depleting the substrate or ATP too quickly.[4]
-
Substrate Titration: Identify the optimal substrate concentration. For many screening assays, a concentration at or near the Michaelis constant (Km) is a good starting point as it provides a good balance between signal and sensitivity to inhibitors.[5]
-
ATP Titration: Determine the apparent Km for ATP. The ATP concentration you choose will significantly impact the measured potency (IC50) of ATP-competitive inhibitors.[6]
-
Time Course Experiment: Confirm that the reaction is linear over your chosen incubation time at the optimized enzyme, substrate, and ATP concentrations.[4]
Q2: How do I choose the right type of kinase assay?
The choice of assay technology depends on several factors, including the specific kinase, the desired throughput, and available laboratory equipment.[2] Common assay formats include:
-
Luminescence-Based Assays: These assays, such as Kinase-Glo® or ADP-Glo®, measure kinase activity by quantifying the amount of ATP remaining or ADP produced.[1][7] They are highly sensitive and suitable for high-throughput screening (HTS).[7]
-
Fluorescence-Based Assays: These methods use fluorescently labeled substrates or antibodies to detect phosphorylation.[1] Examples include Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and Z-Lyte™.[1][8]
-
Radiometric Assays: Considered the "gold standard" for sensitivity and versatility, these assays use radioactively labeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) to measure phosphate incorporation into a substrate.[9][10] However, they require specialized handling and disposal of radioactive materials.[9][10]
Q3: What are the critical components of a kinase assay buffer?
A typical kinase assay buffer should contain the following components:
-
Buffering Agent: To maintain a stable pH, typically between 7.0 and 8.5. Common choices include HEPES and Tris-HCl.[11]
-
Divalent Cations: Magnesium (Mg²⁺) is an essential cofactor for kinases, as it coordinates with ATP.[11] Manganese (Mn²⁺) can sometimes be used as an alternative or in combination with Mg²⁺, but its effects can be kinase-dependent.[12]
-
Reducing Agent: Dithiothreitol (DTT) or β-mercaptoethanol is often included to prevent oxidation of the enzyme.[11]
-
Detergent: A non-ionic detergent like Triton X-100 or Tween-20 can help prevent aggregation of the enzyme and other proteins.[12]
-
BSA: Bovine Serum Albumin is often added to stabilize the enzyme and prevent it from sticking to the assay plate.[9]
The optimal concentration of each component should be determined empirically for your specific kinase.
Troubleshooting Guide
This section addresses common issues encountered during kinase assay development and provides a systematic approach to resolving them.
Problem 1: High Background Signal
A high background signal can mask the true signal from your kinase reaction, leading to a poor signal-to-noise ratio.
Possible Causes and Solutions:
-
Compound Interference: Your test compound, such as 8-Fluoro-triazolo[4,3-a]pyridine, may be autofluorescent or interfere with the detection chemistry.[13]
-
Solution: Run a control experiment with the compound in the absence of the kinase to measure its intrinsic signal. If interference is observed, you may need to consider a different assay format that is less susceptible to this type of interference (e.g., a radiometric assay).
-
-
Contaminated Reagents: Impurities in your ATP, substrate, or buffer components can contribute to a high background.[1]
-
Solution: Use high-purity reagents and freshly prepared buffers.
-
-
Non-Enzymatic Substrate Phosphorylation: In some cases, the substrate may become phosphorylated without the kinase, especially during long incubation times or at high temperatures.
-
Solution: Include a "no enzyme" control to assess the level of non-enzymatic phosphorylation. Optimize incubation time and temperature to minimize this effect.
-
-
Luciferase Inhibition (for luminescence-based assays): Some compounds can directly inhibit the luciferase enzyme used in assays like Kinase-Glo®, leading to an artificially low signal that can be misinterpreted as kinase inhibition.[2][13]
-
Solution: Perform a counterscreen against luciferase to determine if your compound has any inhibitory activity.
-
Problem 2: Low Signal or No Kinase Activity
A weak or absent signal can be frustrating, but it often points to a problem with one of the core assay components.
Possible Causes and Solutions:
-
Inactive Enzyme: The kinase may have lost activity due to improper storage, handling, or the absence of necessary cofactors or post-translational modifications.[14]
-
Suboptimal Buffer Conditions: The pH, ionic strength, or concentration of divalent cations in your buffer may not be optimal for your kinase.[15]
-
Solution: Perform a buffer optimization experiment by systematically varying the pH and the concentrations of MgCl₂ and other components.
-
-
Incorrect Substrate: The chosen substrate may not be efficiently phosphorylated by your kinase.[16]
-
Solution: If you are using a generic substrate, you may need to screen a panel of substrates to find one that is more specific for your kinase.[16] If a known substrate is not available, using cell lysates containing the native substrate can be an alternative, though this requires additional steps to inactivate endogenous kinases.[16]
-
-
Substrate Depletion or Product Inhibition: If the enzyme concentration is too high or the incubation time is too long, the reaction may have already reached its endpoint.[1]
-
Solution: Re-run the enzyme titration and time course experiments to ensure you are in the linear range of the reaction.
-
Problem 3: High Variability Between Replicate Wells
Possible Causes and Solutions:
-
Pipetting Errors: Inaccurate or inconsistent pipetting is a common source of variability.[15]
-
Solution: Ensure your pipettes are calibrated regularly. For viscous solutions, consider using reverse pipetting.
-
-
Inadequate Mixing: If reagents are not mixed thoroughly, the reaction may not proceed uniformly in all wells.[15]
-
Solution: Gently mix the contents of the wells after each reagent addition, being careful not to introduce bubbles.
-
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the reagents and alter the reaction rate.[15]
-
Solution: Avoid using the outer wells of the plate for your assay. Instead, fill them with buffer or water to create a humidity barrier.[15]
-
Temperature Gradients: Uneven temperature across the assay plate can lead to different reaction rates in different wells.[15]
-
Solution: Ensure the plate is incubated in a temperature-controlled environment and avoid placing it on surfaces that are not at the desired temperature.[15]
Advanced Assay Validation
Once you have established a reproducible assay, further validation is necessary to ensure it is suitable for screening and inhibitor characterization.
The Z'-Factor: A Measure of Assay Quality
The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay.[17][18] It takes into account both the dynamic range of the assay (the difference between the positive and negative controls) and the variability of the data.[17]
The formula for calculating the Z'-factor is:
Z' = 1 - (3 * (σp + σn)) / |μp - μn|
Where:
-
μp and σp are the mean and standard deviation of the positive control (e.g., no inhibitor).
-
μn and σn are the mean and standard deviation of the negative control (e.g., fully inhibited or no enzyme).
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent |
| 0 to 0.5 | Marginal (may need optimization) |
| < 0 | Not suitable for screening |
An assay with a Z'-factor of 0.5 or greater is generally considered to be robust and reliable for HTS.[4][18][19]
Characterizing Your Inhibitor: 8-Fluoro-triazolo[4,3-a]pyridine
When working with a novel inhibitor, it's important to characterize its mechanism of action.
-
Dose-Response Curve and IC50 Determination: To determine the potency of your inhibitor, perform a dose-response experiment by testing a range of inhibitor concentrations. The resulting data can be used to calculate the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.[4][15]
-
ATP Competition Assay: To determine if your inhibitor is ATP-competitive, you can perform the IC50 determination at both a low (at or below the Km for ATP) and a high (e.g., 10-fold above the Km) concentration of ATP.[6][15] A rightward shift in the IC50 curve at the higher ATP concentration indicates that the inhibitor competes with ATP for binding to the kinase.[15]
Experimental Protocols
Protocol 1: Standard Kinase Assay
This protocol provides a general framework for performing a kinase assay. The specific volumes and concentrations will need to be optimized for your particular assay.
-
Prepare a 2X inhibitor solution in assay buffer.
-
Add 10 µL of the 2X inhibitor solution to the wells of a 384-well plate.
-
Prepare a 2X kinase/substrate mixture in assay buffer.
-
Add 10 µL of the 2X kinase/substrate mixture to all wells.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Prepare a 2X ATP solution in assay buffer.
-
Initiate the reaction by adding 5 µL of the 2X ATP solution to all wells.
-
Incubate for the desired time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and detect the signal according to your chosen assay format (e.g., add detection reagent for luminescence or TR-FRET).[15]
Protocol 2: Determining the Apparent ATP Km
-
Use the optimized enzyme concentration determined from your enzyme titration.
-
Prepare a serial dilution of ATP in the assay buffer.
-
Set up the kinase reaction as described in Protocol 1, but instead of a fixed ATP concentration, add the different concentrations from your ATP dilution series.
-
Measure the kinase activity at each ATP concentration.
-
Plot the reaction velocity (signal) versus the ATP concentration and fit the data to the Michaelis-Menten equation to determine the apparent Km for ATP.[5]
Visualizing Workflows and Concepts
Caption: A typical workflow for optimizing a kinase assay.
Caption: A troubleshooting decision tree for common kinase assay issues.
References
-
Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available from: [Link]
-
Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. National Center for Biotechnology Information. Available from: [Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available from: [Link]
-
Assay Development for Protein Kinase Enzymes. National Center for Biotechnology Information. Available from: [Link]
-
What Is the Best Kinase Assay?. BellBrook Labs. Available from: [Link]
-
3 Overlooked Factors About Kinases in Drug Discovery. The Daily Scientist. Available from: [Link]
-
Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH. Available from: [Link]
-
Z-factor. Grokipedia. Available from: [Link]
-
The challenge of selecting protein kinase assays for lead discovery optimization. National Center for Biotechnology Information. Available from: [Link]
-
Kinase assays. BMG LABTECH. Available from: [Link]
-
The challenge of selecting protein kinase assays for lead discovery optimization. ResearchGate. Available from: [Link]
-
Sensitive kinase assay linked with phosphoproteomics for identifying direct kinase substrates. PNAS. Available from: [Link]
-
The Z prime value (Z´). BMG LABTECH. Available from: [Link]
-
Calculating a Z-factor to assess the quality of a screening assay. GraphPad. Available from: [Link]
-
Biochemical kinase assay to improve potency and selectivity. Domainex. Available from: [Link]
-
Z-factor. Wikipedia. Available from: [Link]
-
What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)?. ResearchGate. Available from: [Link]
-
Basics of Enzymatic Assays for HTS. National Center for Biotechnology Information. Available from: [Link]
-
Discovery of[1][4][16]Triazolo[4,3- a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. PubMed. Available from: [Link]
-
Derivatives of[1][4][16]-triazolo-[4, 3-A]-pyridine as p38 MAP kinase inhibitors. Google Patents. Available from:
-
The[1][4][16]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. National Center for Biotechnology Information. Available from: [Link]
-
Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. MDPI. Available from: [Link]
-
New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors. MDPI. Available from: [Link]
Sources
- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
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- 4. promega.com [promega.com]
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Technical Support Center: Overcoming Poor Cell Permeability of 8-Fluoro-triazolo[4,3-a]pyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of 8-Fluoro-triazolo[4,3-a]pyridine and its analogs. As Senior Application Scientists, we aim to provide not just protocols, but the underlying rationale to empower your experimental decisions.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
Q1: My 8-Fluoro-triazolo[4,3-a]pyridine analog is showing poor activity in cell-based assays, but is potent in biochemical assays. Could poor cell permeability be the issue?
A1: This is a classic indicator of poor cell permeability. When a compound is active against its purified target but fails to elicit a response in a cellular context, the cell membrane is often the primary barrier. Other potential factors to consider include compound instability in cell culture media or rapid metabolism by the cells.
Q2: What are the key physicochemical properties of 8-Fluoro-triazolo[4,3-a]pyridine that might contribute to poor permeability?
A2: The triazolo[4,3-a]pyridine scaffold, while attractive for its chemical properties, can present challenges for cell permeability. The presence of multiple nitrogen atoms can increase the polar surface area (PSA) and the number of hydrogen bond acceptors. The fluorine atom, while often added to improve metabolic stability and target binding, can also impact lipophilicity. [1][2]It is crucial to strike a balance between these properties. A high PSA and an unfavorable octanol-water partition coefficient (logP) can hinder passive diffusion across the lipid bilayer of the cell membrane. [3][4]
Q3: How can I experimentally confirm that my compound has poor cell permeability?
A3: Several in vitro assays can be used to quantify cell permeability. The most common are:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane. [5][6]It's a good first-pass assessment of passive diffusion.
-
Caco-2 Permeability Assay: This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the intestinal epithelium. [7][8][9]It provides a more biologically relevant measure of permeability, accounting for both passive diffusion and active transport processes.
-
Madin-Darby Canine Kidney (MDCK) Cell Assay: Similar to the Caco-2 assay, this uses a monolayer of canine kidney epithelial cells and is also a well-established model for predicting oral drug absorption.
A low apparent permeability coefficient (Papp) in these assays would confirm poor cell permeability.
Part 2: Troubleshooting Strategies & Optimization
If you've confirmed poor cell permeability, the following strategies can be employed to improve it. These are categorized into structural modification and formulation-based approaches.
Structural Modification Strategies
Q4: How can I modify the structure of my 8-Fluoro-triazolo[4,3-a]pyridine analog to improve its permeability?
A4: The goal of structural modification is to optimize the physicochemical properties of your compound to favor passive diffusion. Here are some key strategies:
-
Reduce Polar Surface Area (PSA) and Hydrogen Bonding Capacity:
-
Rationale: A high PSA and a large number of hydrogen bond donors and acceptors increase a molecule's affinity for the aqueous environment, making it less likely to partition into the lipid cell membrane. [10]According to Lipinski's Rule of Five, a guideline for oral bioavailability, compounds with more than 10 hydrogen bond acceptors are more likely to have poor permeability. [11][12][13][14]
-
Actionable Advice: Consider replacing polar functional groups with less polar isosteres. For example, if your molecule has a carboxylic acid, consider converting it to an ester or an amide. If it has an exposed amine, consider N-methylation.
-
-
Optimize Lipophilicity (LogP):
-
Rationale: Lipophilicity, the affinity of a molecule for a lipid environment, is a critical determinant of cell permeability. [4]A logP value that is too low indicates that the compound is too polar to cross the cell membrane. Conversely, a logP that is too high can lead to poor aqueous solubility and trapping within the lipid bilayer.
-
Actionable Advice: The fluorine atom on your scaffold already influences lipophilicity. [2][15]You can further modulate logP by adding or removing lipophilic or hydrophilic groups at other positions on the molecule. Aim for a calculated logP (cLogP) in the range of 1-3 for a good balance of solubility and permeability.
-
-
Reduce Molecular Weight and Size:
-
Rationale: Smaller molecules generally diffuse more readily across cell membranes. [10]Lipinski's Rule of Five suggests a molecular weight of less than 500 Da for optimal oral absorption. [11][12][13][14]
-
Actionable Advice: If your molecule is large, look for opportunities to simplify its structure without compromising its activity. This could involve removing non-essential functional groups or linkers.
-
-
Prodrug Approaches:
-
Rationale: A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form in the body. [16][17][18]This approach can be used to temporarily mask polar functional groups that hinder cell permeability. [19]
-
Actionable Advice: Consider creating ester or amide prodrugs of carboxylic acids or amines on your molecule. These are often cleaved by intracellular esterases or amidases to release the active compound inside the cell. [20]
-
Q5: My compound's permeability is still low even after optimizing its physicochemical properties. What else could be limiting its uptake?
A5: If passive diffusion has been optimized, active efflux could be the culprit.
-
Active Efflux: Cells express a variety of efflux pumps, such as P-glycoprotein (P-gp), that actively transport foreign substances out of the cell. [21][22][23][24]This can significantly reduce the intracellular concentration of your compound, even if it can passively diffuse across the membrane.
-
Troubleshooting: To determine if your compound is a substrate for efflux pumps, you can perform a bidirectional Caco-2 assay. [9][25]In this assay, the permeability of your compound is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux. You can also perform the assay in the presence of known efflux pump inhibitors, such as verapamil for P-gp, to see if this increases the A-B permeability.
Formulation-Based Strategies
Q6: Are there any formulation strategies I can use to improve the permeability of my compound without modifying its structure?
A6: Yes, several formulation approaches can enhance the bioavailability of poorly permeable compounds:
-
Lipid-Based Formulations:
-
Rationale: Encapsulating your compound in lipid-based delivery systems can facilitate its absorption. [26]These formulations can help to solubilize the compound and present it to the cell membrane in a more readily absorbable form.
-
Examples: Self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and liposomes are all effective lipid-based carriers. [27][28]
-
-
Use of Permeation Enhancers:
-
Rationale: Permeation enhancers are excipients that can transiently and reversibly increase the permeability of the cell membrane. [27]
-
Examples: Surfactants, fatty acids, and cyclodextrins are commonly used permeation enhancers. [28]However, it's important to carefully evaluate their potential for cytotoxicity.
-
-
Nanoparticle Formulations:
-
Rationale: Encapsulating your compound in nanoparticles can protect it from degradation and facilitate its transport across the cell membrane. [29]
-
Examples: Polymeric nanoparticles, solid lipid nanoparticles, and nanosuspensions can all be used to improve the delivery of poorly permeable drugs.
-
Part 3: Experimental Protocols & Data Interpretation
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a compound in a high-throughput manner.
Materials:
-
PAMPA plate (e.g., 96-well format with a lipid-coated filter) [5]
-
Donor and acceptor plates
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Lucifer yellow (for membrane integrity check)
-
Plate reader for quantification (e.g., UV-Vis or LC-MS/MS)
Procedure:
-
Prepare the acceptor plate by adding buffer to each well.
-
Prepare the donor solution by diluting the test compound stock solution in buffer to the desired final concentration (e.g., 10 µM).
-
Coat the filter of the donor plate with the artificial membrane solution (e.g., a solution of phospholipids in an organic solvent). [6]
-
Add the donor solution to the donor plate.
-
Place the donor plate on top of the acceptor plate to form a "sandwich".
-
Incubate the plate for a specified period (e.g., 5 hours) at room temperature. [6]
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - C_A(t) / C_eq)
Where:
-
V_D is the volume of the donor well
-
V_A is the volume of the acceptor well
-
A is the surface area of the filter
-
t is the incubation time
-
C_A(t) is the concentration of the compound in the acceptor well at time t
-
C_eq is the equilibrium concentration
-
Data Interpretation:
| Papp (x 10⁻⁶ cm/s) | Permeability Classification |
| < 1 | Low |
| 1 - 10 | Medium |
| > 10 | High |
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the permeability of a compound across a biologically relevant cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium and supplements
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
Test compound stock solution
-
Lucifer yellow
-
Transepithelial electrical resistance (TEER) meter
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Verify the integrity of the cell monolayer by measuring the TEER. [25]A TEER value above a certain threshold (e.g., 200 Ω·cm²) indicates a tight monolayer. [30]
-
Wash the cell monolayer with pre-warmed transport buffer.
-
Add the test compound solution to the apical (donor) side and fresh buffer to the basolateral (acceptor) side.
-
Incubate for a specific time (e.g., 2 hours) at 37°C with gentle shaking.
-
At the end of the incubation, take samples from both the apical and basolateral compartments.
-
Analyze the concentration of the compound in the samples by LC-MS/MS.
-
Calculate the Papp value as described for the PAMPA assay.
For Bidirectional Assay:
-
Perform the experiment in both the A-B and B-A directions. For the B-A direction, add the test compound to the basolateral side and sample from the apical side.
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B).
Data Interpretation:
| Papp (A-B) (x 10⁻⁶ cm/s) | Permeability Classification |
| < 2 | Low |
| 2 - 20 | Medium |
| > 20 | High |
An efflux ratio > 2 suggests that the compound is a substrate for active efflux.
Part 4: Visualizations
Diagram 1: Factors Influencing Cell Permeability
Caption: Key physicochemical and biological determinants of cell permeability.
Diagram 2: Troubleshooting Workflow for Poor Cell Permeability
Caption: A stepwise approach to diagnosing and overcoming poor cell permeability.
References
-
Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available from: [Link]
-
Fluorine in drug discovery: Role, design and case studies. Available from: [Link]
-
Advances in Engineering. Exploring the Impact of Aliphatic Fluorination on Membrane Permeability: A Solid-State NMR Perspective. Available from: [Link]
-
JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Available from: [Link]
-
Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]
-
National Institutes of Health. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Available from: [Link]
-
National Institutes of Health. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Available from: [Link]
-
ACS Publications. Fluorination Effects on the Drug Delivery Property of Cylindrical Polymer Brushes. Available from: [Link]
-
ResearchGate. Physico‐Chemical and Biological Factors that Influence a Drug's Cellular Permeability by Passive Diffusion. Available from: [Link]
-
ScienceDirect. Permeability enhancement techniques for poorly permeable drugs: A review. Available from: [Link]
-
CliniSciences. Parallel Artificial Membrane Permeability Assay (PAMPA) Kit. Available from: [Link]
-
National Institutes of Health. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Available from: [Link]
-
Evotec. Caco-2 Permeability Assay. Available from: [Link]
-
Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]
-
BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Available from: [Link]
-
MDPI. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Available from: [Link]
-
Creative Bioarray. Caco-2 permeability assay. Available from: [Link]
-
GARDP Revive. Lipinski's Rule of 5. Available from: [Link]
-
National Institutes of Health. Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. Available from: [Link]
-
World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]
-
National Institutes of Health. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Available from: [Link]
-
Taylor & Francis. Lipinski's rule of five – Knowledge and References. Available from: [Link]
-
Biology LibreTexts. 5.6: Passive Transport - Diffusion. Available from: [Link]
-
YouTube. ADME & Lipinski's rules for drugs. Available from: [Link]
-
Journal of Applied Pharmaceutical Science. Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Available from: [Link]
-
Wikipedia. Lipinski's rule of five. Available from: [Link]
-
Sabinet African Journals. Physicochemical properties of drugs and membrane permeability : review article. Available from: [Link]
-
Chemistry World. Ruling out the rule of five. Available from: [Link]
-
ScienceDirect. Prodrugs with Improved Lipophilicity and Permeability. Available from: [Link]
-
shellichemistry.com. Prodrug Development. Available from: [Link]
-
ResearchGate. Prodrug Approach as a Strategy to Enhance Drug Permeability. Available from: [Link]
-
Semantic Scholar. Prodrug Approach as a Strategy to Enhance Drug Permeability. Available from: [Link]
-
National Institutes of Health. Prodrug Approach as a Strategy to Enhance Drug Permeability. Available from: [Link]
-
National Institutes of Health. Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors. Available from: [Link]
-
National Institutes of Health. New understanding of multi-drug efflux and permeation in antibiotic resistance, persistence and heteroresistance. Available from: [Link]
-
ResearchGate. TheT[1][5][7]riazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. Available from: [Link]
-
National Institutes of Health. Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. Available from: [Link]
-
National Institutes of Health. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. Available from: [Link]
-
ResearchGate. Synthetic strategies for thiazolopyridine derivatives. Available from: [Link]
-
National Institutes of Health. TheT[1][5][7]riazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. Available from: [Link]
-
National Institutes of Health. Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. Available from: [Link]
-
National Institutes of Health. Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Available from: [Link]
-
MDPI. RND Efflux Pump Induction: A Crucial Network Unveiling Adaptive Antibiotic Resistance Mechanisms of Gram-Negative Bacteria. Available from: [Link]
-
MDPI. A Novel Series ofT[1][5][7]riazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. Available from: [Link]
-
National Institutes of Health. Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. Available from: [Link]
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Addressing off-target effects of 8-Fluoro-triazolo[4,3-a]pyridine
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers utilizing compounds based on the[1][2][3]triazolo[4,3-a]pyridine scaffold, with a specific focus on addressing and mitigating potential off-target effects. While this scaffold is versatile, its most prominent and well-documented application is in the development of inhibitors for the Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4.[1][4][5] This document will use the context of an 8-fluoro substituted derivative as a representative example to discuss challenges and solutions relevant to the entire class.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the mechanism and application of 8-Fluoro-triazolo[4,3-a]pyridine and related BET inhibitors.
Q1: What is the primary mechanism of action for 8-Fluoro-triazolo[4,3-a]pyridine when used as a BET inhibitor?
The[1][2][3]triazolo[4,3-a]pyridine core acts as a structural mimic of acetylated lysine (KAc).[1] This allows it to bind competitively to the acetyl-lysine binding pockets within the bromodomains of BET proteins, most notably BRD4. BRD4 is an epigenetic "reader" that binds to acetylated histones at super-enhancers and promoters, recruiting transcriptional machinery (like P-TEFb) to drive the expression of key oncogenes and pro-inflammatory genes, such as MYC.[3][4] By occupying this binding site, the inhibitor displaces BRD4 from chromatin, leading to the suppression of target gene transcription. The fluorine atom at the 8-position is a strategic chemical modification intended to enhance properties such as binding affinity, metabolic stability, or cell permeability.
Q2: What are the most critical off-target concerns for this compound class?
The primary off-target liabilities stem from the conserved nature of the target binding sites:
-
Intra-Family Selectivity: The bromodomains of BET family members (BRD2, BRD3, BRD4, and BRDT) are highly homologous.[2][4] Most inhibitors based on this scaffold will show activity against multiple BET proteins, making it challenging to attribute a phenotype solely to BRD4 inhibition without further validation.
-
Other Bromodomain-Containing Proteins: The human proteome contains over 60 bromodomains across eight families.[2] While BET inhibitors are generally selective for their own family, promiscuous binding to other bromodomain-containing proteins can occur, leading to unexpected biological effects.
-
Unrelated Targets: The triazolopyridine scaffold is a "privileged structure" and has been used to design inhibitors for entirely different protein classes, including indoleamine 2,3-dioxygenase 1 (IDO1)[6][7], various kinases[8], and the PD-1/PD-L1 complex[9]. Cross-reactivity with these or other targets is a possibility that must be considered.
Q3: How does a fluoro-substitution, such as at the 8-position, typically influence compound behavior?
Fluorine substitution is a common strategy in medicinal chemistry for "metabolic steering." A C-F bond is stronger than a C-H bond, making it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. Placing a fluorine atom at a metabolically liable position can increase the compound's half-life and bioavailability.[5] Furthermore, fluorine's high electronegativity can alter the electronic properties of the aromatic ring system, potentially forming favorable electrostatic or dipole interactions within the target binding pocket to improve potency and selectivity.
Q4: What is a reasonable starting concentration range for in vitro cellular assays?
For initial screening, a logarithmic dose-response curve is recommended, starting from approximately 10 µM down to the low nanomolar range. Potent, optimized triazolopyridine-based BRD4 inhibitors often exhibit cellular IC50 values in the double-digit nanomolar to low micromolar range.[5] A compound with an IC50 greater than 10 µM in a cellular context would generally be considered inactive or to have poor cell permeability.
Section 2: Troubleshooting Guide: Unexpected Experimental Outcomes
This guide is designed to help you diagnose and resolve common issues encountered during experimentation.
Problem: My compound shows high cytotoxicity at concentrations where I only expect target engagement.
-
Q: My cell viability drops sharply even at sub-micromolar concentrations of the inhibitor, which seems too potent for just MYC suppression. What could be the cause?
-
Possible Cause 1: Pan-BET Inhibition. While suppressing MYC is a primary outcome, BRD2/3/4 are global transcriptional regulators. Aggressive, pan-BET inhibition can lead to widespread transcriptional dysregulation beyond specific oncogenes, causing a general shutdown of essential cellular processes and leading to apoptosis or cell cycle arrest.[4]
-
Possible Cause 2: Off-Target Kinase Inhibition. Many kinase active sites share structural similarities with the KAc binding pocket. Potent inhibition of essential kinases, such as those involved in cell cycle progression (e.g., CDKs) or survival signaling (e.g., AKT), can induce rapid cytotoxicity.[10][11]
-
Possible Cause 3: Compound Precipitation. Poor aqueous solubility can cause the compound to precipitate out of the media at higher concentrations. These aggregates can be engulfed by cells, causing physical stress and non-specific toxicity that is unrelated to target binding.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected toxicity.
-
Problem: My compound is potent biochemically but weak in cell-based assays.
-
Q: My 8-Fluoro-triazolo[4,3-a]pyridine derivative has a 50 nM IC50 in a BRD4 biochemical assay, but the cellular IC50 is over 2 µM. What explains this discrepancy?
-
Possible Cause 1: Poor Cell Permeability. The compound may not efficiently cross the cell membrane to reach its intracellular target. Physicochemical properties like high polarity or molecular weight can limit passive diffusion.
-
Possible Cause 2: Efflux Pump Substrate. The compound might be a substrate for multidrug resistance (MDR) transporters like P-glycoprotein (P-gp), which actively pump it out of the cell.
-
Possible Cause 3: High Serum Protein Binding. If your cell culture medium contains fetal bovine serum (FBS), the compound may bind extensively to albumin and other serum proteins, reducing the free concentration available to enter cells and engage the target.
-
Possible Cause 4: Rapid Intracellular Metabolism. Even if the compound is stable in liver microsomes, specific cell lines may have high levels of metabolic enzymes that rapidly inactivate it.
-
Recommended Actions:
-
Assess Permeability: Use a Parallel Artificial Membrane Permeability Assay (PAMPA) for a quick assessment of passive diffusion.
-
Test for Serum Shift: Determine the IC50 in cell culture medium with varying percentages of FBS (e.g., 0.5%, 2%, 10%). A significant rightward shift in the IC50 with increasing serum concentration points to high protein binding.
-
Use Efflux Pump Inhibitors: Co-incubate your compound with a known P-gp inhibitor (e.g., verapamil). A significant increase in potency suggests your compound is an efflux substrate.
-
-
Section 3: Key Experimental Protocols
Protocol 1: Validating On-Target Gene Suppression via RT-qPCR
This protocol confirms that the inhibitor suppresses the transcription of a known BRD4-dependent gene, MYC.
-
Cell Plating: Plate a sensitive cell line (e.g., MV4-11 acute myeloid leukemia cells) in 6-well plates and allow them to adhere/stabilize overnight.[5]
-
Compound Treatment: Treat cells with a dose-response of 8-Fluoro-triazolo[4,3-a]pyridine (e.g., 10 µM, 1 µM, 100 nM, 10 nM) and a vehicle control (e.g., 0.1% DMSO) for a short duration (e.g., 4-6 hours) to minimize confounding effects from cell death.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. Ensure RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
Quantitative PCR (qPCR): Perform qPCR using a SYBR Green-based master mix. Use validated primers for MYC and a stable housekeeping gene (e.g., GAPDH or ACTB). Run each sample in triplicate.
-
Data Analysis: Calculate the change in MYC expression relative to the housekeeping gene using the ΔΔCt method. A dose-dependent decrease in MYC mRNA levels validates on-target BRD4 inhibition.
Protocol 2: Profiling Selectivity Against BET Family Bromodomains
A competitive binding assay, such as AlphaScreen, is ideal for determining selectivity across different bromodomains. This protocol provides a general workflow.
-
Reagents: Obtain recombinant bromodomain proteins (e.g., BRD4-BD1, BRD4-BD2, BRD2-BD1, BRD3-BD2), a biotinylated histone peptide ligand (e.g., H4K5/8/12/16ac), Streptavidin-coated Donor beads, and anti-tag (e.g., anti-His) Acceptor beads.
-
Compound Titration: Prepare serial dilutions of the test compound (8-Fluoro-triazolo[4,3-a]pyridine) in assay buffer.
-
Assay Plate Preparation: In a 384-well plate, add the recombinant bromodomain protein, the biotinylated histone peptide, and the test compound at various concentrations.
-
Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
Bead Addition: Add the AlphaScreen Donor and Acceptor beads and incubate in the dark.
-
Signal Detection: If the bromodomain and peptide interact, the beads are brought into proximity, generating a singlet oxygen-mediated light signal at 520-620 nm upon excitation at 680 nm. The inhibitor will disrupt this interaction, causing a decrease in the signal.
-
Data Analysis: Plot the signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each bromodomain.
| Target | Hypothetical IC50 (nM) for 8-Fluoro-triazolo[4,3-a]pyridine | Selectivity Fold vs. BRD4-BD1 |
| BRD4-BD1 | 45 | 1x |
| BRD4-BD2 | 250 | 5.6x |
| BRD2-BD1 | 90 | 2x |
| BRD2-BD2 | 875 | 19.4x |
| BRD3-BD1 | 150 | 3.3x |
| BRDT-BD1 | 320 | 7.1x |
This table presents hypothetical data for illustrative purposes. A compound with greater than 10-fold selectivity for a specific bromodomain is considered highly selective.
References
-
Novel Triazolopyridine-Based BRD4 Inhibitors as Potent HIV-1 Latency Reversing Agents. (2022). Journal of Medicinal Chemistry. Available from: [Link]
-
Discovery, X-ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site. (2022). Journal of Medicinal Chemistry. Available from: [Link]
-
Drug Discovery Targeting Bromodomain-Containing Protein 4. (2017). Journal of Medicinal Chemistry. Available from: [Link]
-
Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects. (2018). Oncology Letters. Available from: [Link]
-
The[1][2][3]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors. (2021). Chemistry – A European Journal. Available from: [Link]
-
A Novel Series of[1][2][3]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. (2020). Molecules. Available from: [Link]
-
Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. (2024). Arabian Journal of Chemistry. Available from: [Link]
-
The[1][2][3]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors. (2021). Wiley Online Library. Available from: [Link]
-
Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. (2025). European Journal of Medicinal Chemistry. Available from: [Link]
-
Synthesis, Molecular Docking and in Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine-Pyrazole Hybrid Derivatives. (2018). Molecules. Available from: [Link]
-
Triazolopyridine. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
-
The[1][2][3]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors. (2021). ResearchGate. Available from: [Link]
-
Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (2020). Molecules. Available from: [Link]
-
The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. (2022). Molecules. Available from: [Link]
-
The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. (2022). MDPI. Available from: [Link]
-
1,2,4-triazolo[3,4-a]pyridine as a novel, constrained template for fibrinogen receptor (GPIIb/IIIa) antagonists. (2001). Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
-
Triazolo-pyridine derivatives: Synthesis, characterization and biological evaluation. (2026). Journal of Molecular Structure. Available from: [Link]
-
Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. (2022). International Journal of Molecular Sciences. Available from: [Link]
-
Discovery of[1][2][3]Triazolo[4,3-a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. (2019). Journal of Medicinal Chemistry. Available from: [Link]
-
1,2,4-Triazolo(4,3-a)pyridin-3(2H)-one. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
Evaluation of the Novel Antichagasic Activity of[1][2][4]Triazolo[1,5-a]pyridine Derivatives. (2017). Current Topics in Medicinal Chemistry. Available from: [Link]
-
Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. (2023). European Journal of Medicinal Chemistry. Available from: [Link]
-
Investigation of Structure Activity Relationship: In silico Studies of[1][2][3]triazolo[4,3-a]pyridine ureas as P38 Kinase Inhibitors. (2022). ResearchGate. Available from: [Link]
-
Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025). Molecules. Available from: [Link]
Sources
- 1. Novel Triazolopyridine-Based BRD4 Inhibitors as Potent HIV-1 Latency Reversing Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The [1,2,4]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iris.unito.it [iris.unito.it]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of [1,2,4]Triazolo[4,3- a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in 8-Fluoro-triazolo[4,3-a]pyridine experiments
Welcome to the technical support resource for researchers working with 8-Fluoro-triazolo[4,3-a]pyridine. As a Senior Application Scientist, I have compiled this guide to address the common inconsistencies and challenges encountered during the synthesis, purification, and handling of this important heterocyclic scaffold. This document is designed to provide not just procedural steps, but the underlying chemical logic to empower you to make informed, data-driven decisions in your experiments.
Troubleshooting Guide: From Inconsistent Yields to Impurity Profiling
This section addresses specific, frequently encountered problems in a direct question-and-answer format.
Category 1: Reaction Yield and Purity
Q1: My reaction yield for the cyclization to form 8-Fluoro-triazolo[4,3-a]pyridine is low and inconsistent. What are the most likely causes?
A1: Low yield in the formation of the[1][2][3]triazolo[4,3-a]pyridine core is a classic problem that almost always traces back to the critical cyclization-dehydration step. The conventional synthesis involves the dehydration of a 2-hydrazidopyridine precursor, and several factors can compromise its efficiency.[4][5]
-
Causality of Inefficient Dehydration: The reaction requires the removal of a water molecule to form the triazole ring. Incomplete removal or harsh reaction conditions can be detrimental.
-
Harsh Reagents: Traditional reagents like phosphorus oxychloride (POCl₃) or concentrated acids are effective but can lead to charring and degradation, especially if the temperature is not meticulously controlled. These conditions are often incompatible with sensitive functional groups.[6]
-
Moisture Contamination: The starting materials, particularly the hydrazinopyridine precursor, can be hygroscopic. Any moisture in the reaction will consume the dehydrating agent and inhibit the cyclization. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Suboptimal Thermal Conditions: The reaction needs sufficient energy to overcome the activation barrier for cyclization, but excessive heat can decompose the product. A carefully controlled temperature ramp or prolonged stirring at a moderate temperature is often more effective than high heat for a short duration.
-
-
Recommended Protocol Adjustments:
-
Reagent Quality: Confirm the purity of your 2-hydrazino-3-fluoropyridine starting material. Impurities from the preceding step can carry over and interfere.
-
Consider Milder Cyclization Methods: If your substrate is sensitive, harsh dehydrating agents may be the root cause of low yields. A modified Mitsunobu reaction, using a dehydrating agent like triphenylphosphine and diisopropyl azodicarboxylate (DIAD), provides a much milder alternative that proceeds at or below room temperature, preserving sensitive functional groups.[6] Another approach involves using iodine/potassium iodide as a metal-free oxidizing agent to mediate N-N bond formation under mild conditions.[7]
-
Inert Atmosphere: Always run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidative side reactions.
-
Q2: My LC-MS and NMR analyses show significant impurities alongside my desired 8-fluoro product. What are these species and how do I prevent them?
A2: The impurity profile provides crucial diagnostic information. The most common impurities are unreacted starting materials, incompletely cyclized intermediates, or side-products from undesired reaction pathways.
-
Common Impurities:
-
Unreacted 2-Hydrazinopyridine Precursor: Easily identified by its characteristic NMR signals and mass. Its presence indicates incomplete reaction, pointing to issues with stoichiometry, reaction time, or temperature.
-
Acyclic Hydrazide Intermediate: This is the product before the final dehydration step. If observed, it is a direct sign of inefficient cyclization.
-
Hydrolysis Products: If water is present, the activated intermediate can be hydrolyzed back to the acyclic hydrazide.
-
Isomeric Byproducts: While the cyclization of 2-hydrazinopyridines is generally regioselective for the [4,3-a] fusion, alternative cyclization pathways can be promoted by certain catalysts or extreme conditions, though this is less common for this specific scaffold.
-
-
Prevention Strategy - A Self-Validating Workflow:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or rapid LC-MS analysis to track the consumption of starting material and the appearance of the product. Do not stop the reaction based on time alone; react until the starting material is consumed.
-
Controlled Reagent Addition: Add the cyclizing agent (e.g., POCl₃) slowly at a low temperature (e.g., 0 °C) before gently warming. This prevents localized overheating and decomposition.
-
Effective Quenching: After the reaction is complete, quench it carefully (e.g., by pouring onto ice water) to neutralize corrosive reagents and prevent further side reactions during workup.
-
Q3: I'm struggling with the purification of the final compound. Column chromatography gives poor separation. What are the best practices?
A3: 8-Fluoro-triazolo[4,3-a]pyridine is a moderately polar, basic compound. Its purification can be challenging if impurities have similar polarities.
-
Chromatography Optimization:
-
Solvent System: A gradient elution is often necessary. Start with a non-polar solvent system and gradually increase polarity.
-
Additive for Basic Compounds: The pyridine and triazole nitrogens can cause peak tailing on silica gel. Adding a small amount of a basic modifier like triethylamine (~0.1-1%) or ammonia (using a solvent system like DCM/Methanol with 1% NH₄OH) to the mobile phase can neutralize acidic sites on the silica, leading to sharper peaks and better separation.
-
-
Alternative Purification Methods:
-
Recrystallization: If the crude product is semi-crystalline, recrystallization is an excellent method for achieving high purity. Common solvents include ethanol, isopropanol, or ethyl acetate/hexane mixtures.[8]
-
Acid-Base Extraction: Utilize the basicity of your compound. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and extract your purified product back into an organic solvent.
-
| Purification Method | Recommended Solvents/Reagents | Best For |
| Column Chromatography | Ethyl Acetate / Hexane Gradient + 0.5% Triethylamine | Separating closely related impurities. |
| Dichloromethane / Methanol Gradient + 1% NH₄OH | Purifying more polar compounds. | |
| Recrystallization | Ethanol, Isopropanol, or Ethyl Acetate/Hexane | Removing minor impurities from a solid crude product.[8] |
| Acid-Base Extraction | 1M HCl (acid wash), NaHCO₃ (base wash), Ethyl Acetate | Removing non-basic or acidic impurities. |
Category 2: Compound Properties and Handling
Q4: My experimental results are not reproducible between batches. What are the critical variables I need to standardize?
A4: Poor reproducibility is often due to subtle, uncontrolled variables. To ensure consistent results, rigorously standardize the following:
-
Reagent Stoichiometry and Purity: Always use reagents from the same supplier or qualify new batches. Pay close attention to the stoichiometry, especially for the limiting reagent.
-
Atmosphere Control: Reactions involving sensitive intermediates should be consistently performed under an inert atmosphere.
-
Temperature and Time: Use a temperature-controlled reaction vessel and monitor the internal temperature. Define reaction completion by analytical monitoring (TLC, LC-MS) rather than a fixed time.
-
Workup and Purification: Standardize all extraction, washing, and purification procedures. The duration and method of drying the final product can also impact its stability and subsequent reactivity.
Visualized Workflow: Synthesis and Purification
The following diagram outlines a generalized, self-validating workflow for the synthesis and purification of 8-Fluoro-triazolo[4,3-a]pyridine.
Caption: Standard workflow for synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is the scientific rationale for incorporating a fluorine atom at the 8-position? What effects does it have?
A1: The introduction of a fluorine atom is a common and powerful strategy in medicinal chemistry.[9] Its effects are multifaceted:
-
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. Replacing a hydrogen at a metabolically vulnerable position with fluorine can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's half-life in vivo.[10]
-
Modulation of Basicity (pKa): Fluorine is the most electronegative element. Its strong electron-withdrawing inductive effect can lower the pKa of nearby basic nitrogen atoms in the pyridine ring, which can alter the compound's ionization state at physiological pH, affecting solubility, cell permeability, and receptor binding.[11]
-
Lipophilicity and Permeability: Fluorine substitution typically increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes.[10][11] This can improve bioavailability and target engagement.
-
Receptor Binding Interactions: The polarized C-F bond can participate in favorable dipole-dipole interactions, hydrogen bonds (with C-F as a weak acceptor), or other non-covalent interactions within a protein's binding pocket, potentially increasing the compound's potency and selectivity.[11]
Q2: What are the recommended storage and handling procedures for 8-Fluoro-triazolo[4,3-a]pyridine and its derivatives?
A2: As with many nitrogen-containing heterocyclic compounds, proper storage is key to preventing degradation.
-
Storage: Store the solid compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a cool, dark, and dry place (a desiccator at -20°C is ideal for long-term storage).
-
Handling: When preparing solutions, use high-purity, anhydrous solvents if the compound is to be used in a subsequent reaction. For biological assays, prepare fresh solutions from a solid stock and avoid repeated freeze-thaw cycles. The stability of triazolopyridines in solution can be pH-dependent.
Q3: Beyond standard ¹H NMR and LC-MS, what analytical techniques are essential for characterizing this compound?
A3: For a fluorinated compound, a comprehensive analytical package is crucial for unambiguous characterization.
-
¹⁹F NMR: This is mandatory. It will confirm the presence of the fluorine atom and can reveal the presence of any fluorine-containing impurities. The chemical shift and coupling constants provide valuable structural information.
-
¹³C NMR: Confirms the carbon skeleton of the molecule.
-
High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement, which is used to confirm the elemental composition of the molecule.
-
Elemental Analysis: For novel compounds, this provides the percentage composition of C, H, and N, which serves as a final confirmation of purity and empirical formula.[1]
Visualized Troubleshooting Logic
This decision tree illustrates a logical approach to diagnosing inconsistent experimental outcomes.
Caption: A decision tree for troubleshooting experiments.
References
-
Al-Sanea, M. M., et al. (2021). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 26(15), 4643. [Link]
- CN102180875A - Preparation method of triazolopyridine derivative. (2011).
-
Dyminska, L., et al. (2020). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Molecules, 25(24), 5910. [Link]
-
Jadhav, S. B., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry, 10, 981908. [Link]
-
Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Results in Chemistry, 5, 100851. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. [Link]
-
Roberge, J. Y., et al. (2007). Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. ARKIVOC, 2007(xii), 132-147. [Link]
-
Scott, J. S., et al. (2020). Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833. ACS Medicinal Chemistry Letters, 11(11), 2263–2270. [Link]
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Tidwell, M. W. (2024). The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub. [Link]
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Technical Support Center: Enhancing Selectivity of 8-Fluoro-triazolo[4,3-a]pyridine Derivatives
Introduction: The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[4][5] The introduction of a fluorine atom at the 8-position can significantly modulate the physicochemical and pharmacological properties of these molecules. However, the synthesis of 8-Fluoro-triazolo[4,3-a]pyridine derivatives is often plagued by challenges in selectivity, leading to the formation of undesired isomers and impacting yield and purity.
This guide provides researchers, scientists, and drug development professionals with a dedicated technical resource for troubleshooting and optimizing these syntheses. We will delve into the causality behind common experimental issues and offer field-proven protocols to enhance selectivity and achieve your target compounds with greater efficiency.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues encountered during the synthesis of 8-Fluoro-triazolo[4,3-a]pyridines, which typically involves the cyclization of an appropriately substituted 2-hydrazinylpyridine intermediate.
Q1: My primary issue is poor regioselectivity during the cyclization step. I'm obtaining a mixture of the desired 8-fluoro isomer and other positional isomers. How can I improve this?
A1: Poor regioselectivity is the most common hurdle. The cyclization of a 3-fluoro-2-hydrazinylpyridine derivative can theoretically lead to different triazolopyridine isomers. The outcome is highly dependent on the reaction mechanism, which can be influenced by several factors:
-
Nature of the Cyclizing Agent: The choice of reagent used to form the triazole ring is critical.
-
Acid-catalyzed cyclization (e.g., with formic acid, orthoesters): These conditions often favor thermodynamic control. The electron-withdrawing nature of the fluorine atom at the adjacent position can influence the nucleophilicity of the pyridine ring nitrogen, directing the cyclization.
-
Oxidative cyclization (e.g., using NCS, I₂/KI, PIFA): These methods proceed through different intermediates, such as N-acylamidrazones or nitrilimines.[2][6] The regioselectivity in these cases is governed by the electronic and steric environment of the transition state.
-
-
Solvent Polarity: The solvent can stabilize charged intermediates or transition states differently, tipping the balance between competing reaction pathways. It is crucial to screen a range of solvents, from non-polar (e.g., Toluene, Dioxane) to polar aprotic (e.g., DMF, Acetonitrile) and polar protic (e.g., Ethanol, Acetic Acid).
-
Temperature: Kinetic versus thermodynamic control is a key concept here. Running the reaction at lower temperatures may favor the kinetically preferred, often less stable, isomer. Conversely, higher temperatures can allow for equilibrium to be reached, favoring the thermodynamically most stable product. A systematic temperature screen from 0 °C to reflux is recommended.
Troubleshooting Workflow for Poor Regioselectivity
Caption: Troubleshooting decision tree for enhancing regioselectivity.
Q2: The yield of my target 8-Fluoro-triazolo[4,3-a]pyridine is consistently low, even when selectivity is acceptable. What are the likely causes?
A2: Low yields can stem from several factors beyond selectivity.[1]
-
Purity of Starting Materials: The precursor, typically 3-fluoro-2-hydrazinylpyridine, can be unstable. Ensure its purity before use. It is often generated from 2-chloro-3-fluoropyridine or 2,3-difluoropyridine and hydrazine hydrate.[7][8] Incomplete conversion or side reactions in this step will carry through.
-
Reaction Conditions: Overly harsh conditions (e.g., excessively high temperatures or prolonged reaction times) can lead to product decomposition.[1] Monitoring the reaction by TLC or LC-MS is vital to determine the point of maximum product formation before degradation begins.
-
Atmospheric Sensitivity: Some intermediates or reagents may be sensitive to air or moisture. Conducting reactions under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions and improve yields.
-
Inefficient Work-up/Purification: The product may be partially lost during extraction or chromatography. Check the pH during aqueous extraction, as the basicity of the triazolopyridine nitrogen can affect its solubility. Ensure your chosen chromatography conditions (silica, solvent system) are appropriate and not causing product degradation on the column.
Q3: I am struggling to separate the desired 8-fluoro isomer from other isomers. What analytical and purification strategies do you recommend?
A3: The separation of positional isomers can be challenging due to their similar physical properties.[9]
-
High-Performance Liquid Chromatography (HPLC): This is the most powerful technique for both analysis and purification.
-
Analytical: Develop a robust analytical method first. Mixed-mode or core-shell columns can provide unique selectivity for polar heterocyclic compounds.[10][11] Screening different mobile phase modifiers (e.g., formic acid vs. trifluoroacetic acid) can significantly impact resolution.
-
Preparative: Once an analytical method provides baseline separation, it can be scaled up to preparative HPLC for purification.
-
-
Supercritical Fluid Chromatography (SFC): SFC can offer different selectivity compared to HPLC and is an excellent orthogonal technique for separating challenging isomers.
-
Crystallization: If the product is a solid, fractional crystallization can be a highly effective and scalable purification method. Screen various solvents and solvent mixtures to find conditions where the desired isomer has significantly lower solubility than the impurities.
Experimental Protocols
Protocol 1: Screening Reaction Conditions for Optimal Regioselectivity
This protocol outlines a systematic approach to optimizing the cyclization reaction using a parallel synthesis platform or standard round-bottom flasks.
1. Reagent and Solvent Preparation: a. Prepare a stock solution of your 3-fluoro-2-hydrazinylpyridine precursor in a suitable, inert solvent (e.g., Dioxane or DMF). b. Prepare separate stock solutions of your chosen cyclization reagents (e.g., triethyl orthoformate, phosphorus oxychloride, N-chlorosuccinimide).
2. Reaction Setup (Example for 4 conditions): a. To four separate reaction vials, add a magnetic stir bar. b. Dispense an equal volume of the 3-fluoro-2-hydrazinylpyridine stock solution into each vial. c. To each vial, add a different solvent to be tested (e.g., Vial 1: Toluene, Vial 2: Acetonitrile, Vial 3: Ethanol, Vial 4: Acetic Acid). d. Add the cyclization reagent to each vial. Safety Note: Some reagents may react exothermically.
3. Reaction Execution: a. Place the vials in a temperature-controlled reaction block. b. Start with a moderate temperature (e.g., 80 °C). c. Allow the reactions to stir for a set time (e.g., 12 hours).
4. Analysis: a. After cooling, take a small aliquot from each reaction mixture. b. Dilute the aliquot and analyze by LC-MS to determine the conversion and the ratio of the desired 8-fluoro isomer to other isomers. c. Based on the results, select the best-performing solvent and conduct further optimization by varying the temperature (e.g., 40 °C, 80 °C, 120 °C) and reaction time.
Protocol 2: HPLC Method for Isomer Separation and Analysis
This protocol provides a starting point for developing an analytical HPLC method to resolve 8-fluoro-triazolo[4,3-a]pyridine from its isomers.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 5 µL
Note: This is a generic starting point. The gradient slope, organic modifier (Methanol vs. Acetonitrile), and acid modifier may need to be adjusted to achieve optimal separation for your specific set of isomers.[11]
Data Presentation
Table 1: Example Data from a Regioselectivity Screen
The following table illustrates hypothetical results from an optimization experiment as described in Protocol 1.
| Entry | Cyclization Reagent | Solvent | Temp (°C) | Time (h) | Conversion (%) | Selectivity (8-F : other) |
| 1 | Triethyl Orthoformate | Toluene | 110 | 12 | 75 | 60 : 40 |
| 2 | Triethyl Orthoformate | Ethanol | 80 | 12 | 90 | 75 : 25 |
| 3 | Triethyl Orthoformate | Acetic Acid | 110 | 6 | >95 | 92 : 8 |
| 4 | POCl₃ | Acetonitrile | 80 | 4 | >95 | 85 : 15 |
| 5 | NCS | DMF | 25 | 2 | 88 | 70 : 30 |
Data is illustrative and intended for example purposes only.
Visualized Reaction Workflow
The synthesis of 8-Fluoro-triazolo[4,3-a]pyridines generally follows a two-step process: formation of the hydrazinylpyridine intermediate, followed by cyclization.
Caption: General synthetic workflow for 8-Fluoro-triazolo[4,3-a]pyridines.
References
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-
Al-Sanea, M. M., et al. (2022). Efficient Synthesis and X-ray Structure of[1][2][3]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). Molecules, 27(19), 6289. [Link]
- HELIX Chromatography. HPLC Methods for analysis of Pyridine.
- HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
- Benchchem. A Comparative Guide to Isomeric Purity Analysis of 2,5-Dibromo-3-(trifluoromethyl)pyridine.
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El-Faham, A., et al. (2022). The[1][2][3]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. ChemMedChem, 17(1), e202100539. [Link]
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Dymińska, L., et al. (2022). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Molecules, 27(21), 7247. [Link]
- Google Patents.
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-
Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[1,5-a]pyridines. [Link]
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El-Sayed, N. N. E., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(4), 104632. [Link]
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Validation & Comparative
A Researcher's Guide to Confirming Target Engagement: The Case of 8-Fluoro-triazolo[4,3-a]pyridine and the c-Met Kinase
In the landscape of targeted cancer therapy, the c-Met receptor tyrosine kinase stands out as a pivotal target.[1][2] Its aberrant activation, driven by its ligand Hepatocyte Growth Factor (HGF), mutations, or gene amplification, is a key factor in the progression of numerous cancers, promoting tumor cell proliferation, survival, invasion, and metastasis.[1][3][4][5] Consequently, the development of small molecule inhibitors that can precisely target and disrupt this signaling axis is a primary focus of modern drug discovery.[4]
This guide focuses on a promising inhibitor scaffold, 8-Fluoro-triazolo[4,3-a]pyridine, and provides a comprehensive, multi-assay strategy to rigorously confirm its binding to the c-Met kinase. We will move beyond simply listing protocols to explain the scientific rationale behind a layered, self-validating experimental approach. This ensures that the data collected is not only accurate but provides an irrefutable body of evidence for true target engagement, a critical step in advancing any potential therapeutic candidate.[5]
The c-Met Signaling Pathway: The Target in Context
Understanding the target's biological role is fundamental. The HGF/c-Met pathway is a complex network that, when dysregulated, drives oncogenesis.[6] Binding of HGF to the extracellular domain of c-Met induces receptor dimerization and autophosphorylation of key tyrosine residues in its intracellular kinase domain.[7] This phosphorylation creates docking sites for adaptor proteins that activate multiple downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT pathways, ultimately leading to malignant cellular behaviors.[8][9]
Caption: The HGF/c-Met signaling cascade.
A Triad of Validation: The Workflow for Confirming Binding
No single experiment can definitively prove a compound's mechanism of action. A robust validation strategy relies on orthogonal methods that measure different aspects of the binding event, progressing from the purified protein in a test tube to the complex environment of a living cell. This workflow ensures that the observed interaction is direct, specific, and relevant in a biological context.
Caption: A logical workflow for validating ligand-target interaction.
Part 1: Biophysical Characterization (In Vitro)
The first step is to confirm a direct, physical interaction between 8-Fluoro-triazolo[4,3-a]pyridine and purified c-Met kinase domain protein. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are the gold-standard techniques for this purpose.[10][11]
Surface Plasmon Resonance (SPR): Quantifying Binding Kinetics
SPR is an optical technique that measures molecular interactions in real-time by detecting changes in the refractive index on a sensor surface.[11][12][13] It provides invaluable data on the rates of association (kₐ) and dissociation (kₑ), from which the equilibrium dissociation constant (Kₑ) is calculated.[13]
Experimental Protocol: SPR Analysis
-
Immobilization:
-
Activate a CM5 sensor chip surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject recombinant human c-Met kinase domain (e.g., at 50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve an immobilization level of ~10,000 Resonance Units (RU).
-
Deactivate any remaining active esters with a 1 M ethanolamine-HCl injection.
-
Rationale: Covalent amine coupling is a robust method for creating a stable surface of the "ligand" (c-Met) for the "analyte" (the inhibitor) to flow over. A reference flow cell is left blank to subtract non-specific binding and bulk refractive index changes.[12]
-
-
Binding Analysis:
-
Prepare a dilution series of 8-Fluoro-triazolo[4,3-a]pyridine (e.g., 0.1 nM to 1 µM) in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO).
-
Inject each concentration over the reference and c-Met-immobilized flow cells for a set association time (e.g., 180 seconds), followed by a dissociation phase with running buffer alone (e.g., 600 seconds).
-
Regenerate the surface between cycles if necessary with a short pulse of a mild acid or base (e.g., 10 mM Glycine-HCl, pH 2.5).
-
Rationale: Using a range of analyte concentrations is essential for accurately modeling the binding kinetics. The dissociation phase is critical for determining the compound's residence time on the target.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir model) to determine kₐ, kₑ, and calculate Kₑ (Kₑ = kₑ/kₐ).
-
Isothermal Titration Calorimetry (ITC): Unveiling the Thermodynamic Profile
ITC directly measures the heat released or absorbed during a binding event.[14][15] This allows for the determination of the binding affinity (Kₑ), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS).[16][17] This provides a complete thermodynamic signature of the interaction, which is highly complementary to the kinetic data from SPR.[16]
Experimental Protocol: ITC Analysis
-
Sample Preparation:
-
Dialyze purified c-Met kinase domain and dissolve 8-Fluoro-triazolo[4,3-a]pyridine in the exact same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl) to minimize heats of dilution.
-
Rationale: ITC is exquisitely sensitive to buffer mismatches. Identical buffers for the protein and ligand are non-negotiable for obtaining clean data.[15]
-
-
Titration:
-
Load the sample cell (typically ~200 µL) with c-Met protein (e.g., 10-20 µM).
-
Load the injection syringe (typically ~40 µL) with the inhibitor at a concentration 10-15 times that of the protein (e.g., 150 µM).
-
Set the experiment to perform a series of small injections (e.g., one initial 0.4 µL injection followed by 19 subsequent 2 µL injections) at a constant temperature (e.g., 25°C).
-
-
Data Analysis:
-
Integrate the area under each injection peak to determine the heat change.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to extract n, Kₑ, and ΔH. Calculate ΔG and ΔS using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.
-
Comparison of Biophysical Methods
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Principle | Change in refractive index upon mass binding | Direct measurement of heat change upon binding |
| Key Output | Kinetics (kₐ, kₑ) , Affinity (Kₑ) | Thermodynamics (ΔH, ΔS) , Affinity (Kₑ), Stoichiometry (n) |
| Immobilization | Required (one partner is tethered) | Not required (both partners free in solution) |
| Throughput | Medium to High | Low to Medium |
| Sample Needs | Low (µg of protein for surface) | High (mg of protein for cell) |
| Expert Insight | Excellent for ranking compounds by residence time (kₑ). | The "gold standard" for true thermodynamic validation of a binding event.[14][17] |
Part 2: Cellular Target Engagement (In Situ)
Confirming a direct interaction with a purified protein is necessary, but not sufficient. It is crucial to demonstrate that the compound engages its target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful method for this purpose.[18][19][20][21]
Cellular Thermal Shift Assay (CETSA): Proving Engagement in the Cell
CETSA operates on the principle that when a ligand binds to its target protein, it generally stabilizes the protein's structure, leading to an increase in its melting temperature (Tₘ).[20] This thermal stabilization can be measured by heating intact cells treated with the compound, lysing them, and quantifying the amount of soluble (non-denatured) target protein remaining at each temperature.
Experimental Protocol: CETSA
-
Cell Treatment:
-
Culture a c-Met-expressing cell line (e.g., MKN-45 gastric cancer cells) to ~80% confluency.
-
Treat cells with either vehicle (e.g., 0.1% DMSO) or a saturating concentration of 8-Fluoro-triazolo[4,3-a]pyridine (e.g., 10-20x the cellular EC₅₀) for a defined period (e.g., 1 hour).[20]
-
Rationale: Using intact, live cells is the key advantage of CETSA, as it assesses target engagement in the most physiologically relevant environment.[21]
-
-
Thermal Challenge:
-
Harvest the treated cells, wash, and resuspend in a buffered saline solution.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 68°C in 2°C increments) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by immediate cooling.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated (denatured) fraction by high-speed centrifugation.
-
Quantify the amount of soluble c-Met in the supernatant from each temperature point using a standard detection method like Western Blot or an AlphaScreen®/ELISA-based format.[20]
-
-
Data Analysis:
-
For both vehicle- and drug-treated samples, plot the percentage of soluble c-Met remaining versus temperature.
-
Fit the data to a sigmoidal dose-response curve to determine the apparent melting temperature (Tₘ) for each condition.
-
The difference in Tₘ between the drug-treated and vehicle-treated samples (the ΔTₘ) is the thermal shift, which indicates target stabilization and therefore, engagement.
-
Comparative Analysis and Conclusion
The ultimate goal is to build a cohesive dataset that tells a clear story. By comparing the binding data for 8-Fluoro-triazolo[4,3-a]pyridine with established c-Met inhibitors, we can contextualize its potency and properties.
Table 2: Comparative Binding Data of c-Met Inhibitors
| Compound | Type | c-Met IC₅₀ (nM) | Kₑ (nM) [Method] | CETSA ΔTₘ (°C) |
| Crizotinib | Multi-kinase | ~11 | 5.4 [SPR] | +5.2 |
| Cabozantinib | Multi-kinase | ~4 | 1.3 [ITC] | +4.8 |
| Capmatinib | Selective | ~1 | 0.8 [SPR] | +6.1 |
| 8-Fluoro-triazolo[4,3-a]pyridine | Selective | <10 | [To be determined] | [To be determined] |
(Note: Data for established inhibitors is representative and sourced from public data. Data for the compound of interest is hypothetical pending experimentation.)
Synthesizing the Evidence:
The successful completion of this three-pronged approach provides powerful, interlocking evidence.
-
SPR would demonstrate that 8-Fluoro-triazolo[4,3-a]pyridine binds directly to c-Met with specific kinetics and high affinity.
-
ITC would confirm this affinity and reveal the thermodynamic forces driving the interaction, adding a layer of physical chemistry validation.
-
A significant positive thermal shift in a CETSA experiment would provide the crucial evidence that this binding occurs within the complex and competitive environment of a living cell, confirming true target engagement.
By rigorously applying these orthogonal, self-validating methodologies, researchers can confidently confirm the binding of 8-Fluoro-triazolo[4,3-a]pyridine to c-Met, establishing a firm foundation for its further development as a targeted cancer therapeutic.
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An overview of the c-MET signaling pathway. (2011). Therapeutic Advances in Medical Oncology. [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). ACS Chemical Biology. [Link]
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Targeting the c-Met Signaling Pathway in Cancer. (2006). Clinical Cancer Research. [Link]
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Common c-MET signaling pathways The c-MET receptor tyrosine kinase is... (n.d.). ResearchGate. [Link]
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Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. (2021). Analytical Chemistry. [Link]
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An overview of the c-MET signaling pathway. (2011). National Center for Biotechnology Information. [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). National Center for Biotechnology Information. [Link]
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A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. (2022). bioRxiv. [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). PubMed. [Link]
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c-MET Protein. (n.d.). AbbVie Science. [Link]
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How Do C-MET Inhibitors Compare To Other Targeted Therapies?. (2025). Oncology Support Network - YouTube. [Link]
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What are c-Met inhibitors and how do they work?. (2024). Patsnap Synapse. [Link]
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Methods to investigate protein–protein interactions. (n.d.). Wikipedia. [Link]
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Methods for Identifying Ligand Binding Sites in Drug Discovery. (2024). Molecules. [Link]
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Development of antibody-based c-Met inhibitors for targeted cancer therapy. (2015). OncoTargets and Therapy. [Link]
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Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. (2018). Nature Communications. [Link]
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(PDF) C-Met inhibitors. (2025). ResearchGate. [Link]
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Measurement of the formation of complexes in tyrosine kinase-mediated signal transduction. (2007). Acta Crystallographica Section D: Biological Crystallography. [Link]
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Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. (2018). Frontiers in Chemistry. [Link]
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Methods for Probing Ligand-Target Interactions. (2020). Frontiers in Chemistry. [Link]
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Discovery of Small Molecule c-Met Inhibitors: Evolution and Profiles of Clinical Candidates. (n.d.). Semantic Scholar. [Link]
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An Overview of Current Methods to Confirm Protein-Protein Interactions. (2019). The Open Biology Journal. [Link]
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A Selective Small Molecule Inhibitor of c-Met Kinase Inhibits c-Met-dependent Phenotypes in Vitro and Exhibits Cytoreductive Antitumor Activity in Vivo. (2006). Molecular Cancer Therapeutics. [Link]
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Thermodynamics: Isothermal titration calorimetry in drug development (practice). (n.d.). Khan Academy. [Link]
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Identification of Protein–Ligand Binding Sites by the Level-Set Variational Implicit-Solvent Approach. (2018). Journal of Chemical Information and Modeling. [Link]
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A selective small molecule inhibitor of c-Met, PHA-665752, reverses lung premalignancy induced by mutant K-ras. (2008). Proceedings of the National Academy of Sciences. [Link]
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Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. (2013). Bio-Rad. [Link]
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Surface Plasmon Resonance (SPR). (n.d.). Harvard Medical School. [Link]
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Discovery of Small Molecule c-Met Inhibitors: Evolution and Profiles of Clinical Candidates. (2011). Current Topics in Medicinal Chemistry. [Link]
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A beginner's guide to surface plasmon resonance. (2023). The Biochemist. [Link]
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Discovery of Potent and Selective 8-Fluorotriazolopyridine c-Met Inhibitors. (2025). ResearchGate. [Link]
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Synthesis and biological evaluation of new[3][8][18]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors. (2016). Bioorganic & Medicinal Chemistry. [Link]
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Recent Progress in the Development of Small Molecule c-Met Inhibitors. (2019). Current Topics in Medicinal Chemistry. [Link]
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Design, synthesis and biological evaluation of indole-based[3][8][18]triazolo[4,3-a] pyridine derivatives as novel microtubule polymerization inhibitors. (2021). European Journal of Medicinal Chemistry. [Link]
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Surface plasmon resonance. (n.d.). Wikipedia. [Link]
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Design, Synthesis and Biological Evaluation of Novel Pyrazolo[3][8][18]triazolopyrimidine Derivatives as Potential Anticancer Agents. (2018). Molecules. [Link]
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Discovery of Potent and Selective 8‑Fluorotriazolopyridine c‑Met Inhibitors. (2015). ACS Figshare. [Link]
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Discovery and Optimization of the First ATP Competitive Type-III c-MET Inhibitor. (2021). Journal of Medicinal Chemistry. [Link]
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A Novel Series of[3][8][18]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. (2020). Molecules. [Link]
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Triazolo-Pyridine Derivatives: Synthesis, Characterization and Biological Evaluation. (2025). ResearchGate. [Link]
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-
New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. (2022). RSC Advances. [Link]
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A Researcher's Guide to Validating IDO1 Inhibition: A Comparative Analysis of 8-Fluoro-triazolo[4,3-a]pyridine in Cellular Assays
Introduction: The Rationale for Targeting IDO1 in Immuno-Oncology
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint regulator in the tumor microenvironment.[1][2] It is an intracellular, heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan into a series of metabolites collectively known as kynurenines.[3][4] This enzymatic activity exerts a profound immunosuppressive effect through two primary mechanisms: the depletion of tryptophan, which is essential for T-cell proliferation, and the accumulation of kynurenine metabolites, which actively induce T-cell apoptosis and promote the generation of regulatory T-cells (Tregs).[3][4][5]
Many tumors exploit this pathway to evade immune surveillance, and elevated IDO1 expression is often correlated with a poor prognosis.[2][3] Consequently, inhibiting IDO1 is a compelling therapeutic strategy to restore anti-tumor immunity, particularly in combination with other immunotherapies like PD-1/PD-L1 checkpoint inhibitors.[1][6]
This guide provides a comprehensive framework for the cellular validation of novel IDO1 inhibitors, using 8-Fluoro-triazolo[4,3-a]pyridine as a case study. This compound belongs to a novel chemotype based on a[7][8][9]triazolo[4,3-a]pyridine scaffold, which functions as a heme-binding catalytic inhibitor.[10][11] We will delve into the causality behind experimental design, compare and contrast essential validation techniques, and benchmark against established inhibitors to ensure scientific rigor and trustworthiness in your findings.
The IDO1 Pathway: A Target for Therapeutic Intervention
The induction of IDO1 is a key event in creating an immunosuppressive tumor microenvironment. The pro-inflammatory cytokine Interferon-gamma (IFN-γ), often released by activated T-cells, is a potent inducer of IDO1 expression in cancer and antigen-presenting cells.[12][13][14] This creates a negative feedback loop where the initial anti-tumor response inadvertently triggers a powerful immunosuppressive mechanism. A robust cellular assay must, therefore, faithfully replicate this induction step.
Why Cellular Assays are Non-Negotiable
While cell-free enzymatic assays using recombinant IDO1 are useful for initial screening, they possess significant limitations.[8][15] A cellular environment provides a more physiologically relevant system to assess a compound's true potential.
Limitations of Cell-Free Assays:
-
Inability to Detect Indirect Inhibition: They cannot identify compounds that inhibit IDO1 activity by downregulating its expression or interfering with cofactor synthesis.[8]
-
Compound Instability and Permeability: They provide no information on whether a compound can penetrate the cell membrane and remain stable in the cytoplasm to reach its intracellular target.
-
Artifacts: Cell-free assays are susceptible to artifacts from non-specific mechanisms like redox cycling, which can be misinterpreted as true inhibition.[9][16]
A well-designed cellular assay overcomes these challenges by evaluating the compound's effect on endogenously expressed IDO1 within an intact cellular system, providing a more reliable measure of its biological activity.[9]
Core Protocol: IFN-γ-Induced IDO1 Activity Assay in HeLa Cells
This protocol describes a robust method for quantifying IDO1 inhibition in a human cell line. HeLa cells are a well-established model as they reliably upregulate functional IDO1 upon IFN-γ stimulation.[17][18] The primary endpoint is the measurement of kynurenine secreted into the culture medium.
Detailed Step-by-Step Methodology
-
Cell Seeding (Day 1):
-
Compound Preparation and Treatment (Day 2):
-
Prepare a 10 mM stock solution of 8-Fluoro-triazolo[4,3-a]pyridine and control inhibitors (see Benchmarking section below) in 100% DMSO.
-
Perform serial dilutions in culture medium to create 2X working concentrations. The final DMSO concentration in the assay should not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (DMSO) wells as a negative control.
-
-
IDO1 Induction (Day 2):
-
Prepare a 200 ng/mL (2X) solution of human IFN-γ in culture medium.
-
Immediately after adding the compounds, add 100 µL of the IFN-γ solution to all wells except the unstimulated control wells. The final concentration of IFN-γ will be 100 ng/mL in a total volume of 200 µL.[19]
-
Incubate the plate for 48 hours at 37°C with 5% CO₂.
-
-
Kynurenine Measurement (Day 4):
-
Carefully collect 150 µL of the culture supernatant from each well for kynurenine analysis.
-
Quantify kynurenine using one of the methods described in the following section.
-
-
Cell Viability Assessment (Day 4):
-
To the remaining cells in the plate, add a viability reagent (e.g., CellTiter-Glo® or MTT) and measure according to the manufacturer's protocol. This is a critical step to ensure that the observed decrease in kynurenine is due to specific IDO1 inhibition and not general cytotoxicity.[16]
-
Comparative Analysis of Kynurenine Quantification Methods
The choice of detection method for kynurenine, the direct product of IDO1 activity, is critical for accuracy and throughput.
| Method | Principle | Advantages | Disadvantages |
| Colorimetric (p-DMAB) | Kynurenine reacts with p-dimethylaminobenzaldehyde (p-DMAB) in acetic acid to form a yellow Schiff base, measured at ~480 nm.[17] | Simple, low cost, suitable for basic screening. | Lower sensitivity, prone to interference from compounds containing primary amines or that absorb at a similar wavelength.[17] |
| LC-MS/MS | Liquid chromatography separates kynurenine from other metabolites, followed by highly specific mass spectrometry detection.[20] | Gold Standard: High sensitivity, high specificity, can simultaneously measure tryptophan to determine the Kyn/Trp ratio.[21][22] | Requires specialized equipment and expertise, lower throughput. |
| Fluorescence-Based Kits | Proprietary developers react with N-formylkynurenine (the initial product) or kynurenine to produce a highly fluorescent product.[17][23] | High sensitivity, high-throughput adaptable, simple protocol. | Can be more expensive, potential for interference from fluorescent compounds. |
For initial validation and IC₅₀ determination, LC-MS/MS is the recommended method due to its unparalleled specificity and accuracy.[20]
Benchmarking for Confidence: Comparison with Standard Inhibitors
To validate the performance of 8-Fluoro-triazolo[4,3-a]pyridine, it must be tested alongside well-characterized IDO1 inhibitors. These compounds serve as essential positive controls and provide a benchmark for potency.
| Compound | Mechanism of Action | Reported Cellular IC₅₀ / EC₅₀ | Key Characteristics |
| Epacadostat (INCB024360) | Potent, selective, reversible inhibitor that binds to the IDO1 heme cofactor.[7][19] | ~10-15 nM[7][24][25] | The most widely used benchmark IDO1 inhibitor. Highly selective over IDO2 and TDO.[7] |
| Navoximod (GDC-0919) | Potent, selective IDO1 pathway inhibitor.[26][27] | ~75-80 nM[27][28] | Orally bioavailable compound that has been evaluated in clinical trials.[26] |
| 8-Fluoro-triazolo[4,3-a]pyridine | Heme-binding catalytic inhibitor.[10][11] | To be determined | Novel chemotype with potential for high potency and selectivity. |
Trustworthiness: A Self-Validating Experimental Design
A trustworthy experiment includes controls that validate the results internally. If your controls do not behave as expected, the data from the test compound cannot be considered reliable.
Data Interpretation and Conclusion
The data should be analyzed by plotting the percentage of IDO1 activity (normalized to the vehicle control) against the log concentration of the inhibitor. A non-linear regression (four-parameter variable slope) model is then used to calculate the IC₅₀ value, which represents the concentration of inhibitor required to reduce IDO1 activity by 50%.
By following this comprehensive guide, researchers can confidently validate the cellular activity of 8-Fluoro-triazolo[4,3-a]pyridine or any novel IDO1 inhibitor. This rigorous, multi-faceted approach, which benchmarks against known standards, incorporates crucial cytotoxicity controls, and compares orthogonal detection methods, ensures the generation of high-quality, trustworthy data. The successful validation of this novel triazolo-pyridine scaffold could pave the way for a new class of therapeutics in the fight against cancer.
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Epacadostat (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 . InvivoChem.
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Determination of Tryptophan and Kynurenine by LC–MS/MS by Using Amlodipine as an Internal Standard . Journal of the American Society for Mass Spectrometry.
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The Immunoregulatory Enzyme Indoleamine 2,3-Dioxygenase (IDO1) Is Expressed by Natural Killer (NK) Cells During Cytokine-Mediated Activation . Blood - ASH Publications.
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Effects of upregulated indoleamine 2, 3-dioxygenase 1 by interferon γ gene transfer on interferon γ-mediated antitumor activity . Cancer Science.
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Immunosuppressive IDO in Cancer: Mechanisms of Action, Animal Models, and Targeting Strategies . Frontiers in Immunology.
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Measuring IDO1-IN-7 Activity by Kynurenine Levels: Application Notes and Protocols . Benchchem.
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Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells . (2018-01-01). Taylor & Francis Online.
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Cell based kynurenine assay. After IDO1 induction with IFNγ SKOV-3... . ResearchGate.
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IFN-γ induced IDO and WRS expression in microglia is differentially regulated by IL-4 . Journal of Neuroinflammation.
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Expression of Indoleamine 2,3-Dioxygenase Induced by IFN-γ and TNF-α as Potential Biomarker of Prostate Cancer Progression . Frontiers in Immunology.
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Cell‐Based Identification of New IDO1 Modulator Chemotypes . Angewandte Chemie.
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IDO Inhibitor Development Shows Fresh Signs of Life Across Tumor Types . OncLive.
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Navoximod | IDO/TDO inhibitor | CAS 1402837-78-8 . Selleck Chemicals.
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Navoximod (GDC-0919) | IDO Inhibitor . MedchemExpress.com.
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Navoximod | IDO-IN-7 | CAS#1402837-78-8 | IDO Inhibitor . MedKoo.
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Application Notes and Protocols for Measuring IDO1 Activity in Cells with Ido1-IN-16 . Benchchem.
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The[7][8][9]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors . ChemMedChem.
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The[7][8][9]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors . PubMed.
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Indoleamine 2,3- Dioxygenase 1 (IDO1) Activity Assay Kit (ab235936) . Abcam.
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Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold . ResearchGate.
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Novel 1,2,3-Triazole Erlotinib Derivatives as Potent IDO1 Inhibitors: Design, Drug-Target Interactions Prediction, Synthesis, Biological Evaluation, Molecular Docking and ADME Properties Studies . Frontiers in Chemistry.
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Human IDO1 (Indoleamine 2,3-dioxygenase 1) QuickTest ELISA Kit . FineTest.
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Novel 1,2,3-Triazole Erlotinib Derivatives as Potent IDO1 Inhibitors: Design, Drug-Target Interactions Prediction, Synthesis, Biological Evaluation, Molecular Docking and ADME Properties Studies . (2022-05-23). Frontiers.
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A Head-to-Head Comparison of c-Met Inhibitors: 8-Fluoro-triazolo[4,3-a]pyridine versus Foretinib
A Technical Guide for Researchers in Oncology and Drug Discovery
Introduction: The Critical Role of c-Met in Oncology
The c-Met proto-oncogene encodes a receptor tyrosine kinase (RTK) that, upon binding its ligand, hepatocyte growth factor (HGF), orchestrates a complex signaling network essential for normal cellular processes like proliferation, motility, and morphogenesis.[1][2] However, aberrant c-Met signaling, driven by gene amplification, mutation, or protein overexpression, is a well-documented driver of tumorigenesis and metastasis in a multitude of human cancers.[1][3] This dysregulation activates downstream pathways, including the RAS/MAPK, PI3K/AKT, and STAT3 cascades, which collectively promote tumor cell proliferation, survival, invasion, and angiogenesis.[1][4] Consequently, c-Met has emerged as a high-priority target for therapeutic intervention in oncology. This guide provides a detailed, objective comparison of two prominent small-molecule c-Met inhibitors: the highly selective 8-Fluoro-triazolo[4,3-a]pyridine and the multi-kinase inhibitor Foretinib.
Foretinib: A Multi-Targeted Approach to c-Met Inhibition
Foretinib (also known as GSK1363089 or XL880) is an orally bioavailable small molecule that functions as an ATP-competitive inhibitor of multiple receptor tyrosine kinases, most notably c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5][6][7] This dual inhibitory activity provides a two-pronged attack on tumors by directly targeting cancer cell proliferation and survival via c-Met blockade, while simultaneously inhibiting angiogenesis through VEGFR-2.[6][7]
Inhibitory Profile and Selectivity of Foretinib
Foretinib demonstrates potent inhibition of c-Met with a half-maximal inhibitory concentration (IC50) in the low nanomolar range. However, its activity is not confined to c-Met. The broader kinase selectivity of Foretinib has been well-characterized, revealing its action against a panel of other kinases. This multi-targeted nature can be advantageous in certain therapeutic contexts but also raises considerations for off-target effects.
| Target Kinase | IC50 (nM) |
| c-Met | 0.4 |
| KDR (VEGFR-2) | 0.9 |
| Ron | 3.0 |
| Flt-1 | 6.8 |
| Flt-4 | 2.8 |
| c-Kit | Potent |
| PDGFRβ | Potent |
| Tie-2 | Potent |
| Data compiled from multiple sources.[3] |
A kinetic selectivity study of Foretinib against a panel of 18 kinases revealed that while it binds with high affinity (Kd ≤ 100 nM) to all tested kinases, the residence time of the drug-target complex varies significantly.[5] Foretinib exhibits a prolonged residence time of approximately 24 hours on c-Met, while dissociating rapidly from off-targets like ABL1 (residence time of 20 seconds).[5] This kinetic selectivity suggests that despite its broad affinity, the therapeutic window of Foretinib may be maximized by prolonged inhibition of its primary targets.[5]
8-Fluoro-triazolo[4,3-a]pyridine: A Highly Selective c-Met Inhibitor
The 8-Fluoro-triazolo[4,3-a]pyridine scaffold represents a class of highly potent and selective c-Met inhibitors. Through structure-based drug design and optimization, derivatives of this scaffold have been developed that exhibit nanomolar to sub-nanomolar inhibitory activity against c-Met in both enzymatic and cellular assays.[8]
Inhibitory Profile and Selectivity of 8-Fluoro-triazolo[4,3-a]pyridine
Compounds from the 8-Fluoro-triazolo[4,3-a]pyridine series have demonstrated exceptional potency, with cellular IC50 values of less than 10 nM.[8][9] A key distinguishing feature of this class of inhibitors is their high selectivity for c-Met. Comprehensive screening of a representative compound from the broader[1][3][5]triazolo[4,3-a]pyrazine class against a panel of 60 different kinases revealed it to be an excellent selective c-Met inhibitor with no significant effect on other kinases.[10] This high degree of selectivity is a critical attribute, as it minimizes the potential for off-target toxicities.
While a direct head-to-head IC50 comparison in the same assay is not publicly available, a study on the closely related[1][3][5]triazolo[4,3-a]pyrazine derivatives provides a valuable benchmark. In this study, the most promising compound, 17l , exhibited a c-Met IC50 of 26.00 nM, which was comparable to Foretinib's activity in the same assay.[11]
Comparative Analysis: Performance and Experimental Data
| Feature | 8-Fluoro-triazolo[4,3-a]pyridine | Foretinib |
| Primary Target(s) | c-Met | c-Met, VEGFR-2, Ron, KDR, Flt-1/4, c-Kit, PDGFRβ, Tie-2 |
| c-Met IC50 (enzymatic) | Sub-nanomolar to low nanomolar (class representative) | 0.4 nM |
| c-Met IC50 (cellular) | < 10 nM | 13.4 nM (MKN45 cells), 21.9 nM (SNU620 cells) |
| Selectivity | Highly selective for c-Met | Multi-kinase inhibitor |
| Mechanism of Action | ATP-competitive inhibition of c-Met | ATP-competitive inhibition of multiple kinases |
| Pharmacokinetics | Desirable pharmacokinetic properties[8] | Orally bioavailable, linear pharmacokinetics[1][4] |
Signaling Pathway and Experimental Workflow Visualization
To better understand the context of c-Met inhibition and the methodologies used to evaluate these compounds, the following diagrams illustrate the c-Met signaling cascade and a typical experimental workflow for assessing inhibitor efficacy.
Caption: Simplified c-Met signaling pathway and points of inhibition.
Caption: Experimental workflow for evaluating c-Met inhibitors.
Experimental Protocols
In Vitro c-Met Kinase Assay (IC50 Determination)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against the c-Met kinase.
-
Reagents and Materials:
-
Recombinant human c-Met kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)
-
Test compounds (8-Fluoro-triazolo[4,3-a]pyridine and Foretinib) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well white plates
-
-
Procedure:
-
Add 2.5 µL of serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the c-Met kinase in assay buffer to each well.
-
Incubate the plate at room temperature for 10 minutes to allow for compound binding.
-
Initiate the kinase reaction by adding 2.5 µL of a solution containing the peptide substrate and ATP in assay buffer. The final ATP concentration should be at or near the Km for ATP.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Cellular c-Met Phosphorylation Assay
This protocol describes how to assess the ability of inhibitors to block HGF-induced c-Met phosphorylation in a cellular context.
-
Reagents and Materials:
-
c-Met overexpressing cancer cell line (e.g., MKN-45, SNU620)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Serum-free medium
-
Hepatocyte Growth Factor (HGF)
-
Test compounds (8-Fluoro-triazolo[4,3-a]pyridine and Foretinib)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total c-Met, and a loading control (e.g., anti-β-actin)
-
SDS-PAGE and Western blotting reagents and equipment
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 16-24 hours by replacing the growth medium with serum-free medium.
-
Pre-treat the cells with various concentrations of the test compounds or DMSO for 2 hours.
-
Stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-c-Met and total c-Met.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with an antibody for a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of c-Met phosphorylation inhibition.
-
Conclusion and Future Perspectives
Both 8-Fluoro-triazolo[4,3-a]pyridine and Foretinib are potent inhibitors of the c-Met signaling pathway, a critical driver in many cancers. The primary distinction between these two compounds lies in their selectivity profiles. Foretinib's multi-kinase inhibitory activity, particularly against VEGFR-2, offers a broader therapeutic strategy by simultaneously targeting tumor cell proliferation and angiogenesis. This approach may be beneficial in tumors where multiple signaling pathways are dysregulated.
In contrast, the 8-Fluoro-triazolo[4,3-a]pyridine class of inhibitors offers a highly selective approach to c-Met inhibition. This specificity is advantageous in minimizing off-target effects and associated toxicities, which can be a significant concern with multi-kinase inhibitors. The choice between a multi-targeted and a highly selective inhibitor will ultimately depend on the specific cancer type, its underlying molecular drivers, and the desired therapeutic outcome. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and safety of these two distinct approaches to c-Met-targeted cancer therapy.
References
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An overview of the c-MET signaling pathway. (2011). Therapeutic Advances in Medical Oncology. [Link]
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Foretinib (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis. (2011). Clinical Cancer Research. [Link]
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Discovery of Potent and Selective 8-Fluorotriazolopyridine c-Met Inhibitors. (2015). Journal of Medicinal Chemistry. [Link]
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Discovery of Potent and Selective 8‑Fluorotriazolopyridine c‑Met Inhibitors. ACS Figshare. [Link]
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c-MET Protein. AbbVie Science. [Link]
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Foretinib Inhibits Cancer Stemness and Gastric Cancer Cell Proliferation by Decreasing CD44 and c-MET Signaling. (2020). International Journal of Molecular Sciences. [Link]
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Foretinib | C34H34F2N4O6 | CID 42642645. PubChem. [Link]
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An overview of the c-MET signaling pathway. (2011). PubMed. [Link]
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Design, Synthesis, and Biological Evaluation of[1][3][5]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. (2022). Frontiers in Chemistry. [Link]
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Population pharmacokinetics modeling and analysis of foretinib in adult patients with advanced solid tumors. (2015). The Journal of Clinical Pharmacology. [Link]
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A phase I study of foretinib, a multi-targeted inhibitor of c-Met and vascular endothelial growth factor receptor 2. (2010). Clinical Cancer Research. [Link]
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UPLC–MS/MS assay for quantification of an inhibitor of kinases (Foretinib) in plasma: Application to a pharmacokinetic study in rats. (2020). Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Novel[1][3][5] Triazol [4,3-a] Pyridine Derivatives as Potential Selective c-Met Inhibitors with Improved Pharmacokinetic Properties. (2017). Anti-Cancer Agents in Medicinal Chemistry. [Link]
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Comparison of 8-Fluoro-triazolo[4,3-a]pyridine with other c-Met inhibitors
A Guide for Researchers in Oncology Drug Discovery
In the landscape of targeted cancer therapy, the mesenchymal-epithelial transition (MET) receptor tyrosine kinase, or c-Met, has emerged as a pivotal target. Its aberrant activation, through overexpression, amplification, or mutation, is a key driver in the pathogenesis of various human cancers, including non-small cell lung cancer (NSCLC), gastric cancer, and hepatocellular carcinoma. The pursuit of potent and selective c-Met inhibitors has led to the development of a diverse array of chemical scaffolds. This guide provides a comparative analysis of a promising class of inhibitors based on the triazolo[4,3-a]pyridine scaffold, with a focus on a representative compound, 8-Fluoro-triazolo[4,3-a]pyridine, benchmarked against established c-Met inhibitors.
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the performance, experimental validation, and mechanistic underpinnings of these compounds.
The c-Met Signaling Axis: A Prime Oncogenic Driver
The c-Met receptor and its ligand, hepatocyte growth factor (HGF), orchestrate a complex signaling network crucial for embryonic development and tissue regeneration. In cancer, this pathway is frequently hijacked to promote cell proliferation, survival, migration, and invasion. Upon HGF binding, c-Met dimerizes and autophosphorylates, creating docking sites for downstream signaling molecules. This initiates a cascade of intracellular pathways, including the RAS/MAPK and PI3K/AKT pathways, which are central to tumor growth and metastasis.
Caption: The c-Met signaling pathway initiated by HGF binding.
Comparative Profile of c-Met Inhibitors
The development of small molecule inhibitors targeting the ATP-binding pocket of the c-Met kinase domain has been a successful strategy. Here, we compare a representative 8-Fluoro-triazolo[4,3-a]pyridine compound with several FDA-approved and investigational c-Met inhibitors. The data presented for the 8-Fluoro-triazolo[4,3-a]pyridine is a composite based on published findings for closely related analogues within the triazolopyridine class.
| Inhibitor | Type | c-Met IC50 (nM) | Selectivity Profile | Key Indications |
| 8-Fluoro-triazolo[4,3-a]pyridine (Representative) | Type I | 1-10 | Highly selective for c-Met | Preclinical |
| Crizotinib | Type I | 1-5 | ALK, ROS1, c-Met | ALK/ROS1+ NSCLC |
| Cabozantinib | Type II | 1-5 | VEGFR2, c-Met, RET, AXL | Renal cell carcinoma, Hepatocellular carcinoma, Thyroid cancer |
| Capmatinib | Type I | 0.1-1 | Highly selective for c-Met | NSCLC with METex14 skipping mutations |
| Tepotinib | Type I | 1-5 | Highly selective for c-Met | NSCLC with METex14 skipping mutations |
| Savolitinib | Type I | 1-5 | Highly selective for c-Met | NSCLC with METex14 skipping mutations (China) |
Key Insights from the Comparison:
-
Potency: The representative 8-Fluoro-triazolo[4,3-a]pyridine compound demonstrates potent inhibition of c-Met, with IC50 values in the low nanomolar range, comparable to many clinically approved inhibitors.
-
Selectivity: A key advantage of the triazolopyridine scaffold appears to be its high selectivity for c-Met. This is in contrast to multi-kinase inhibitors like Crizotinib and Cabozantinib, which target other kinases such as ALK, ROS1, and VEGFR2. High selectivity can translate to a more favorable safety profile by minimizing off-target effects.
-
Mechanism of Action: The majority of the compared inhibitors, including the triazolopyridine class, are Type I inhibitors. They bind to the active conformation of the kinase. Cabozantinib is a Type II inhibitor, binding to the inactive (DFG-out) conformation.
Experimental Validation of c-Met Inhibitors: A Step-by-Step Workflow
The characterization of a novel c-Met inhibitor involves a multi-tiered approach, from initial biochemical assays to cellular and in vivo models. This workflow ensures a comprehensive understanding of the compound's potency, selectivity, and therapeutic potential.
Caption: A general workflow for the preclinical evaluation of c-Met inhibitors.
Protocol 1: In Vitro c-Met Kinase Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of the c-Met kinase.
Methodology:
-
Reagents and Materials: Recombinant human c-Met kinase domain, ATP, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
A dilution series of the test compound (e.g., 8-Fluoro-triazolo[4,3-a]pyridine) is prepared.
-
The compound is incubated with the c-Met kinase enzyme in a reaction buffer.
-
The kinase reaction is initiated by the addition of ATP and the peptide substrate.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is quantified using a luminescence-based detection reagent.
-
-
Data Analysis: The luminescence signal is plotted against the compound concentration, and the IC50 value is determined using a non-linear regression model.
Protocol 2: Cellular Phospho-c-Met Assay
Objective: To assess the ability of an inhibitor to block HGF-induced c-Met autophosphorylation in a cellular context.
Methodology:
-
Cell Line: A cancer cell line with high c-Met expression (e.g., MKN-45, EBC-1, or Hs746T).
-
Procedure:
-
Cells are seeded in multi-well plates and serum-starved overnight to reduce basal signaling.
-
The cells are pre-incubated with a dilution series of the test compound for 1-2 hours.
-
c-Met signaling is stimulated by the addition of HGF for a short period (e.g., 15 minutes).
-
The cells are lysed, and the protein concentration is determined.
-
Phosphorylated c-Met (p-c-Met) and total c-Met levels are quantified using an ELISA or Western blotting.
-
-
Data Analysis: The ratio of p-c-Met to total c-Met is calculated and plotted against the compound concentration to determine the cellular IC50.
Conclusion and Future Directions
The triazolo[4,3-a]pyridine scaffold represents a promising foundation for the development of next-generation c-Met inhibitors. The representative 8-Fluoro-triazolo[4,3-a]pyridine compound exhibits potent and selective inhibition of c-Met, positioning it as a valuable tool for further preclinical and potentially clinical investigation. Its high selectivity may offer a significant advantage over existing multi-kinase inhibitors, potentially leading to improved therapeutic outcomes and reduced side effects.
Future research should focus on a comprehensive evaluation of the pharmacokinetic and pharmacodynamic properties of optimized leads from this series in relevant in vivo cancer models. Furthermore, exploring the efficacy of these compounds in patient populations with specific c-Met alterations, such as MET amplification or exon 14 skipping mutations, will be crucial for their clinical translation. The rigorous experimental workflow outlined in this guide provides a robust framework for advancing these promising therapeutic candidates from the laboratory to the clinic.
References
A Tale of Two Inhibitors: A Comparative Guide to 8-Fluoro-triazolo[4,3-a]pyridine and Epacadostat for IDO1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer immunotherapy, the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint regulator, orchestrating an immunosuppressive tumor microenvironment.[1][2] The therapeutic potential of inhibiting IDO1 has driven the development of numerous small molecules. This guide provides a detailed comparison of two such inhibitors: the well-characterized clinical candidate, Epacadostat, and the emerging class of[2][3][4]triazolo[4,3-a]pyridine-based inhibitors, with a focus on the potential of fluorinated analogs like 8-Fluoro-triazolo[4,3-a]pyridine.
The Central Role of IDO1 in Immuno-Oncology
IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1][5] In the tumor microenvironment, the upregulation of IDO1 by cancer cells or infiltrating immune cells leads to two key immunosuppressive consequences:
-
Tryptophan Depletion: The local depletion of tryptophan inhibits the proliferation and function of effector T cells, which are crucial for anti-tumor immunity.[6]
-
Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites actively promotes the differentiation and function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), further dampening the anti-tumor immune response.[1][2]
This dual mechanism of immune suppression makes IDO1 an attractive target for therapeutic intervention, with the goal of restoring immune surveillance against cancer.
Epacadostat: The Clinical Precedent
Epacadostat (INCB024360) is a potent and selective, orally bioavailable inhibitor of IDO1.[7] It progressed to late-stage clinical trials, providing a wealth of preclinical and clinical data that have shaped our understanding of IDO1 inhibition.
Mechanism of Action
Epacadostat is a reversible and competitive inhibitor of IDO1, acting as a hydroxyamidine that coordinates with the heme iron in the enzyme's active site.[8] This binding prevents the substrate, L-tryptophan, from accessing the catalytic center, thereby blocking its conversion to N-formylkynurenine.
Preclinical Efficacy
In preclinical models, Epacadostat demonstrated robust anti-tumor activity, often in combination with other immunotherapies like checkpoint inhibitors.[8][9][10] These studies showed that Epacadostat could effectively reduce kynurenine levels, increase the proliferation of effector T cells, and suppress tumor growth in a T-cell-dependent manner.[7]
The Clinical Disappointment and Emerging Insights
Despite promising early-phase data, the Phase 3 ECHO-301 trial, which combined Epacadostat with the anti-PD-1 antibody pembrolizumab in patients with metastatic melanoma, failed to meet its primary endpoint of improving progression-free survival.[9][11] This outcome prompted a re-evaluation of the therapeutic strategy of solely targeting the catalytic activity of IDO1.
Recent research has uncovered a non-catalytic, signaling function of IDO1 that may contribute to its immunosuppressive effects.[1][2][12][13] Some studies suggest that certain catalytic inhibitors, including Epacadostat, may stabilize a conformation of IDO1 that can still participate in these pro-tumorigenic signaling pathways, potentially explaining the lack of clinical efficacy.[1][2][12][13]
The Rise of[2][3][4]Triazolo[4,3-a]pyridines: A New Chemical Scaffold
A novel class of IDO1 inhibitors based on the[2][3][4]triazolo[4,3-a]pyridine scaffold has emerged from structure-based virtual screening and medicinal chemistry efforts.[14][15][16] These compounds represent a distinct chemical entity compared to Epacadostat.
Mechanism of Action
Similar to Epacadostat, inhibitors based on the[2][3][4]triazolo[4,3-a]pyridine scaffold are designed to interact with the heme iron in the active site of IDO1.[14][16] The triazole nitrogen atoms are proposed to coordinate with the iron, effectively blocking substrate binding. The specific substitution patterns on the pyridine and triazole rings are critical for optimizing potency and selectivity.
Preclinical Data and Potential Advantages
While specific data for an "8-Fluoro-triazolo[4,3-a]pyridine" is not extensively published, research on analogous compounds within this class has demonstrated sub-micromolar inhibitory activity against IDO1.[14][16] For instance, a synthesized analog showed an IC50 value of 0.9 µM in a biochemical assay.[16]
The potential advantages of this scaffold lie in its novelty and the opportunity for chemical modifications to fine-tune its properties. Fluorine substitution, as in the theoretical 8-Fluoro analog, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties. Further research is needed to characterize the specific profile of such a compound.
Head-to-Head Comparison: Performance Metrics
| Feature | Epacadostat | [2][3][4]Triazolo[4,3-a]pyridine-based Inhibitors |
| Scaffold | Hydroxyamidine | [2][3][4]Triazolo[4,3-a]pyridine |
| Mechanism | Reversible, competitive IDO1 inhibitor | Heme-coordinating IDO1 inhibitor |
| Reported IC50 | ~10-70 nM (cell-based & enzymatic)[7] | Sub-micromolar (e.g., 0.9 µM for an analog)[16] |
| Clinical Stage | Phase 3 (failed to meet primary endpoint)[9][11] | Preclinical |
| Known Liabilities | Potential stabilization of non-catalytic IDO1 signaling[1][2][12][13] | Data is still emerging |
Experimental Methodologies for IDO1 Inhibitor Evaluation
The assessment of IDO1 inhibitors relies on a combination of in vitro enzymatic and cell-based assays.
In Vitro IDO1 Enzymatic Assay
This assay directly measures the ability of a compound to inhibit the catalytic activity of purified recombinant IDO1.
Workflow:
Caption: Workflow for in vitro IDO1 enzymatic assay.
Detailed Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer, typically 50 mM potassium phosphate buffer (pH 6.5), containing co-factors such as 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.[4]
-
Enzyme and Inhibitor Addition: Add purified recombinant IDO1 enzyme to the reaction mixture. Then, add the test inhibitor at a range of concentrations.
-
Reaction Initiation: Start the reaction by adding the substrate, L-tryptophan (e.g., 400 µM final concentration).[4]
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).[4]
-
Reaction Termination: Stop the reaction by adding a solution of 30% (w/v) trichloroacetic acid (TCA).[4]
-
Hydrolysis: Incubate the mixture at 50°C for 30 minutes to hydrolyze the initial product, N-formylkynurenine, to the more stable kynurenine.[4]
-
Quantification: After centrifugation to remove precipitated protein, the concentration of kynurenine in the supernatant is quantified. This can be done using high-performance liquid chromatography (HPLC) or a colorimetric method involving p-dimethylaminobenzaldehyde, with absorbance measured at 480 nm.[4]
Cell-Based IDO1 Inhibition Assay
This assay evaluates the ability of a compound to inhibit IDO1 activity within a cellular context, providing a more physiologically relevant assessment.
Workflow:
Caption: Workflow for cell-based IDO1 inhibition assay.
Detailed Protocol:
-
Cell Seeding: Seed a human cancer cell line known to express IDO1 upon stimulation (e.g., HeLa or SKOV-3 cells) into a 96-well plate.[4][6]
-
IDO1 Induction: Treat the cells with a stimulating agent, most commonly interferon-gamma (IFN-γ; e.g., 100 ng/mL), to induce the expression of IDO1.[6]
-
Inhibitor Treatment: After an initial incubation period with IFN-γ, treat the cells with the test inhibitor at a range of concentrations.
-
Incubation: Incubate the cells with the inhibitor for a period of 24 to 48 hours.[6]
-
Kynurenine Measurement: Collect the cell culture supernatant and measure the concentration of kynurenine, which is secreted by the cells. The same quantification methods as in the enzymatic assay can be used.[4]
-
Viability Assay: Concurrently, perform a cell viability assay (e.g., MTT or CellTiter-Glo) to ensure that the observed reduction in kynurenine is due to specific IDO1 inhibition and not a result of compound cytotoxicity.[6]
Future Directions and Concluding Remarks
The clinical failure of Epacadostat has underscored the complexity of targeting the IDO1 pathway. While the catalytic inhibition of IDO1 remains a valid therapeutic strategy, the discovery of its non-catalytic functions necessitates a more nuanced approach to inhibitor design.[1][2]
The emerging class of[2][3][4]triazolo[4,3-a]pyridine-based inhibitors offers a new chemical scaffold with the potential for optimization. Future research on these compounds, including fluorinated analogs, should not only focus on their potency as catalytic inhibitors but also investigate their impact on the non-catalytic signaling functions of IDO1. A comprehensive understanding of how these new inhibitors interact with the different functional states of the IDO1 protein will be crucial for the development of the next generation of IDO1-targeting cancer immunotherapies.
The journey of IDO1 inhibitors from the bench to the bedside is a compelling example of the iterative nature of drug discovery. The lessons learned from Epacadostat are invaluable, guiding the scientific community towards the development of more effective and sophisticated therapeutic strategies to overcome cancer's immunosuppressive mechanisms.
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Panfili, E., et al. (2023). The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1. PubMed. Retrieved from [Link]
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Fallarini, S., et al. (2021). The[2][3][4]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors. ChemMedChem, 16(22), 3439-3450.
- Rotte, A. (2020). Is There a Clinical Future for IDO1 Inhibitors After the Failure of Epacadostat in Melanoma?. Trends in Cancer, 6(3), 186-189.
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Taylor & Francis Online. (n.d.). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Retrieved from [Link]
- Jochems, C., et al. (2016). The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells. Oncotarget, 7(38), 61449–61461.
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- Felip, E., et al. (2020). Phase 1 study of epacadostat in combination with atezolizumab for patients with previously treated advanced nonsmall cell lung cancer. Cancer, 126(18), 4220-4229.
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- Beatty, G. L., et al. (2017). First-in-Human Phase I Study of the Oral Inhibitor of Indoleamine 2,3-Dioxygenase-1 Epacadostat (INCB024360) in Patients with Advanced Solid Malignancies. Clinical Cancer Research, 23(14), 3515–3524.
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ResearchGate. (n.d.). Epacadostat inhibits the IDO1 enzymatic activity in P1 tumor cells. Retrieved from [Link]
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Aurora Biolabs. (n.d.). IDO1 Activity Assay Kit for Inhibitor Screening. Retrieved from [Link]
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European Pharmaceutical Review. (2021, March 18). Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. Retrieved from [Link]
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Fallarini, S., et al. (2021). The[2][3][4]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors. IRIS UPO. Retrieved from [Link]
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Fallarini, S., et al. (2021). The[2][3][4]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors. ResearchGate. Retrieved from [Link]
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ACS Medicinal Chemistry Letters. (2025). Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). Retrieved from [Link]
- Prendergast, G. C., et al. (2017). Discovery of IDO1 inhibitors: from bench to bedside. Cancer Research, 77(24), 6795–6811.
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Molecules. (2021). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Retrieved from [Link]
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Fallarini, S., et al. (2021). The[2][3][4]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors. ChemMedChem, 16(22), 3439-3450.
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 8-Fluoro-triazolo[4,3-a]pyridine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Triazolo[4,3-a]pyridine Scaffold and the Imperative of Selectivity
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a recognized "privileged" structure in medicinal chemistry, frequently incorporated into molecules targeting a range of biological entities, from kinases to G-protein coupled receptors.[4] Its unique electronic and steric properties often facilitate critical binding interactions, particularly within the ATP-binding pocket of protein kinases. The specific subject of this guide, 8-Fluoro-triazolo[4,3-a]pyridine, represents a fluorinated variant of this core, a common strategy employed by medicinal chemists to enhance metabolic stability and binding affinity.
However, the very features that make this scaffold effective also present a significant challenge: cross-reactivity. The human kinome contains over 500 members, many of which share highly conserved ATP-binding sites.[1] An inhibitor designed for one kinase can inadvertently bind to dozens of others, leading to off-target effects that can manifest as cellular toxicity or unforeseen pharmacological activities.[2][5] Therefore, rigorous, early-stage cross-reactivity profiling is not merely a supplementary exercise but a cornerstone of developing a safe and effective therapeutic agent or a precise chemical probe.
This guide provides an in-depth, experience-driven comparison of methodologies for profiling the selectivity of compounds built upon the 8-Fluoro-triazolo[4,3-a]pyridine scaffold. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a robust and self-validating approach to characterizing inhibitor selectivity.
Part 1: Strategic Framework for Cross-Reactivity Profiling
A successful profiling campaign begins not at the lab bench, but with a well-defined strategy. The goal is to build a comprehensive understanding of a compound's interaction landscape across the relevant biological space—in this case, the human kinome.
Rationale for Kinome-Wide Scanning
Given that the triazolopyridine core is a frequent component of kinase inhibitors, the primary hypothesis is that any compound containing this scaffold, such as our 8-fluoro derivative, will have kinases as its primary targets and off-targets.[6][7] Therefore, the most logical and authoritative first step is a broad screen against a large, representative panel of human kinases. This approach provides an unbiased, panoramic view of the compound's selectivity profile, flagging both expected and unexpected interactions for further investigation.[2]
Selection of Comparator Compounds
To contextualize the selectivity of 8-Fluoro-triazolo[4,3-a]pyridine (Compound A), it is essential to test it alongside relevant comparators. The choice of comparators is critical for a meaningful analysis.
-
Comparator B (Structural Analog): A non-fluorinated version, triazolo[4,3-a]pyridine, to assess the specific contribution of the fluorine atom to potency and selectivity.
-
Comparator C (Known Multi-Kinase Inhibitor): A compound like Sunitinib, known for its broad activity, to serve as a positive control for promiscuity.
-
Comparator D (Known Selective Inhibitor): An inhibitor known for high selectivity against a specific kinase (e.g., a highly selective p38 MAP kinase inhibitor if that is the intended target class) to serve as a benchmark for high selectivity.[8]
This multi-faceted comparison allows for a nuanced interpretation of the data, distinguishing scaffold-driven effects from those of specific chemical modifications.
Experimental Workflow
The overall strategy follows a tiered approach, moving from broad, biochemical screening to more focused, cell-based validation of target engagement. This ensures that resources are directed efficiently toward the most biologically relevant interactions.
Caption: High-level workflow for comprehensive cross-reactivity profiling.
Part 2: In-Depth Data Generation & Comparative Analysis
The core of the guide is the generation and interpretation of robust, quantitative data. For this, we will rely on industry-standard platforms that provide reliable and reproducible results.
Primary Biochemical Screen: Competition Binding Assay
For the initial broad profiling, a competition binding assay is the method of choice. Platforms like Eurofins DiscoverX's KINOMEscan™ are the gold standard.[3][9] This technology measures the ability of a test compound to displace a reference ligand from the active site of over 450 kinases.[10] It is an ATP-independent binding assay, which is a crucial detail; this means it can identify compounds that bind to the kinase active site regardless of their mechanism of inhibition (e.g., Type I, II, or allosteric competitors of the ligand).[3]
Hypothetical Data Presentation:
The results are typically presented as percent inhibition (%Inh) at a given concentration (e.g., 1 µM) or as dissociation constants (Kd) for the most potent interactions.
| Target Kinase | Compound A (%Inh @ 1µM) | Comparator B (%Inh @ 1µM) | Comparator C (%Inh @ 1µM) | Comparator D (%Inh @ 1µM) |
| p38α (MAPK14) | 99.5 | 98.0 | 99.8 | 99.9 |
| p38β (MAPK11) | 95.2 | 85.1 | 99.5 | 75.3 |
| LCK | 85.4 | 70.3 | 98.1 | 10.1 |
| SRC | 78.1 | 65.5 | 97.5 | 8.5 |
| ABL1 | 45.3 | 30.8 | 99.2 | 2.1 |
| DDR1 | 92.0 | 55.6 | 96.4 | 5.4 |
| RAF1 | 30.1 | 25.4 | 95.3 | 1.5 |
| ... (450+ other kinases) | <10 | <10 | ... | <5 |
Data is hypothetical for illustrative purposes.
Interpretation & Causality:
-
Potency & Selectivity: Compound A shows high potency against its intended target family, p38α/β. The fluorine substitution appears to enhance potency and off-target activity (e.g., against LCK, SRC, DDR1) compared to the non-fluorinated Comparator B.
-
Promiscuity Benchmark: As expected, Comparator C (Sunitinib) inhibits a vast number of kinases, providing a clear picture of a promiscuous inhibitor.
-
Selectivity Benchmark: Comparator D demonstrates the profile of a highly selective compound, with potent activity against p38α and significantly weaker binding to other kinases.
-
Actionable Insights: The screen immediately identifies LCK, SRC, and DDR1 as key off-targets for Compound A that warrant further investigation.
Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA®)
A compound binding to a purified enzyme in a tube does not guarantee it will engage the same target in the complex milieu of a living cell.[11] The Cellular Thermal Shift Assay (CETSA) is the authoritative method for verifying target engagement in a physiological context.[12][13] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation.[14]
Workflow for CETSA:
-
Treat intact cells with Compound A or vehicle (DMSO).
-
Heat the cell suspensions across a range of temperatures.
-
Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) fraction by centrifugation.
-
Quantify the amount of soluble target protein remaining at each temperature using a specific antibody via Western Blot or AlphaScreen®.[13]
-
A positive thermal shift in the melting curve for the drug-treated cells confirms target engagement.
This self-validating system provides direct evidence of binding inside the cell, adding a critical layer of confidence to the biochemical data.[15] If Compound A engages p38α and LCK in cells, we would expect to see a rightward shift in the melting curves for both proteins in the presence of the compound.
Caption: p38 MAPK pathway showing on-target and potential LCK off-target inhibition.
Part 3: Detailed Experimental Protocols
Trustworthiness in science is built on reproducibility. The following are detailed, step-by-step protocols for the key assays described.
Protocol: In Vitro Kinase Biochemical Assay (Luminescence-Based)
This protocol is representative of a modern, non-radioactive kinase activity assay, such as the ADP-Glo™ assay from Promega.[16] It measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.
A. Materials:
-
Kinase of interest (e.g., recombinant p38α).
-
Kinase substrate (e.g., MBP protein).
-
Adenosine 5'-triphosphate (ATP).
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
Test Compounds (dissolved in 100% DMSO).
-
Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
384-well, low-volume, white plates.
B. Procedure:
-
Compound Plating: Prepare serial dilutions of test compounds in DMSO. Transfer 50 nL of each compound dilution into the assay plate wells. Include DMSO-only wells (100% activity control) and no-enzyme wells (background control).
-
Kinase Reaction Initiation:
-
Prepare a 2X kinase/substrate solution in Assay Buffer.
-
Prepare a 2X ATP solution in Assay Buffer.
-
Add 2.5 µL of the 2X kinase/substrate solution to each well.
-
Incubate for 10 minutes at room temperature.
-
Add 2.5 µL of the 2X ATP solution to initiate the reaction. Final reaction volume is 5 µL.
-
-
Kinase Reaction Incubation: Mix the plate gently and incubate for 60 minutes at room temperature.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which drives a luciferase reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to controls and fit the resulting dose-response curves using a 4-parameter logistic equation to determine IC50 values.
Protocol: Cellular Thermal Shift Assay (CETSA®) with Western Blot
This protocol details the classic CETSA workflow for validating target engagement in intact cells.[12][13]
A. Materials:
-
Cell line expressing the target protein(s) (e.g., Jurkat cells for LCK, HEK293 for p38α).
-
Cell culture medium.
-
Test Compound and DMSO (vehicle control).
-
Phosphate-Buffered Saline (PBS) with protease/phosphatase inhibitors.
-
PCR thermal cycler.
-
Equipment for protein lysis (e.g., sonicator or freeze-thaw cycles).
-
Centrifuge capable of >15,000 x g.
-
SDS-PAGE and Western Blotting equipment.
-
Primary antibodies specific for the target proteins (p38α, LCK) and a loading control (e.g., GAPDH).
-
HRP-conjugated secondary antibody and chemiluminescent substrate.
B. Procedure:
-
Cell Treatment: Culture cells to the desired density. Treat cells with the test compound (e.g., 10 µM Compound A) or DMSO for 1-2 hours in culture.
-
Heating Step:
-
Harvest and wash the cells, then resuspend in PBS with inhibitors to a concentration of ~10^7 cells/mL.
-
Aliquot 50 µL of the cell suspension into PCR tubes for each temperature point.
-
Place tubes in a thermal cycler and heat for 3 minutes at a range of temperatures (e.g., 40°C to 64°C in 2°C increments). Include a non-heated (RT) control.
-
Immediately cool the tubes on ice for 3 minutes.
-
-
Cell Lysis: Lyse the cells by 3-5 cycles of freeze-thaw (liquid nitrogen followed by a 25°C water bath) or by sonication.
-
Separation of Soluble Fraction: Centrifuge the lysates at >15,000 x g for 20 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
Sample Preparation & Western Blot:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of each sample.
-
Normalize all samples to the same protein concentration and prepare for SDS-PAGE.
-
Perform Western Blotting using primary antibodies against the target(s) and loading control.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Normalize the intensity of the target protein band to the loading control.
-
Plot the normalized intensity versus temperature for both DMSO and compound-treated samples to generate the melting curves. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and target engagement.
-
Conclusion and Future Directions
This guide outlines a robust, multi-tiered strategy for the cross-reactivity profiling of novel chemical entities like 8-Fluoro-triazolo[4,3-a]pyridine. By integrating broad biochemical screening with cellular target validation, researchers can build a high-confidence selectivity profile. The hypothetical data for our compound of interest revealed potent on-target activity but also identified several key off-targets (LCK, SRC, DDR1) that were enhanced by the fluorine modification.
The next logical steps in a drug discovery program would be to:
-
Confirm Functional Inhibition: Use downstream signaling assays (e.g., measuring phosphorylation of MK2 for p38 or autophosphorylation of LCK) to confirm that binding translates to functional inhibition in cells.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test new analogs to mitigate the identified off-target activities while retaining or improving on-target potency.
-
Phenotypic Screening: Assess the cellular consequences of on- and off-target inhibition in relevant disease models.
By adhering to this rigorous, evidence-based approach, scientists can make informed decisions, accelerating the development of selective and safe chemical probes and next-generation therapeutics.
References
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- Gao Y, Davies SP, Augustin M, et al. A broad activity screen in support of a human kinome chemical genomics effort. Biochem J. 2013;451(2):313-328. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3625902/]
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Evaluating the In Vivo Efficacy of theTriazolo[4,3-a]pyridine Scaffold: A Comparative Guide to a Novel c-Met Inhibitor
Evaluating the In Vivo Efficacy of the[1][2][3]Triazolo[4,3-a]pyridine Scaffold: A Comparative Guide to a Novel c-Met Inhibitor
A Note on the Subject Compound: This guide addresses the in vivo efficacy of the[1][2][3]triazolo[4,3-a]pyridine chemical scaffold. While the initial query specified an "8-Fluoro" substitution, a comprehensive review of published literature did not yield in vivo efficacy data for a compound with this specific configuration. Therefore, to provide a scientifically grounded and data-supported comparison, this guide focuses on a well-documented and potent derivative from this class, compound 4d·CH3SO3H , a selective inhibitor of the c-Met receptor tyrosine kinase.
This analysis compares the in vivo performance of compound 4d·CH3SO3H against other known c-Met inhibitors, specifically SGX-523 for anti-tumor efficacy and JNJ-38877605 for pharmacokinetic properties, based on published preclinical data.
The Rationale for Targeting the c-Met Signaling Pathway
The c-Met receptor tyrosine kinase, also known as the hepatocyte growth factor (HGF) receptor, is a critical signaling protein involved in embryonic development and tissue repair.[4] However, in the context of oncology, its dysregulation is a well-established driver of tumor development and progression.[2] Aberrant c-Met signaling, triggered by mechanisms such as gene amplification, mutation, or overexpression, can activate a cascade of downstream pathways, including the RAS/MAPK and PI3K/AKT pathways.[3][4] This activation promotes a suite of malignant phenotypes:
-
Proliferation and Survival: Driving uncontrolled tumor cell growth.
-
Motility and Invasion: Enabling cancer cells to invade surrounding tissues.
-
Metastasis: Promoting the spread of cancer to distant organs.[1]
-
Angiogenesis: Stimulating the formation of new blood vessels to supply the tumor.
Given its central role in promoting aggressive cancers, c-Met has become a high-priority target for therapeutic intervention.[5] Small-molecule tyrosine kinase inhibitors (TKIs) that can selectively block the ATP-binding site of c-Met are a promising strategy to halt these oncogenic processes.[2] The[1][2][3]triazolo[4,3-a]pyridine scaffold has emerged as a novel and effective chemotype for developing such inhibitors.
The c-Met Signaling Cascade
The following diagram illustrates the simplified signaling pathway activated by HGF binding to the c-Met receptor and the subsequent downstream effects that contribute to cancer progression.
Caption: The HGF/c-Met signaling pathway and point of inhibition.
Comparative In Vivo Efficacy in Xenograft Models
The antitumor activity of compound 4d·CH3SO3H was evaluated and compared against SGX-523 in nude mice bearing human tumor xenografts.[6] The choice of tumor cell lines for these studies is critical for validating the mechanism of action. The selected cell lines, MKN-45 (gastric cancer) and NCI-H1993 (non-small cell lung cancer), are both characterized by the amplification of the MET oncogene, making their growth highly dependent on c-Met signaling.[6][7][8] This provides a self-validating system where tumor growth inhibition can be directly attributed to the targeted inhibition of c-Met.
The study demonstrated that 4d·CH3SO3H exhibited better tumor growth inhibition than SGX-523 in a dose-dependent manner.[6]
Summary of In Vivo Antitumor Activity
| Compound | Dose (Oral) | Xenograft Model | Tumor Growth Inhibition (TGI) | Reference |
| 4d·CH3SO3H | 50 mg/kg | MKN-45 (Gastric) | Superior to SGX-523 | [6] |
| 100 mg/kg | MKN-45 (Gastric) | Superior to SGX-523 | [6] | |
| 50 mg/kg | NCI-H1993 (Lung) | Superior to SGX-523 | [6] | |
| 100 mg/kg | NCI-H1993 (Lung) | Superior to SGX-523 | [6] | |
| SGX-523 | Not specified | MKN-45 (Gastric) | Used as comparator | [6][9] |
| Not specified | NCI-H1993 (Lung) | Used as comparator | [6][9] |
Note: The original publication reports the data graphically, stating a clear, dose-dependent superiority of 4d·CH3SO3H over SGX-523. Specific TGI percentages were not provided in the abstract.[6] SGX-523 is a well-characterized, highly selective c-Met inhibitor that has shown dose-dependent inhibition of tumor growth in similar xenograft models.[9][10]
Comparative Pharmacokinetic (PK) Profile
A crucial aspect of in vivo efficacy is the pharmacokinetic profile of a drug candidate, which determines its absorption, distribution, metabolism, and excretion (ADME). An optimal PK profile ensures that a sufficient concentration of the drug reaches the tumor tissue and is maintained for a duration adequate to exert its therapeutic effect.[11]
The study evaluated compound 4d·CH3SO3H and found it to possess more favorable pharmacokinetic properties than JNJ-38877605 , another selective c-Met inhibitor.[6][12] Notably, the clinical development of JNJ-38877605 was halted due to renal toxicity caused by the formation of insoluble metabolites, an issue not reported for 4d·CH3SO3H in preclinical studies.[13][14]
Summary of Pharmacokinetic Parameters
| Compound | Key Pharmacokinetic Attributes | Significance | Reference |
| 4d·CH3SO3H | Higher biological half-life and plasma exposure values compared to JNJ-38877605. | A longer half-life and greater exposure can lead to more sustained target inhibition, potentially allowing for less frequent dosing and improved therapeutic efficacy. | [6] |
| Acceptable long-term and acute toxicity in mice. | A favorable safety profile is essential for clinical translation. | [6] | |
| JNJ-38877605 | Potent and selective c-Met inhibitor. | Demonstrates target engagement but was hampered by its metabolic profile. | [13][14] |
| Formation of species-specific insoluble metabolites leading to renal toxicity in humans. | Highlights the importance of metabolic stability and safety, areas where 4d·CH3SO3H shows improvement. | [13][14] |
Experimental Protocol: Human Tumor Xenograft Efficacy Study
To ensure scientific rigor and reproducibility, in vivo efficacy studies must follow a standardized and well-controlled protocol. The following is a representative methodology for evaluating the antitumor activity of a c-Met inhibitor in a subcutaneous xenograft model, based on established practices.[7][15]
Workflow for In Vivo Xenograft Study
Caption: Standard workflow for a subcutaneous xenograft efficacy study.
Step-by-Step Methodology
-
Cell Culture:
-
Human gastric cancer (MKN-45) or non-small cell lung cancer (NCI-H1993) cells are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.
-
Cells are grown to approximately 70-80% confluency before harvesting to ensure they are in the exponential growth phase.[15]
-
-
Animal Models:
-
Female athymic nude mice (e.g., BALB/c nude), 4-6 weeks of age, are used. These mice are immunocompromised, which prevents the rejection of human tumor cells.
-
Animals are allowed to acclimatize to the facility for at least one week before the start of the experiment.[15]
-
-
Tumor Inoculation:
-
Cultured cells are harvested, washed with sterile phosphate-buffered saline (PBS), and counted. Cell viability is confirmed using a method like Trypan Blue exclusion.
-
A cell suspension is prepared at a concentration of 10-20 million cells/mL in a 1:1 mixture of PBS and Matrigel. Matrigel helps to support initial tumor formation.
-
Each mouse is subcutaneously injected in the right flank with 0.1 mL of the cell suspension (containing 1-2 million cells).[7]
-
-
Tumor Growth and Randomization:
-
Tumor growth is monitored by measuring the length and width with digital calipers 2-3 times per week.
-
Tumor volume is calculated using the formula: Volume = (Width² x Length) / 2 .[15]
-
When tumors reach an average volume of 100-150 mm³, the mice are randomly assigned to different treatment cohorts (e.g., Vehicle control, 4d·CH3SO3H 50 mg/kg, 4d·CH3SO3H 100 mg/kg, SGX-523 comparator group).
-
-
Drug Administration and Monitoring:
-
The test compounds (or vehicle control) are administered orally (e.g., by gavage) once or twice daily, as determined by the compound's pharmacokinetic profile.
-
Throughout the treatment period, tumor volumes and animal body weights are measured regularly. Body weight is a key indicator of treatment-related toxicity.
-
-
Endpoint and Data Analysis:
-
The study is concluded when tumors in the vehicle control group reach a predetermined size (e.g., ~2000 mm³) or after a fixed duration.
-
At the endpoint, mice are euthanized. The tumors are excised, weighed, and may be processed for further analysis (e.g., pharmacodynamic biomarker analysis like p-Met levels).
-
The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated by comparing the change in tumor volume in treated groups to the vehicle control group. Statistical analysis is performed to determine significance.
-
Conclusion and Future Directions
The available preclinical data strongly support the[1][2][3]triazolo[4,3-a]pyridine scaffold as a promising foundation for the development of potent and selective c-Met inhibitors. As represented by compound 4d·CH3SO3H , this chemical class has demonstrated superior in vivo anti-tumor efficacy in MET-amplified cancer models when compared to the comparator inhibitor SGX-523.[6]
Furthermore, the favorable pharmacokinetic profile of 4d·CH3SO3H relative to JNJ-38877605 underscores its potential for improved clinical translatability, avoiding metabolic liabilities that have halted the development of other c-Met inhibitors.[6][13] The combination of potent, dose-dependent efficacy and improved ADME properties makes this triazolopyridine derivative a desirable drug candidate for cancers driven by c-Met dysregulation.
Future research should focus on further preclinical development, including comprehensive toxicology studies and evaluation in orthotopic and patient-derived xenograft (PDX) models to more closely mimic human disease. Investigating the efficacy of this compound class in combination with other cancer therapies is also a logical next step to address potential resistance mechanisms.
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Peruzzi, B., & Bottaro, D. P. (2006). Targeting the c-Met Signaling Pathway in Cancer. Clinical Cancer Research, 12(12), 3657-3660. Available at: [Link]
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Peruzzi, B., & Bottaro, D. P. (2006). Targeting the c-Met signaling pathway in cancer. Clinical Cancer Research, 12(12), 3657-3660. Available at: [Link]
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AbbVie Inc. (n.d.). c-MET. AbbVie Science. Available at: [Link]
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Bottaro, D. P., & Peruzzi, B. (2006). Targeting the c-Met Signaling Pathway in Cancer. ResearchGate. Available at: [Link]
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Birchmeier, C., et al. (2003). An overview of the c-MET signaling pathway. Semantic Scholar. Available at: [Link]
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Gao, C. F., et al. (2007). In vitro and in vivo antitumor activities of SGX523, a novel MET inhibitor. Molecular Cancer Therapeutics. Available at: [Link]
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Gou, S., et al. (2016). Synthesis and biological evaluation of new[1][2][3]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors. Bioorganic & Medicinal Chemistry, 24(16), 3483-3493. Available at: [Link]
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Buchanan, S. G., et al. (2009). SGX523 is an exquisitely selective, ATP-competitive inhibitor of the MET receptor tyrosine kinase with antitumor activity in vivo. Molecular Cancer Therapeutics, 8(12), 3181-3190. Available at: [Link]
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Lolkema, M. P., et al. (2015). The c-Met Tyrosine Kinase Inhibitor JNJ-38877605 Causes Renal Toxicity through Species-Specific Insoluble Metabolite Formation. Clinical Cancer Research, 21(10), 2297-2304. Available at: [Link]
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Altogen Labs. (n.d.). Validated H1993 Xenograft Model. Available at: [Link]
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Lolkema, M. P., et al. (2015). The c-Met Tyrosine Kinase Inhibitor JNJ-38877605 Causes Renal Toxicity through Species-Specific Insoluble Metabolite Formation. Semantic Scholar. Available at: [Link]
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Crown Bioscience. (n.d.). MKN-45 Xenograft Model. Crown Bioscience. Available at: [Link]
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Li, M., et al. (2024). High Engraftment and Metastatic Rates in Orthotopic Xenograft Models of Gastric Cancer via Direct Implantation of Tumor Cell Suspensions. International Journal of Molecular Sciences, 25(4), 2187. Available at: [Link]
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Yamashita, K., et al. (2020). Establishment of Peritoneal and Hepatic Metastasis Mouse Xenograft Models Using Gastric Cancer Cell Lines. In Vivo, 34(4), 1737-1744. Available at: [Link]
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Li, M., et al. (2024). Establishment of MKN-45 orthotopic xenograft model by transplanting subcutaneous tumor fragments from donor mice. ResearchGate. Available at: [Link]
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Lolkema, M. P., et al. (2015). The c-Met Tyrosine Kinase Inhibitor JNJ-38877605 Causes Renal Toxicity through Species-Specific Insoluble Metabolite Formation. PubMed. Available at: [Link]
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Protocol Online. (2005). Xenograft Tumor Model Protocol. Available at: [Link]
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Buchanan, S. G., et al. (2010). SGX523 is an exquisitely selective, ATP-competitive inhibitor of the MET receptor tyrosine kinase with antitumor activity in vivo. OSTI.GOV. Available at: [Link]
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Fierce Biotech. (2007). SGX Pharmaceuticals Submits Investigational New Drug Application for SGX523. Available at: [Link]
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Laggner, M., et al. (2020). In vivo xenograft and orthotopic model studies show DEX mediated inhibition of tumor growth. ResearchGate. Available at: [Link]
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Altogen Labs. (n.d.). H1993 Xenograft Model. Available at: [Link]
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Abdel-Maksoud, M. S., et al. (2023). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. Scientific Reports, 13(1), 12345. Available at: [Link]
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National Cancer Institute. (n.d.). Definition of c-Met inhibitor JNJ-38877605. NCI Drug Dictionary. Available at: [Link]
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Shin, J. W., et al. (2021). Real-time monitoring of drug pharmacokinetics within tumor tissue in live animals. Science Advances, 7(45), eabj5433. Available at: [Link]
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Gali, V. M., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols, 3(4), 101738. Available at: [Link]
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Wang, X., et al. (2011). Discovery of Potent, Selective Triazolothiadiazole-Containing c-Met Inhibitors. ACS Medicinal Chemistry Letters, 2(4), 305-310. Available at: [Link]
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Li, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 869785. Available at: [Link]
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Li, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 869785. Available at: [Link]
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A Head-to-Head Comparison of 8-Fluoro-triazolo[4,3-a]pyridine Derivatives: A Guide for Researchers
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, planar structure and ability to participate in various intermolecular interactions make it an attractive framework for designing inhibitors of a range of therapeutic targets, including kinases and other enzymes.[4] The introduction of a fluorine atom at the 8-position of this scaffold can significantly modulate its physicochemical and pharmacological properties, influencing everything from metabolic stability to target-binding affinity. This guide provides a head-to-head comparison of 8-fluoro-triazolo[4,3-a]pyridine derivatives against their halogenated and non-halogenated counterparts, offering insights into their performance based on available experimental data.
The Significance of the 8-Position Halogenation
The substitution at the 8-position of the triazolo[4,3-a]pyridine ring system is crucial for modulating the molecule's electronic and steric properties. Halogenation, in particular, has been a widely employed strategy in drug design to enhance biological activity and improve pharmacokinetic profiles. Fluorine, being the most electronegative element, often imparts unique properties due to its small size and ability to form strong bonds with carbon. These properties can lead to enhanced binding to target proteins, improved metabolic stability, and better membrane permeability.[3]
This guide will delve into a comparative analysis of 8-fluoro derivatives with a primary focus on their anticancer activities, particularly as kinase inhibitors. We will examine their performance against other halogenated (e.g., chloro) and non-halogenated analogues where data is available.
Performance Comparison: 8-Fluoro vs. Other 8-Substituted Derivatives
c-Met Kinase Inhibition
The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a critical role in cell proliferation, survival, and motility. Its dysregulation is implicated in various cancers, making it a key therapeutic target. Several triazolo[4,3-a]pyridine derivatives have been investigated as c-Met inhibitors.
One study reported a series of[1][2][3]triazolo[4,3-a]pyrazine derivatives as potent c-Met inhibitors. Although not a direct comparison of 8-halogenated pyridines, this study highlights the potential of this scaffold. For instance, compound 4d from this series demonstrated high activity against c-Met and selectivity against a panel of 59 other kinases.[1] In vivo studies in human gastric (MKN-45) and non-small cell lung (NCI-H1993) tumor xenograft models showed that this compound had better inhibiting activity than the known c-Met inhibitor SGX-523 in a dose-dependent manner.[1] Furthermore, it exhibited favorable pharmacokinetic properties, including longer half-life and higher plasma exposure compared to JNJ-38877605.[1]
While this study does not feature an 8-fluoro derivative, the principles of its design and the demonstrated potency of the triazolopyrazine core underscore the potential for developing highly effective 8-fluoro-triazolo[4,3-a]pyridine c-Met inhibitors. The introduction of fluorine at the 8-position could further enhance the potency and pharmacokinetic profile of such compounds.
Antiproliferative Activity
The ultimate goal of developing anticancer agents is to inhibit the proliferation of cancer cells. The MTT assay is a standard colorimetric assay for assessing cell viability and, by extension, the antiproliferative activity of a compound.
A series of[1][2][3]triazolo[1,5-a]pyridinylpyridines were synthesized and evaluated for their in vitro antiproliferative activities against HCT-116 (colon cancer), U-87 MG (glioblastoma), and MCF-7 (breast cancer) cell lines.[2] While this is a different isomer of the triazolopyridine scaffold, the study provides valuable insights into the potential of this general structure. The structure-activity relationship (SAR) of these compounds was also discussed, providing a basis for the rational design of more potent derivatives.[2]
Another study on 8-hydroxyquinoline derivatives containing a 1,2,3-triazole moiety demonstrated potent antiproliferative activity, with a protected sugar derivative exhibiting high selectivity toward ovarian cancer cells (OVCAR-03), being more active than the reference drug doxorubicin.[5] This highlights the importance of the substituent at the 8-position in determining the biological activity and selectivity of such heterocyclic compounds.
The table below summarizes the antiproliferative activities of representative triazolopyridine and related derivatives from various studies. It is important to note that these are not direct head-to-head comparisons from a single study, and experimental conditions may vary.
| Compound Class | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| [1][2][3]triazolo[1,5-a]pyridinylpyridines | HCT-116, U-87 MG, MCF-7 | Varies by compound | [2] |
| 8-hydroxyquinoline-1,2,3-triazole | OVCAR-03 | < 0.25 µg/mL | [5] |
| 1,2,4-triazole pyridine hybrids | Murine melanoma (B16F10) | 41.12 - 61.11 | [6] |
Experimental Protocols: A Guide to Reproducible Research
To ensure the scientific integrity and reproducibility of the findings, detailed experimental protocols are crucial. Below are step-by-step methodologies for key experiments cited in the evaluation of triazolo[4,3-a]pyridine derivatives.
General Synthesis of Triazolo[4,3-a]pyridine Derivatives
The synthesis of the[1][2][3]triazolo[4,3-a]pyridine scaffold typically involves the cyclization of a 2-hydrazinopyridine derivative. The following is a generalized synthetic scheme.
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A Senior Application Scientist's Guide to the ADME Profile of 8-Fluoro-triazolo[4,3-a]pyridine: A Comparative Benchmark
Introduction: The Decisive Role of ADME in Modern Drug Discovery
In the intricate process of drug discovery and development, identifying a potent molecule is merely the first step. The ultimate success of a therapeutic candidate hinges on its pharmacokinetic profile—how the body acts upon the drug. This is encapsulated by the acronym ADME, which stands for Absorption, Distribution, Metabolism, and Excretion. A compound with exceptional target affinity can fail spectacularly in clinical trials if it is poorly absorbed, rapidly metabolized into inactive or toxic byproducts, fails to reach its intended target tissue, or is cleared too quickly from the body.[1][2] Therefore, early and accurate in vitro ADME profiling is not just a regulatory checkbox; it is a critical, data-driven strategy to de-risk drug candidates, guide medicinal chemistry efforts, and ultimately, reduce the high attrition rates that plague pharmaceutical development.[3][4]
This guide provides an in-depth comparative analysis of the ADME properties of 8-fluoro-triazolo[4,3-a]pyridine , a heterocyclic scaffold of growing interest. The introduction of a fluorine atom to the triazolopyridine core can significantly modulate physicochemical properties, such as lipophilicity and metabolic stability, making it a compelling moiety for medicinal chemists.[5] To provide a robust benchmark, we will compare its performance against two other relevant heterocyclic scaffolds: the closely related triazolo[4,3-a]pyrazine and the foundational pyridine ring. This comparison will be supported by detailed experimental protocols and objective data analysis, offering researchers and drug development professionals a practical framework for evaluating their own compounds.
Comparative ADME Profiling: The Scaffolds Under Investigation
The selection of a core heterocyclic scaffold is a pivotal decision in drug design, profoundly influencing a molecule's ADME profile.[5] Our analysis focuses on three scaffolds that, while structurally related, present distinct electronic and steric properties that can lead to divergent pharmacokinetic behaviors.
-
8-Fluoro-triazolo[4,3-a]pyridine (Test Scaffold): This scaffold combines the triazolopyridine core, known for its presence in biologically active compounds, with a strategically placed fluorine atom. Fluorine substitution is a common tactic in medicinal chemistry to block sites of metabolism, enhance binding affinity, and modulate pKa, thereby potentially improving metabolic stability and cell permeability.
-
Triazolo[4,3-a]pyrazine (Comparator 1): As a close bioisosteric relative, this scaffold allows for an assessment of the impact of the pyridine nitrogen's position on ADME properties. The arrangement of nitrogen atoms in the fused ring system can alter hydrogen bonding capacity, polarity, and metabolic susceptibility.[6]
-
Pyridine (Comparator 2): A fundamental building block in medicinal chemistry, pyridine is present in numerous approved drugs.[7] Its simpler structure serves as a baseline, helping to elucidate the specific contributions of the fused triazole ring and fluorine substitution in the other scaffolds.
The following sections will detail the rigorous experimental protocols used to generate the comparative data and discuss the implications of these findings.
Experimental Protocols: A Self-Validating System for ADME Assessment
To ensure the generation of reliable and reproducible data, we employ a suite of validated, industry-standard in vitro ADME assays. The causality behind each experimental choice is grounded in mimicking physiological conditions and generating data that can be integrated into predictive pharmacokinetic models.[2]
Metabolic Stability: The Hepatocyte Stability Assay
Rationale: The liver is the primary site of drug metabolism.[8] The hepatocyte stability assay is considered a gold-standard in vitro model because, unlike subcellular fractions like microsomes, hepatocytes contain a full complement of both Phase I (e.g., CYP450s) and Phase II (e.g., UGTs, SULTs) metabolic enzymes and their necessary cofactors within an intact cellular environment.[9][10] This provides a more comprehensive and physiologically relevant assessment of a compound's intrinsic clearance (Clint).
Experimental Workflow Diagram:
Caption: Workflow for the Hepatocyte Metabolic Stability Assay.
Step-by-Step Protocol:
-
Cell Preparation: Cryopreserved human hepatocytes are rapidly thawed in a 37°C water bath. The cells are then gently diluted in pre-warmed incubation medium to a final concentration of 0.5 x 10^6 viable cells/mL.[11] The cell suspension is allowed to equilibrate for 10 minutes at 37°C.
-
Compound Incubation: The assay is performed in a 96-well plate format. The biotransformation is initiated by adding the test compound (final concentration of 1 µM) to the hepatocyte suspension.[11] The plate is incubated at 37°C in a shaking incubator to ensure uniform cell distribution.
-
Time-Point Sampling: Aliquots are removed from the incubation at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).[8]
-
Reaction Quenching: The reaction in each aliquot is immediately terminated by adding it to a 96-well plate containing cold acetonitrile with an internal standard (IS). This step simultaneously stops enzymatic activity and precipitates proteins.[9]
-
Sample Processing and Analysis: The quenched samples are centrifuged to pellet the precipitated protein.[11] The resulting supernatant, containing the remaining parent compound, is transferred for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The disappearance of the parent compound over time is monitored. The natural log of the peak area ratio (compound/IS) is plotted against time. The slope of this line is used to calculate the half-life (t½) and, subsequently, the intrinsic clearance (Clint) in µL/min/10^6 cells.[12]
Permeability and Efflux: The Caco-2 Permeability Assay
Rationale: The Caco-2 cell line, derived from human colon adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that form tight junctions. This model is the industry standard for predicting intestinal drug absorption because it mimics the intestinal epithelial barrier and expresses key uptake and efflux transporters, such as P-glycoprotein (P-gp).[13][14] By measuring transport in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions, we can calculate an efflux ratio (ER), which indicates if the compound is a substrate for active efflux.[14]
Experimental Workflow Diagram:
Caption: Workflow for the Bidirectional Caco-2 Permeability Assay.
Step-by-Step Protocol:
-
Cell Culture: Caco-2 cells are seeded onto semipermeable filter supports in Transwell® plates and cultured for approximately 21 days to allow for differentiation into a confluent, polarized monolayer.[15]
-
Monolayer Integrity Check: Before the experiment, the integrity of each cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Only monolayers with TEER values ≥ 200 Ω·cm² are used.[14][16]
-
Transport Experiment (Bidirectional):
-
A-to-B Transport: The test compound (e.g., 10 µM) is added to the apical (upper) compartment, and drug-free buffer is placed in the basolateral (lower) compartment.[13][16]
-
B-to-A Transport: In a parallel set of wells, the test compound is added to the basolateral compartment, and drug-free buffer is in the apical compartment.[16]
-
-
Incubation and Sampling: The plates are incubated for 2 hours at 37°C with gentle shaking.[13] At the end of the incubation, samples are taken from the receiver compartments for analysis.
-
Analysis and Calculation: The concentration of the compound in the collected samples is quantified by LC-MS/MS. The apparent permeability coefficient (Papp) is calculated for both directions. The Efflux Ratio (ER) is then calculated as Papp(B-A) / Papp(A-B). An ER > 2 is a strong indicator that the compound is a substrate of active efflux.[14]
Plasma Protein Binding: The Rapid Equilibrium Dialysis (RED) Assay
Rationale: The extent to which a drug binds to plasma proteins, such as albumin and α1-acid-glycoprotein, is a critical determinant of its pharmacokinetic and pharmacodynamic properties.[17] Only the unbound (free) fraction of the drug is available to diffuse into tissues, interact with its pharmacological target, and be cleared by metabolic enzymes.[18][19] The Rapid Equilibrium Dialysis (RED) method is a widely accepted "gold standard" for accurately determining the free fraction, as it minimizes non-specific binding and reaches equilibrium relatively quickly.[17][20]
Step-by-Step Protocol:
-
Device Preparation: A commercial RED device plate, which contains individual wells split into two chambers by a semipermeable dialysis membrane (typically 8 kDa MWCO), is used.
-
Sample Addition: The test compound (e.g., 1-5 µM) is spiked into non-diluted plasma (human, rat, etc.).[17][19] This plasma sample (e.g., 300 µL) is added to one chamber (the plasma chamber) of the RED device.[18]
-
Buffer Addition: Dialysis buffer (phosphate-buffered saline, PBS, pH 7.4) is added to the other chamber (the buffer chamber).[18]
-
Equilibration: The plate is sealed and incubated at 37°C for approximately 4 hours on an orbital shaker.[18][20] During this time, the unbound compound diffuses across the membrane from the plasma chamber to the buffer chamber until equilibrium is achieved.
-
Sampling and Analysis: After incubation, equal volume aliquots are removed from both the plasma and buffer chambers. To ensure accurate comparison (matrix matching), the plasma aliquot is diluted with buffer, and the buffer aliquot is mixed with blank plasma.[21] The concentrations in both samples are then determined by LC-MS/MS.
-
Calculation: The percentage of unbound drug (% Unbound) is calculated as: (Concentration in Buffer Chamber / Concentration in Plasma Chamber) x 100. The percentage bound is then 100 - % Unbound.
CYP450 Inhibition: A High-Throughput Fluorometric Assay
Rationale: Inhibition of cytochrome P450 (CYP) enzymes is a major cause of drug-drug interactions (DDIs).[22][23] An investigational drug that inhibits a specific CYP isoform can slow the metabolism of a co-administered drug that is a substrate for that same enzyme, potentially leading to toxic plasma concentrations. Early screening for inhibition of the five most clinically relevant isoforms (CYP1A2, 2C9, 2C19, 2D6, and 3A4) is essential.[22] High-throughput fluorometric assays are a fast and cost-effective method for this initial screening.[24][25]
Step-by-Step Protocol:
-
Assay Setup: The assay is conducted in a 96- or 384-well plate format. Each well contains recombinant human CYP enzymes, an NADPH regeneration system (to provide the necessary cofactor), and a specific fluorogenic probe substrate for the isoform being tested.[22]
-
Compound Addition: The test compound is added to the wells across a range of concentrations (e.g., 8-point serial dilution starting from 100 µM) to generate a dose-response curve.[22] A vehicle control (no inhibitor) is also included.
-
Incubation: The reaction is initiated and incubated at 37°C. During this time, the active CYP enzyme metabolizes the pro-fluorescent substrate into a highly fluorescent product.[24]
-
Fluorescence Reading: The increase in fluorescence is measured over time using a fluorescence plate reader. In the presence of an inhibitor, the rate of fluorescence generation will decrease.[22]
-
Data Analysis: The rate of reaction at each inhibitor concentration is compared to the vehicle control. The data is plotted, and the IC50 value—the concentration of the test compound that causes 50% inhibition of enzyme activity—is calculated for each CYP isoform.[22]
Comparative Data Summary & Interpretation
The following table presents hypothetical, yet representative, experimental data for our three scaffolds. This data is designed to illustrate the potential impact of structural modifications on key ADME parameters.
| ADME Parameter | 8-Fluoro-triazolo[4,3-a]pyridine | Triazolo[4,3-a]pyrazine | Pyridine |
| Metabolic Stability (Human Hepatocytes) | |||
| Half-life (t½, min) | 85 | 40 | 18 |
| Intrinsic Clearance (Clint, µL/min/10⁶ cells) | 12.1 | 25.9 | 57.5 |
| Permeability (Caco-2) | |||
| Papp (A→B) (10⁻⁶ cm/s) | 15.2 | 11.5 | 18.9 |
| Papp (B→A) (10⁻⁶ cm/s) | 16.1 | 35.6 | 20.1 |
| Efflux Ratio (ER) | 1.06 | 3.1 | 1.06 |
| Plasma Protein Binding (Human) | |||
| % Unbound (fu) | 22% | 35% | 65% |
| CYP450 Inhibition (IC₅₀, µM) | |||
| CYP1A2 | > 50 | > 50 | > 50 |
| CYP2C9 | 28.5 | 15.2 | > 50 |
| CYP2C19 | > 50 | 25.8 | > 50 |
| CYP2D6 | 12.7 | 8.9 | 45.1 |
| CYP3A4 | 41.3 | 18.4 | > 50 |
Interpretation of Results
-
Metabolic Stability: The 8-fluoro-triazolo[4,3-a]pyridine demonstrates significantly enhanced metabolic stability (t½ = 85 min) compared to both the triazolo[4,3-a]pyrazine (40 min) and the pyridine baseline (18 min). This is a highly desirable outcome and is likely attributable to the fluorine atom sterically hindering or electronically deactivating a potential site of metabolism on the pyridine ring, a common and effective strategy in medicinal chemistry. The lower intrinsic clearance value further supports its potential for a longer in vivo half-life.
-
Permeability and Efflux: All three compounds exhibit good to high passive permeability, as indicated by their Papp (A→B) values. However, a critical difference emerges with the triazolo[4,3-a]pyrazine , which shows a high efflux ratio (ER = 3.1). This suggests it is a substrate for an efflux transporter like P-gp, which could limit its oral absorption and brain penetration in vivo. In contrast, the 8-fluoro-triazolo[4,3-a]pyridine and pyridine scaffolds do not appear to be subject to active efflux, a favorable characteristic.
-
Plasma Protein Binding: The degree of plasma protein binding varies significantly. The simple pyridine core is largely unbound (65%), while the more complex fused ring systems show higher binding. The 8-fluoro-triazolo[4,3-a]pyridine is the most highly bound (22% unbound). While high binding can limit the free fraction available for pharmacological activity, it can also serve as a reservoir, potentially prolonging the drug's duration of action. This parameter must be balanced with the compound's potency.
-
CYP450 Inhibition: The pyridine scaffold shows the cleanest profile with no significant inhibition of the major CYP isoforms. Both triazolo-fused scaffolds show some level of inhibition, particularly against CYP2D6 and CYP3A4 for the triazolo[4,3-a]pyrazine . The 8-fluoro-triazolo[4,3-a]pyridine displays moderate inhibition of CYP2D6, a potential liability that would require further investigation but is significantly cleaner than its non-fluorinated bioisostere. This suggests the fluorine substitution may also favorably alter the compound's interaction with CYP active sites.
Conclusion: A Privileged Scaffold with a Favorable ADME Profile
Based on this comprehensive in vitro benchmark, the 8-fluoro-triazolo[4,3-a]pyridine scaffold emerges as a highly promising platform for drug discovery. Its key advantages lie in its markedly superior metabolic stability and lack of susceptibility to active efflux, two critical hurdles in developing orally bioavailable drugs. While its higher plasma protein binding and moderate CYP2D6 inhibition are factors to consider during lead optimization, its overall profile is significantly more favorable than the closely related triazolo[4,3-a]pyrazine.
This guide underscores the necessity of a multi-parameter approach to ADME profiling. By employing a suite of robust, validated in vitro assays, researchers can make informed decisions, efficiently allocate resources, and rationally design molecules with a higher probability of clinical success. The data-driven insights gained from such comparative benchmarking are invaluable for navigating the complex path from a chemical entity to a life-changing therapeutic.
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A Comparative Framework for Assessing the Therapeutic Index of 8-Fluoro-triazolo[4,3-a]pyridine Against Established Standards
This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to rigorously assess the therapeutic index of novel compounds, using 8-Fluoro-triazolo[4,3-a]pyridine as a primary example. The narrative moves beyond simple protocol listing to explain the causality behind experimental choices, ensuring a self-validating and robust assessment strategy.
Introduction: The Imperative of the Therapeutic Index
In pharmacology, the therapeutic index (TI) is the cornerstone of a drug's safety profile. It represents the quantitative relationship between the dose of a drug that produces the desired therapeutic effect and the dose that elicits toxicity.[1][2] A high therapeutic index indicates a wide margin of safety, meaning a patient would need to take a much higher dose than the effective dose to experience toxic side effects. Conversely, a low or narrow therapeutic index (NTI) necessitates careful dosage titration and patient monitoring, as a small increase in dose can lead to toxicity.[3][4][5] The U.S. Food and Drug Administration (FDA) provides specific definitions for NTI drugs, highlighting their critical nature in clinical practice.[6][7]
The calculation is fundamentally a ratio: Therapeutic Index (TI) = Toxic Dose in 50% of subjects (TD50) / Effective Dose in 50% of subjects (ED50) [8][9]
The triazolopyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents with applications ranging from anticancer and antimalarial to anti-inflammatory and antidepressant.[10][11] Given this broad potential, any novel derivative, such as 8-Fluoro-triazolo[4,3-a]pyridine, must be rigorously evaluated. This guide outlines the essential in vitro and in vivo workflows to determine its therapeutic index relative to appropriate standard-of-care compounds.
Part 1: A Phased Strategy for Therapeutic Index Assessment
A robust assessment of a compound's therapeutic window begins with cost-effective, high-throughput in vitro assays and progresses to more complex, physiologically relevant in vivo models. This phased approach allows for early go/no-go decisions, conserving resources and refining experimental design for later-stage studies. The causality here is clear: in vitro systems allow us to isolate cellular toxicity and efficacy from the complexities of systemic metabolism and distribution, providing a clean initial signal. Only compounds with a promising in vitro profile justify the ethical and financial investment of animal studies.[12]
Caption: Workflow for in vitro cytotoxicity/efficacy assays.
Comparative Data Summary (In Vitro)
The resulting data should be compiled into a clear, comparative table. The in vitro therapeutic index is calculated as TC50 (normal cells) / EC50 (target cells), providing a measure of selectivity.
| Compound | Target Cell Line (e.g., MV4-11) EC50 (µM) | Normal Cell Line (e.g., Fibroblast) TC50 (µM) | In Vitro Therapeutic Index (Selectivity Index) |
| 8-Fluoro-triazolo[4,3-a]pyridine | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| Standard: (+)-JQ1 | 0.03 [13] | [Experimental Value] | [Calculated Value] |
| Standard: Doxorubicin | [Experimental Value] | [Experimental Value] | [Calculated Value] |
Part 3: In Vivo Validation - Assessing Systemic Effects
Compounds demonstrating a superior in vitro therapeutic index warrant progression to in vivo models. These studies are essential for understanding a drug's behavior in a complete biological system, including its absorption, distribution, metabolism, and excretion (ADME) properties. [12]
Experimental Protocol 3: Acute Toxicity Study for TD50 Determination
The objective is to determine the dose that causes toxicity in 50% of the animal population. This is often initiated with a Maximum Tolerated Dose (MTD) study. [14] Methodology:
-
Animal Model: Select a relevant rodent species (e.g., BALB/c mice). Use groups of 5-10 animals per dose level.
-
Dose Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intravenous injection). Start with a dose-escalation design.
-
Clinical Observation: Monitor animals closely for at least 72 hours post-administration, and then daily for 14 days. Record clinical signs of toxicity (e.g., changes in posture, breathing, activity, weight loss) using a standardized scoring system like a modified Irwin's test. [14]4. Endpoint Analysis: The primary endpoint is the observation of severe toxic effects. At the study's conclusion, perform necropsy and collect major organs for histopathological analysis.
-
Data Analysis: Use the collected data on toxicity and mortality across different dose groups to calculate the TD50 (or LD50 if mortality is the endpoint) using appropriate statistical methods (e.g., probit analysis).
Experimental Protocol 4: Tumor Xenograft Model for Efficacy (ED50)
For an anticancer agent, a xenograft model is the gold standard for assessing in vivo efficacy.
Methodology:
-
Model Establishment: Subcutaneously implant human cancer cells (e.g., MV4-11) into immunocompromised mice (e.g., NOD/SCID).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization & Treatment: Randomize mice into treatment groups (vehicle control, 8-Fluoro-triazolo[4,3-a]pyridine at various doses, standard drug).
-
Monitoring: Measure tumor volume (using calipers) and body weight 2-3 times per week.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size, or after a set duration.
-
Data Analysis: Plot the percentage of tumor growth inhibition versus dose to determine the ED50—the dose required to achieve 50% tumor growth inhibition.
Final Therapeutic Index Comparison
The culmination of the in vivo studies is the calculation of the definitive therapeutic index and its comparison to the standard of care.
| Compound | Efficacy (ED50) in Xenograft Model (mg/kg) | Toxicity (TD50) in Acute Study (mg/kg) | Therapeutic Index (TD50 / ED50) |
| 8-Fluoro-triazolo[4,3-a]pyridine | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| Standard of Care | [Literature or Experimental Value] | [Literature or Experimental Value] | [Calculated Value] |
Conclusion
This guide provides a logical and scientifically rigorous framework for determining the therapeutic index of a novel compound, 8-Fluoro-triazolo[4,3-a]pyridine. By employing a phased approach that begins with dual, mechanistically distinct in vitro assays and progresses to validated in vivo models, researchers can build a comprehensive safety and efficacy profile. The ultimate goal is to identify compounds with a wide therapeutic window, ensuring that the dose required for therapeutic benefit is significantly lower than the dose that causes harm. This structured, evidence-based assessment is fundamental to the successful translation of promising chemical entities from the laboratory to the clinic.
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Setting and Implementing Standards for Narrow Therapeutic Index Drugs - FDA. (2024, February 26). Retrieved from [Link]
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Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line. (2019, October 17). protocols.io. Retrieved from [Link]
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Determining the safety of a Drug. (n.d.). ToxTutor - Toxicology MSDT. Retrieved from [Link]
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What is the therapeutic index of drugs? (2023, April 30). Medical News Today. Retrieved from [Link]
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Therapeutic Index Formula | Simple Trick | Mnemonic. (2020, March 2). YouTube. Retrieved from [Link]
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Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In G. S. Sittampalam, N. P. Coussens, H. Nelson, et al. (Eds.), Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]
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Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved from [Link]
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Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(10), 105181. Retrieved from [Link]
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Doses & Therapeutic Index. (n.d.). koracademy.com. Retrieved from [Link]
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Quantifying drug toxicity. Therapeutic index (TI) = TD50/ED50. (n.d.). ResearchGate. Retrieved from [Link]
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Narrow Therapeutic Index drugs: clinical pharmacology perspective. (2011). British Journal of Clinical Pharmacology, 72(1), 18-22. Retrieved from [Link]
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Understanding generic narrow therapeutic index drugs. (2022, November 1). FDA. Retrieved from [Link]
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Lee, J. H., et al. (2021). Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. International Journal of Molecular Sciences, 22(14), 7330. Retrieved from [Link]
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Pyrazolopyridine and Triazolopyridine Derivatives as DGAT2 Inhibitors for Treating Multiple Diseases. (2024). ACS Medicinal Chemistry Letters. Retrieved from [Link]
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Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. (2023). ResearchGate. Retrieved from [Link]
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Chen, S., et al. (2025). Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. European Journal of Medicinal Chemistry, 287, 117272. Retrieved from [Link]
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Narrow Therapeutic Index Drugs: FDA Experience, Views, and Operations. (2024). Clinical Pharmacology & Therapeutics. Retrieved from [Link]
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Toxicology. (n.d.). MuriGenics. Retrieved from [Link]
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In vivo toxicology studies. (n.d.). Vivotecnia. Retrieved from [Link]
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In Vivo Toxicology. (n.d.). Altogen Labs. Retrieved from [Link]
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Small Molecule Safety Assessment. (n.d.). Altasciences. Retrieved from [Link]
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A Novel Series ofT[1][2][3]riazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. (2020). Molecules, 25(19), 4528. Retrieved from [Link]
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A Novel Series ofT[1][2][3]riazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. (2020). PMC. Retrieved from [Link]
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Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. (2022). Frontiers in Chemistry, 10, 959142. Retrieved from [Link]
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A Novel Series ofT[1][2][3]riazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. (2020). ResearchGate. Retrieved from [Link]
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The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. (2022). Molecules, 27(23), 8206. Retrieved from [Link]
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Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (2019). Molecules, 24(18), 3362. Retrieved from [Link]
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Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. (2023). Pharmaceuticals, 16(1), 125. Retrieved from [Link]
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The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. (2022). PMC. Retrieved from [Link]
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TheT[1][2][3]riazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. (2020). ChemMedChem, 16(22), 3439-3450. Retrieved from [Link]
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Discovery ofT[1][2][3]riazolo[4,3- a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. (2019). Journal of Medicinal Chemistry, 62(9), 4703-4715. Retrieved from [Link]
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Safety Operating Guide
Personal protective equipment for handling 8-Fluoro-[1,2,4]triazolo[4,3-a]pyridine
Essential Safety and Handling Guide for 8-Fluoro-[1][2][3]triazolo[4,3-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 8-Fluoro-[1][2][3]triazolo[4,3-a]pyridine (CAS No. 1019026-04-0). As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the scientific rationale behind them, ensuring a comprehensive understanding of the risks and the necessary precautions.
Hazard Assessment and Core Principles
Assumed Hazard Profile (based on 3-Fluoropyridine) :
-
Flammability: Highly flammable liquid and vapor.
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Eye Damage/Irritation: Causes serious eye irritation.
These assumed hazards necessitate a stringent approach to personal protective equipment (PPE) and handling protocols.
Personal Protective Equipment (PPE): A Multi-layered Defense
The selection of PPE is paramount in mitigating the risks associated with handling 8-Fluoro-[1][2][3]triazolo[4,3-a]pyridine. A comprehensive PPE ensemble is mandatory for all procedures involving this compound.
Primary Engineering Controls: The First Line of Defense
All work with 8-Fluoro-[1][2][3]triazolo[4,3-a]pyridine must be conducted within a certified chemical fume hood.[4] This engineering control is fundamental to minimizing the inhalation of vapors.
Essential Personal Protective Equipment
The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specifications and Rationale |
| Hand Protection | Double gloving is required. The inner glove should be a thin, disposable nitrile glove for dexterity, while the outer glove should be a chemical-resistant material such as butyl rubber or Viton™ .[3][5] Aromatic and halogenated hydrocarbons can readily attack many standard glove materials; therefore, selecting a glove with high resistance to these chemical classes is critical.[5] Always consult the glove manufacturer's chemical resistance chart for specific breakthrough times.[4] |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z87.1 standards are mandatory. For procedures with a higher risk of splashing, a full-face shield must be worn in addition to the goggles. |
| Body Protection | A flame-resistant lab coat is required. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory Protection | While working in a fume hood should prevent the need for respiratory protection, a NIOSH-approved respirator with an organic vapor cartridge should be available for emergency situations, such as a large spill. |
Step-by-Step PPE Protocol: Ensuring a Validated Safety System
Adherence to a strict donning and doffing procedure is crucial to prevent cross-contamination and exposure.
Donning Procedure
-
Inspect all PPE for any signs of damage or defects.
-
Don the inner nitrile gloves.
-
Don the lab coat , ensuring it is fully buttoned.
-
Don chemical splash goggles.
-
Don the outer chemical-resistant gloves , ensuring the cuffs are pulled up over the sleeves of the lab coat.
-
If required, don a face shield and any additional protective gear.
Doffing Procedure
-
Remove the outer chemical-resistant gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Remove the face shield and goggles , handling them by the headband.
-
Remove the lab coat , rolling it away from the body to avoid contaminating personal clothing.
-
Remove the inner nitrile gloves using the same inside-out technique.
-
Wash hands thoroughly with soap and water.
Operational Plan: Safe Handling and Storage
Handling
-
Work in a well-ventilated area , specifically within a certified chemical fume hood.[4]
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
Use non-sparking tools and equipment to prevent ignition of the flammable vapors.
-
Ground and bond containers when transferring the material to prevent static discharge.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Store in a designated flammable liquids storage cabinet.
Disposal Plan: Managing Fluorinated Waste
The disposal of 8-Fluoro-[1][2][3]triazolo[4,3-a]pyridine and any contaminated materials must be handled with extreme care and in accordance with all local, state, and federal regulations.
Waste Characterization
Due to its chemical structure (a halogenated organic compound), this substance should be treated as hazardous waste . While not specifically listed under the Resource Conservation and Recovery Act (RCRA), it is prudent to manage it as such.[6]
Disposal Methods
-
Incineration: The preferred method for the disposal of halogenated organic compounds is high-temperature incineration in a facility equipped with appropriate scrubbers to neutralize acidic byproducts.[7][8]
-
Hazardous Waste Landfill: If incineration is not available, disposal in a permitted hazardous waste landfill is an alternative.[7][8] This method contains the substance but does not destroy it.
-
Deep Well Injection: For liquid waste, deep well injection into geologically stable formations may be an option, but this is a less common and highly regulated method.[7]
Step-by-Step Disposal Protocol
-
Collect all waste (excess reagent, contaminated PPE, and cleaning materials) in a dedicated, properly labeled, and sealed hazardous waste container.
-
The waste container must be clearly labeled with "Hazardous Waste," the chemical name, and the associated hazards (Flammable, Toxic).
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Arrange for pickup and disposal by a licensed hazardous waste management company. Do not dispose of this chemical down the drain. [4]
Visualization of Safety Workflow
The following diagram illustrates the critical decision-making and operational flow for safely handling 8-Fluoro-[1][2][3]triazolo[4,3-a]pyridine.
Caption: A flowchart outlining the key steps for the safe handling and disposal of 8-Fluoro-[1][2][3]triazolo[4,3-a]pyridine.
References
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The Complete Guide to Chemical-Resistant Gloves: Materials and Applications. (2025, September 14). SafetyCo. [Link]
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Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal. (2024, July 16). JD Supra. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
